molecular formula C3H8N2O B121244 N-Nitrosoethylmethylamine-d3 CAS No. 69278-54-2

N-Nitrosoethylmethylamine-d3

Cat. No.: B121244
CAS No.: 69278-54-2
M. Wt: 91.13 g/mol
InChI Key: RTDCJKARQCRONF-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-(trideuteriomethyl)nitrous amide is a deuterated analog of N-nitrosomethylethylamine, belonging to the class of N-nitrosamine compounds. These compounds are stable entities formally derived from nitrous acid and require metabolic activation to exert their biological effects . The incorporation of deuterium atoms in the methyl group is designed to alter the compound's metabolic pathway, specifically by potentially slowing the rate of alpha-hydroxylation catalyzed by cytochrome P450 enzymes . This deuterium isotope effect makes it a valuable tool for researchers investigating the metabolic fate and activation mechanisms of nitrosamines. Studying such deuterated compounds can provide critical insights into reaction intermediates and help in the assessment and mitigation of mutagenic and carcinogenic risks associated with nitrosamine exposure . This product is intended for research purposes as a stable-isotope labeled standard or a biochemical probe in analytical chemistry, toxicology, and metabolic studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications, or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-(trideuteriomethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDCJKARQCRONF-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988997
Record name N-Ethyl-N-(~2~H_3_)methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69278-54-2
Record name Ethanamine, N-(methyl-d3)-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-N-(~2~H_3_)methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69278-54-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Nitrosoethylmethylamine-d3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Synthesis, and Application of N-Nitrosoethylmethylamine-d3 as an Internal Standard in the Analysis of Genotoxic Impurities.

Introduction

This compound (NEMA-d3) is the deuterated stable isotope-labeled analogue of N-Nitrosoethylmethylamine (NEMA), a member of the N-nitrosamine class of compounds. N-nitrosamines are recognized as probable human carcinogens, and their presence as impurities in pharmaceutical products, food, and drinking water is a significant safety concern for regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] NEMA-d3 serves as a critical analytical tool, specifically as an internal standard, for the accurate quantification of NEMA in various matrices.[1] Its chemical and physical properties are nearly identical to those of NEMA, but its increased molecular weight due to the deuterium (B1214612) atoms allows for its differentiation in mass spectrometry-based analytical methods.[1][2] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name This compound
Synonyms NEMA-d3, Ethylmethylnitrosamine-d3, N-Methyl-N-nitrosoethanamine-d3
CAS Number 69278-54-2
Molecular Formula C₃D₃H₅N₂O
Molecular Weight 91.13 g/mol
Appearance Clear Colorless Oil
Storage Temperature 2-8°C Refrigerator

Synthesis of this compound

While specific, detailed proprietary synthesis protocols for this compound are not widely published, a general synthetic pathway for isotopically labeled nitrosamines has been described.[3] This typically involves the N-alkylation of a primary or secondary amine with a deuterated alkyl halide, followed by nitrosation.

A plausible synthetic route for this compound would involve the following conceptual steps:

  • N-Alkylation: Reaction of ethylamine (B1201723) with a deuterated methyl halide (e.g., iodomethane-d3) to form ethylmethylamine-d3.

  • Nitrosation: The resulting ethylmethylamine-d3 is then reacted with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions to introduce the nitroso group, yielding this compound.

Various nitrosating agents and reaction conditions can be employed for the synthesis of N-nitrosamines, including the use of tert-butyl nitrite under solvent-free conditions for a more efficient and environmentally friendly approach.[4][5]

Application in Quantitative Analysis

The primary and most critical application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of NEMA.[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard in analytical chemistry for minimizing errors arising from sample preparation and instrumental analysis.[2][6]

Experimental Workflow for Pharmaceutical Impurity Testing

The general workflow for the analysis of nitrosamine (B1359907) impurities in pharmaceutical products involves a risk-based approach as recommended by regulatory bodies like the ICH.[7]

G cluster_0 Risk Assessment cluster_1 Analytical Method Development & Validation cluster_2 Sample Analysis cluster_3 Quality Control & Reporting A Identify Potential for Nitrosamine Formation/Contamination B In Silico (QSAR) and Toxicological Evaluation A->B C Develop Sensitive LC-MS/MS or GC-MS Method A->C D Validate Method According to ICH Q2(R1) C->D E Sample Preparation with NEMA-d3 Internal Standard D->E F Instrumental Analysis (LC-MS/MS or GC-MS) E->F G Data Processing and Quantification F->G H Compare Results to Acceptance Criteria (e.g., TTC) G->H I Implement Control Strategy if Necessary H->I

Figure 1: High-level workflow for nitrosamine impurity analysis in pharmaceuticals.
Experimental Protocol: Quantification of NEMA in a Drug Substance by LC-MS/MS

The following is a representative, detailed protocol for the quantification of N-Nitrosoethylmethylamine (NEMA) in a drug substance using this compound as an internal standard, based on methodologies described in the scientific literature.[8][9][10][11]

1. Materials and Reagents

  • N-Nitrosoethylmethylamine (NEMA) reference standard

  • This compound (NEMA-d3) internal standard

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug substance to be analyzed

2. Preparation of Standard Solutions

  • NEMA Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of NEMA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • NEMA-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of NEMA-d3 into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard and IS Solutions: Prepare a series of working standard solutions of NEMA and a working IS solution of NEMA-d3 by serial dilution of the stock solutions with an appropriate solvent (e.g., 50:50 methanol:water). Typical concentrations for the IS working solution are in the range of 10-100 ng/mL.

3. Sample Preparation

  • Accurately weigh a specified amount of the drug substance (e.g., 100 mg) into a centrifuge tube.

  • Add a precise volume of the NEMA-d3 IS working solution.

  • Add a suitable extraction solvent (e.g., methanol).

  • Vortex or sonicate the sample to ensure complete dissolution and extraction of the analyte.

  • Centrifuge the sample to pellet any undissolved excipients.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol or acetonitrile).

  • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometry Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for NEMA and NEMA-d3 are monitored.

5. Data Analysis and Quantification

  • A calibration curve is generated by plotting the ratio of the peak area of NEMA to the peak area of NEMA-d3 against the concentration of NEMA in the calibration standards.

  • The concentration of NEMA in the unknown sample is then calculated from its peak area ratio to the internal standard using the calibration curve.

Quantitative Data

The following table summarizes typical quantitative performance data for the analysis of N-nitrosamines using isotope dilution LC-MS/MS. These values are representative and may vary depending on the specific analytical method, instrumentation, and matrix.

ParameterTypical Value Range
Limit of Detection (LOD) 0.01 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.03 - 5.0 ng/mL
Linearity (R²) > 0.99
Accuracy (Recovery) 80 - 120%
Precision (RSD) < 15%

Metabolic Activation of N-Nitrosoethylmethylamine (NEMA)

The carcinogenicity of NEMA is attributed to its metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2E1, in the liver.[12][13] This metabolic process leads to the formation of highly reactive electrophilic species that can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[14][15]

G NEMA N-Nitrosoethylmethylamine (NEMA) CYP2E1 Cytochrome P450 2E1 NEMA->CYP2E1 Metabolism alpha_hydroxylation α-Hydroxylation CYP2E1->alpha_hydroxylation unstable_intermediate Unstable α-Hydroxy-NEMA alpha_hydroxylation->unstable_intermediate reactive_species Reactive Electrophilic Species (e.g., Diazoalkanes, Carbonium ions) unstable_intermediate->reactive_species Spontaneous Decomposition DNA DNA reactive_species->DNA Alkylation DNA_adducts DNA Adducts (e.g., O⁶-ethylguanine) DNA->DNA_adducts mutation Mutations DNA_adducts->mutation Miscoding during DNA Replication cancer Carcinogenesis mutation->cancer

Figure 2: Metabolic activation pathway of N-Nitrosoethylmethylamine (NEMA).

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the genotoxic impurity NEMA. Its use as an internal standard in sensitive analytical techniques like LC-MS/MS and GC-MS is crucial for ensuring the safety and quality of pharmaceutical products and for monitoring environmental and food contaminants. A thorough understanding of its properties, synthesis, and application, as well as the toxicological significance of the compound it is used to trace, is essential for researchers, scientists, and professionals in the field of drug development and safety assessment.

References

N-Nitrosoethylmethylamine-d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, synthesis, toxicological significance, and analytical methodologies related to N-Nitrosoethylmethylamine-d3 (NEMA-d3). As the deuterated analog of the carcinogenic N-nitrosamine, N-Nitrosoethylmethylamine (NEMA), NEMA-d3 serves as a critical internal standard for its accurate quantification in pharmaceuticals, environmental samples, and food products.

Chapter 1: Chemical Identity and Physicochemical Properties

This compound is a stable isotope-labeled compound where the three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Chemical Name N-ethyl-N-(trideuteriomethyl)nitrous amide[1][2]
Common Synonyms NEMA-d3, Ethylmethylnitrosamine-d3, N-Methyl-N-nitrosoethanamine-d3[3]
CAS Number 69278-54-2[1][2][3][4][5]
Unlabeled CAS Number 10595-95-6[1][2][4]
Molecular Formula C₃D₃H₅N₂O[1][2][4]
SMILES [2H]C([2H])([2H])N(CC)N=O[1][2][4]
InChI InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i2D3[1][2][4]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 91.13 g/mol [1][2][4][6]
Accurate Mass 91.082[1][2][4]
Appearance Clear, colorless to pale yellow oil[3][7][8]
Purity Typically ≥98% chemical purity; ≥99% isotopic purity (atom % D)[2][6]
Storage Conditions 2-8°C Refrigerator[3] or Room Temperature[2][6]
Solubility Commercially available in solvents such as dichloromethane[5][6]
Boiling Point (unlabeled) 170°C[7]
Flash Point (unlabeled) 76°C[7]

Chapter 2: Synthesis and Chemical Structure

The synthesis of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (HNO₂), under acidic conditions. For this compound, this process would utilize a deuterated starting material, specifically N-(methyl-d3)ethylamine. The partial double-bond character of the N-N bond restricts rotation, leading to the existence of stable E and Z conformational isomers (rotamers) in asymmetric nitrosamines, which can often be distinguished by NMR spectroscopy and chromatography.[9][10]

Synthesis_of_NEMA General synthesis of N-Nitrosoethylmethylamine. cluster_reactants Reactants cluster_product Product Secondary_Amine N-Ethylmethylamine (or N-Ethyl(methyl-d3)amine for NEMA-d3) NEMA N-Nitrosoethylmethylamine (or NEMA-d3) Secondary_Amine->NEMA Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., NaNO₂, H⁺) Nitrosating_Agent->NEMA

General synthesis of N-Nitrosoethylmethylamine.

Chapter 3: Toxicological Profile and Mechanism of Action

While NEMA-d3 itself is primarily used in a research context, the toxicological profile of its unlabeled counterpart, NEMA, is of significant concern. N-nitrosamines as a class are recognized as potent mutagens and carcinogens.[11] NEMA is classified as a substance suspected of causing cancer and is listed under California's Proposition 65.[12]

The carcinogenicity of N-nitrosamines is not direct but requires metabolic activation. This process, primarily mediated by cytochrome P450 enzymes in the liver, involves the α-hydroxylation of one of the alkyl chains. The resulting intermediate is unstable and decomposes to form a highly reactive alkyldiazonium ion, which acts as a powerful electrophile that can alkylate nucleophilic sites on DNA. This DNA damage, if not properly repaired, can lead to mutations and the initiation of cancer.[13]

Metabolic_Activation_of_NEMA Metabolic activation pathway of N-Nitrosoethylmethylamine. NEMA N-Nitrosoethylmethylamine (Pro-carcinogen) CYP450 Cytochrome P450 (α-hydroxylation) NEMA->CYP450 Intermediate α-Hydroxy-NEMA (Unstable Intermediate) CYP450->Intermediate Metabolism Diazonium Ethyldiazonium Ion (Reactive Electrophile) Intermediate->Diazonium Spontaneous Decomposition DNA DNA Diazonium->DNA Alkylation Adduct DNA Adducts (e.g., O⁶-ethylguanine) DNA->Adduct Mutation Somatic Mutations (Cancer Initiation) Adduct->Mutation

Metabolic activation pathway of N-Nitrosoethylmethylamine.

Chapter 4: Experimental Protocols and Analytical Methodologies

Due to the low permissible limits of nitrosamine (B1359907) impurities in pharmaceutical products and other matrices, highly sensitive and selective analytical methods are required.[14] NEMA-d3 is indispensable for achieving accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

General Experimental Protocol: Quantification by LC-MS/MS

This protocol outlines a typical approach for the analysis of NEMA in a drug product using NEMA-d3 as an internal standard.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • Prepare a series of calibration standards containing known concentrations of unlabeled NEMA and a fixed concentration of the NEMA-d3 internal standard.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., powdered tablets) into a centrifuge tube.

    • Add a precise volume of the NEMA-d3 internal standard solution.

    • Add an extraction solvent (e.g., dichloromethane).

    • Vortex or sonicate the sample to ensure complete extraction of the analyte and internal standard.

    • Centrifuge the sample to pelletize insoluble excipients.

    • Carefully transfer the supernatant to a clean vial. The extract may be concentrated under a gentle stream of nitrogen and reconstituted in the mobile phase if necessary.

  • Chromatographic Conditions (Example):

    • Instrument: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem quadrupole mass spectrometer (MS/MS).[15]

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: Gradient elution using water and methanol/acetonitrile, often with a modifier like formic acid.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • NEMA (Analyte): Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion.

      • NEMA-d3 (Internal Standard): Monitor the corresponding transition for the deuterated molecule, which will have a mass shift of +3 Da.

    • Data Analysis: Quantify NEMA by calculating the peak area ratio of the analyte to the internal standard and plotting this against the concentration of the calibration standards.

Analytical_Workflow Typical workflow for N-nitrosamine analysis. cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Drug Product, Water) Spike Spike with Internal Standard (NEMA-d3) Sample->Spike Extract Solvent Extraction (e.g., SPE, LLE) Spike->Extract Concentrate Concentration & Reconstitution Extract->Concentrate LCMS LC-MS/MS or GC-MS Analysis Concentrate->LCMS Process Peak Integration (Analyte vs. IS) LCMS->Process Quantify Quantification (Using Calibration Curve) Process->Quantify Result Final Concentration Report Quantify->Result

Typical workflow for N-nitrosamine analysis.

Other Relevant Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for volatile nitrosamines like NEMA.[14] Air sampling methods often use sorbent tubes like ThermoSorb-N followed by GC analysis, typically with a Thermal Energy Analyzer (TEA) detector, which is highly specific for nitroso compounds.[7][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the structural elucidation and confirmation of N-nitrosamines. For asymmetric nitrosamines like NEMA, NMR can be used to observe and quantify the distinct signals arising from the E and Z rotamers.[17]

References

The Role of N-Nitrosoethylmethylamine-d3 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of N-Nitrosoethylmethylamine-d3 (NMEA-d3) as an internal standard in the quantitative analysis of the potentially carcinogenic N-nitrosamine impurity, N-Nitrosoethylmethylamine (NMEA). The use of stable isotope-labeled internal standards is a critical component of robust analytical methodologies, particularly in the pharmaceutical and food safety sectors, where accurate and precise measurement of trace-level impurities is paramount for regulatory compliance and consumer safety.

The Core Principle: Isotope Dilution Mass Spectrometry

The fundamental mechanism of action behind the use of NMEA-d3 as an internal standard lies in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled compound (NMEA-d3) is added to a sample at the beginning of the analytical workflow.[1] NMEA-d3 is an ideal internal standard because it is chemically and physically almost identical to the target analyte, NMEA.[2] The only significant difference is its molecular weight, due to the replacement of three hydrogen atoms with their heavier stable isotope, deuterium.[2]

This near-identical chemical behavior ensures that both the analyte and the internal standard experience the same effects throughout the analytical process, including extraction, sample cleanup, and instrument injection.[2] Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.[2] By measuring the ratio of the analyte's signal to the internal standard's signal in the mass spectrometer, it is possible to accurately quantify the amount of the analyte in the original sample, effectively correcting for any analytical variability.[1][3] This approach is strongly recommended by regulatory bodies such as the FDA and EMA to ensure the reliability of analytical data for nitrosamine (B1359907) impurities.[2][4]

Analytical Workflow and Data Interpretation

The use of NMEA-d3 as an internal standard is integral to modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high sensitivity and selectivity required for the detection of trace-level nitrosamine impurities.[5][6]

A generalized workflow for the quantitative analysis of NMEA using NMEA-d3 is as follows:

Analytical Workflow for NMEA Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Drug Product, Food) Spiking Spike with known amount of NMEA-d3 Internal Standard Sample->Spiking Extraction Extraction of Analytes (e.g., Sonication, Vortexing) Spiking->Extraction Cleanup Sample Cleanup (e.g., Centrifugation, Filtration) Extraction->Cleanup Injection GC-MS or LC-MS/MS Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (NMEA / NMEA-d3) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

A generalized workflow for the quantitative analysis of NMEA using NMEA-d3.

Experimental Protocols

Detailed methodologies are crucial for achieving accurate and reproducible results. The following sections provide an overview of typical experimental protocols for the analysis of NMEA using NMEA-d3 as an internal standard.

Standard and Sample Preparation

Internal Standard Stock Solution: An internal standard stock solution is prepared by accurately weighing the NMEA-d3 standard and dissolving it in a suitable solvent, such as methanol (B129727) or dichloromethane, to a known concentration (e.g., 1000 µg/mL).[7]

Calibration Standards: A series of calibration standards are prepared by diluting a stock solution of NMEA to achieve a range of concentrations that bracket the expected concentration in the samples.[1] Each calibration standard is fortified with a constant concentration of the NMEA-d3 internal standard solution.[8]

Sample Preparation: The sample preparation method will vary depending on the matrix (e.g., drug substance, drug product, food). A general procedure for a solid drug product is as follows:

  • Homogenization: The sample is homogenized to ensure uniformity. For tablets, this may involve crushing them into a fine powder.[9]

  • Weighing: A precise amount of the homogenized sample is accurately weighed into a suitable container.[4]

  • Spiking: A known volume of the NMEA-d3 internal standard solution is added to the sample.[4]

  • Extraction: An appropriate extraction solvent (e.g., dimethyl sulfoxide (B87167) (DMSO), methanol, or a mixture of methanol and water) is added.[4][10] The sample is then subjected to an extraction technique such as vortexing, shaking, or sonication to ensure the complete dissolution of the analyte and internal standard.[4][10]

  • Cleanup: The sample is centrifuged to separate solid excipients, and the supernatant is filtered through a membrane filter (e.g., 0.22 µm) to remove any particulate matter before analysis.[1][10]

Instrumental Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a widely used technique for the analysis of nitrosamines due to its high sensitivity and selectivity.[5]

  • Chromatographic Separation: A reversed-phase C18 column is commonly used to separate NMEA from other components in the sample matrix.[1] The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.[11]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is frequently employed for detection.[1] Specific precursor-to-product ion transitions are monitored for both NMEA and NMEA-d3 to ensure high selectivity and minimize interferences. The ionization source can be either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[5][11]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile nitrosamines like NMEA.

  • Chromatographic Separation: A capillary column with a polar stationary phase, such as a DB-WAX column, is typically used for the separation of nitrosamines.[12]

  • Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or MRM mode to detect the specific ions corresponding to NMEA and NMEA-d3.

Quantitative Data and Performance Characteristics

The use of NMEA-d3 as an internal standard significantly improves the performance of analytical methods for NMEA quantification. The following table summarizes typical performance data for nitrosamine analysis using isotope dilution mass spectrometry. It is important to note that these values can vary depending on the specific matrix, instrumentation, and method validation protocol.

ParameterTypical Value/RangeReference
Limit of Quantification (LOQ) 0.05 µg/g[11]
1 - 10 ppb[13]
Limit of Detection (LOD) 0.01 - 0.025 ppm (for various nitrosamines)[4]
0.2 - 1.3 ng/L (in water)[14]
Recovery 89.5% - 112.0%[10]
Linearity (Correlation Coefficient, r²) > 0.99[1]
Reproducibility (%RSD) 0.61% - 4.42%[10]

Logical Relationships in Isotope Dilution Analysis

The core logic of using NMEA-d3 as an internal standard is based on the consistent relationship between the analyte and the standard. This relationship allows for the correction of various sources of error in the analytical process.

Logical Relationships in Isotope Dilution cluster_calculation Quantification A_initial Initial Concentration (Unknown) A_processed Concentration after Sample Prep A_initial->A_processed Sample Prep (Potential Loss) A_signal Measured Signal A_processed->A_signal Instrumental Analysis Ratio_calc Signal Ratio (A_signal / IS_signal) A_signal->Ratio_calc IS_initial Initial Concentration (Known) IS_processed Concentration after Sample Prep IS_initial->IS_processed Sample Prep (Proportional Loss) IS_signal Measured Signal IS_processed->IS_signal Instrumental Analysis IS_signal->Ratio_calc Final_conc Final Concentration of Analyte Ratio_calc->Final_conc Calibration

The role of NMEA-d3 in correcting for analytical variability.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of NMEA in a variety of matrices. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, allows for the effective compensation of analytical variability, thereby ensuring the reliability and validity of the results. The detailed experimental protocols and performance data presented in this guide underscore the robustness of methods employing NMEA-d3 as an internal standard. For researchers, scientists, and drug development professionals, the proper implementation of such methodologies is essential for meeting stringent regulatory requirements and safeguarding public health.

References

In-Depth Technical Guide: Toxicological Data for N-Nitrosoethylmethylamine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for N-Nitrosoethylmethylamine-d3 (NMEA-d3). Given the limited direct data on the deuterated form, this guide focuses on the toxicological profile of its non-deuterated counterpart, N-Nitrosoethylmethylamine (NMEA), as their toxicological properties are expected to be largely analogous. The primary anticipated difference lies in the kinetic isotope effect due to deuterium (B1214612) substitution, which may influence the rate of metabolic activation and, consequently, its toxic potency.

Executive Summary

N-Nitrosoethylmethylamine (NMEA) is a potent carcinogenic and mutagenic compound. Its toxicity is mediated by metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive electrophilic species that can alkylate DNA and other macromolecules, inducing mutations and initiating carcinogenesis. The primary target organ for NMEA-induced carcinogenicity in rats is the liver, with the esophagus also being affected at higher doses. Recent studies have unequivocally demonstrated its mutagenicity in the bacterial reverse mutation assay (Ames test) under optimized conditions.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for N-Nitrosoethylmethylamine.

Table 1: Carcinogenicity Data

SpeciesStrainRoute of AdministrationTarget Organ(s)Total Dose (mg/kg)Tumor TypeReference
RatBDOralLiver240Hepatocellular CarcinomaDruckrey et al., 1967
RatBDOralEsophagus600Esophageal CarcinomaDruckrey et al., 1967

Table 2: Genotoxicity Data (Ames Test)

Bacterial StrainMetabolic ActivationSolventIncubation MethodResultBenchmark Dose (BMD) ModelingReference
Salmonella typhimurium TA100Hamster Liver S9WaterPre-incubation (30 min)PositiveQuantitative data availableThomas et al., 2024[1][2][3][4]
Salmonella typhimurium TA1535Hamster Liver S9WaterPre-incubation (30 min)PositiveQuantitative data availableThomas et al., 2024[1][2][3][4]
Escherichia coli WP2 uvrA (pKM101)Hamster Liver S9WaterPre-incubation (30 min)PositiveQuantitative data availableThomas et al., 2024[1][2][3][4]

Metabolic Activation and Signaling Pathway

The carcinogenicity and mutagenicity of NMEA are dependent on its metabolic activation. This process is primarily initiated by cytochrome P450 (CYP) enzymes in the liver. The proposed metabolic activation pathway is illustrated below.

G NMEA N-Nitrosoethylmethylamine CYP Cytochrome P450 (e.g., CYP2E1, CYP2A6) NMEA->CYP Metabolism alpha_hydroxy α-Hydroxylation CYP->alpha_hydroxy Catalysis unstable_intermediate Unstable α-Hydroxy Intermediates alpha_hydroxy->unstable_intermediate Generates ethyl_diazonium Ethyldiazonium Ion (Electrophile) unstable_intermediate->ethyl_diazonium Decomposes to methyl_diazonium Methyldiazonium Ion (Electrophile) unstable_intermediate->methyl_diazonium Decomposes to acetaldehyde Acetaldehyde unstable_intermediate->acetaldehyde Releases formaldehyde Formaldehyde unstable_intermediate->formaldehyde Releases dna_adducts DNA Adducts (e.g., O6-ethylguanine, N7-methylguanine) ethyl_diazonium->dna_adducts Alkylation methyl_diazonium->dna_adducts Alkylation mutation Mutation dna_adducts->mutation Leads to cancer Cancer mutation->cancer Initiates

Metabolic activation pathway of N-Nitrosoethylmethylamine.

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below.

Oral Carcinogenicity Study in Rats (Adapted from Druckrey et al., 1967)

This protocol outlines the general procedure for a chronic oral carcinogenicity study of N-nitrosamines in rats.

G cluster_0 Pre-study Phase cluster_1 Dosing Phase cluster_2 Post-dosing & Analysis animal_selection Animal Selection: BD Rats acclimatization Acclimatization: Standard housing conditions animal_selection->acclimatization group_assignment Group Assignment: Treatment and Control groups acclimatization->group_assignment dose_prep Dose Preparation: NMEA in drinking water group_assignment->dose_prep administration Oral Administration: Ad libitum access dose_prep->administration monitoring Daily Monitoring: Health, body weight, water consumption administration->monitoring observation Lifetime Observation monitoring->observation necropsy Necropsy: Gross examination of all organs observation->necropsy histopathology Histopathology: Microscopic examination of tissues necropsy->histopathology data_analysis Data Analysis: Tumor incidence and latency histopathology->data_analysis

Workflow for an oral carcinogenicity study.

Protocol Details:

  • Animal Model: Male and female BD rats are a suitable model.

  • Housing and Diet: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They have ad libitum access to standard laboratory chow and drinking water.

  • Dose Administration: NMEA is dissolved in the drinking water at various concentrations. The stability of the compound in water should be confirmed.

  • Dose Groups: Multiple dose groups with varying concentrations of NMEA and a control group receiving untreated drinking water are used.

  • Duration: The study is conducted for the lifetime of the animals.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and water consumption are recorded regularly.

  • Pathology: A complete necropsy is performed on all animals. All organs and tissues are examined macroscopically, and tissues are preserved for histopathological evaluation.

  • Endpoint Analysis: The incidence, multiplicity, and latency of tumors in different organs are recorded and statistically analyzed.

Bacterial Reverse Mutation Assay (Ames Test) (Adapted from Thomas et al., 2024)

This protocol describes an optimized Ames test for the detection of mutagenicity of N-nitrosamines.[1][2][3][4]

G cluster_0 Preparation cluster_1 Incubation cluster_2 Plating & Scoring strain_prep Bacterial Strain Preparation: S. typhimurium TA100, TA1535 E. coli WP2 uvrA (pKM101) mixing Mixing: Bacteria + Test Compound + S9 Mix strain_prep->mixing s9_prep S9 Mix Preparation: Hamster liver S9 s9_prep->mixing test_compound_prep Test Compound Preparation: NMEA in Water test_compound_prep->mixing pre_incubation Pre-incubation: 30 minutes at 37°C mixing->pre_incubation plating Plating: Add top agar (B569324) and pour on minimal glucose agar plates pre_incubation->plating incubation_plates Incubation: 48-72 hours at 37°C plating->incubation_plates scoring Scoring: Count revertant colonies incubation_plates->scoring analysis Data Analysis: Compare to solvent control scoring->analysis

Workflow for the Ames test.

Protocol Details:

  • Bacterial Strains: Histidine-dependent Salmonella typhimurium strains (e.g., TA100, TA1535) and a tryptophan-dependent Escherichia coli strain (e.g., WP2 uvrA (pKM101)) are used.

  • Metabolic Activation: An S9 fraction from the liver of hamsters induced with Aroclor 1254 is used to provide the necessary metabolic enzymes.

  • Test Compound and Controls: NMEA is dissolved in water. A solvent control (water) and positive controls (known mutagens) are included.

  • Procedure (Pre-incubation Method):

    • The test compound, bacterial culture, and S9 mix are combined in a test tube.

    • The mixture is pre-incubated at 37°C for 30 minutes with shaking.

    • Molten top agar is added, and the mixture is poured onto minimal glucose agar plates.

  • Incubation and Scoring: Plates are incubated at 37°C for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Data Analysis: A dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.

In Vivo Micronucleus Assay

This protocol outlines the general procedure for an in vivo micronucleus test to assess chromosomal damage.

G cluster_0 Dosing cluster_1 Sample Collection & Preparation cluster_2 Analysis animal_selection Animal Selection: Mice or Rats dose_admin Dose Administration: Oral gavage or other appropriate route animal_selection->dose_admin dose_schedule Dosing Schedule: Typically one or two administrations dose_admin->dose_schedule tissue_collection Tissue Collection: Bone marrow or peripheral blood dose_schedule->tissue_collection smear_prep Smear Preparation: Create thin smears on microscope slides tissue_collection->smear_prep staining Staining: Acridine (B1665455) orange or Giemsa stain smear_prep->staining microscopy Microscopic Analysis: Score polychromatic erythrocytes (PCEs) for micronuclei staining->microscopy cytotoxicity_assessment Cytotoxicity Assessment: Determine PCE to normochromatic erythrocyte (NCE) ratio microscopy->cytotoxicity_assessment data_analysis Statistical Analysis: Compare micronucleated PCE frequency to control cytotoxicity_assessment->data_analysis

Workflow for the in vivo micronucleus assay.

Protocol Details:

  • Animal Model: Mice or rats are commonly used.

  • Dose Administration: The test substance is administered, typically via oral gavage, at multiple dose levels. A vehicle control and a positive control are included.

  • Dosing Regimen: A common regimen involves two administrations 24 hours apart.

  • Sample Collection: Bone marrow is typically collected from the femur 24 hours after the final dose.

  • Slide Preparation and Staining: Bone marrow cells are flushed, and smears are prepared on microscope slides. Slides are stained with a dye such as acridine orange or Giemsa to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) and to visualize micronuclei.

  • Scoring: A statistically significant number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei.

  • Cytotoxicity Assessment: The ratio of PCEs to NCEs is determined to assess bone marrow toxicity.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to the vehicle control indicates a positive result.

References

An In-depth Technical Guide to the Metabolic Pathway of N-Nitrosoethylmethylamine and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the carcinogenic compound N-Nitrosoethylmethylamine (NEMA) and its deuterated analogs. Understanding these pathways is critical for toxicology studies, risk assessment, and the development of strategies to mitigate the harmful effects of this compound. This document details the enzymatic processes involved, the impact of isotopic substitution, and the experimental methodologies used to study these transformations.

Introduction

N-Nitrosoethylmethylamine (NEMA) is a member of the N-nitrosamine class of compounds, which are potent carcinogens in various animal species. Human exposure to N-nitrosamines can occur through diet, lifestyle factors, and certain occupational settings. The carcinogenicity of NEMA, like other N-nitrosamines, is dependent on its metabolic activation to reactive electrophilic species that can alkylate cellular macromolecules, including DNA. This guide will delve into the primary metabolic pathways of NEMA—α-hydroxylation and denitrosation—and explore the significant influence of deuterium (B1214612) substitution on these processes.

Metabolic Pathways of N-Nitrosoethylmethylamine

The metabolism of NEMA is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2E1 being a major contributor.[1][2] Other isoforms such as CYP2A6 may also play a role.[1][3] The two main metabolic routes are α-hydroxylation, which is considered the bioactivation pathway, and denitrosation, a potential detoxification pathway.

α-Hydroxylation: The Bioactivation Pathway

The principal pathway for the metabolic activation of NEMA is the enzymatic hydroxylation at the α-carbon of either the methyl or the ethyl group.[4] This reaction is considered the rate-limiting step in the bioactivation of many nitrosamines.[5]

  • α-Hydroxylation of the Methyl Group (Demethylation): This process leads to the formation of an unstable α-hydroxynitrosamine intermediate, which spontaneously decomposes to yield formaldehyde (B43269) and an ethylating agent, the ethyldiazonium ion.

  • α-Hydroxylation of the Ethyl Group (De-ethylation): This pathway results in the formation of acetaldehyde (B116499) and a methylating agent, the methyldiazonium ion.

Both the methyldiazonium and ethyldiazonium ions are highly reactive electrophiles that can covalently bind to nucleophilic sites in DNA, forming DNA adducts. These adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis. In vivo studies in rats have shown that hydroxylation at the α-position of the ethyl group of NEMA proceeds at a rate approximately 2.6 times faster than at the methyl group.[4]

G NEMA N-Nitrosoethylmethylamine (NEMA) a_hydroxy α-Hydroxylation (CYP2E1, CYP2A6) NEMA->a_hydroxy demethylation α-Hydroxy (methyl) NEMA a_hydroxy->demethylation Demethylation Pathway deethylation α-Hydroxy (ethyl) NEMA a_hydroxy->deethylation De-ethylation Pathway formaldehyde Formaldehyde demethylation->formaldehyde ethyldiazonium Ethyldiazonium Ion demethylation->ethyldiazonium acetaldehyde Acetaldehyde deethylation->acetaldehyde methyldiazonium Methyldiazonium Ion deethylation->methyldiazonium dna_adducts_ethyl Ethyl-DNA Adducts ethyldiazonium->dna_adducts_ethyl dna_adducts_methyl Methyl-DNA Adducts methyldiazonium->dna_adducts_methyl carcinogenesis Carcinogenesis dna_adducts_ethyl->carcinogenesis dna_adducts_methyl->carcinogenesis

α-Hydroxylation Pathway of NEMA
Denitrosation: A Potential Detoxification Pathway

Denitrosation involves the cleavage of the N-N bond, resulting in the formation of the corresponding secondary amine (ethylmethylamine) and nitric oxide (NO).[6][7] This pathway is generally considered a detoxification route as it prevents the formation of the highly reactive alkylating agents produced through α-hydroxylation. For N-nitrosodimethylamine (NDMA), a close structural analog of NEMA, denitrosation accounts for a significant portion of its metabolism.[8] With control rat liver microsomes, the rate of denitrosation for several nitrosamines, including NEMA, was found to be 9-39% of the rate of demethylation.[6][7]

G NEMA N-Nitrosoethylmethylamine (NEMA) denitrosation_enzyme Denitrosation (CYP-dependent) NEMA->denitrosation_enzyme products Ethylmethylamine + Nitric Oxide (NO) denitrosation_enzyme->products detoxification Detoxification products->detoxification

Denitrosation Pathway of NEMA

The Influence of Deuterium Substitution

The substitution of hydrogen with its heavier isotope, deuterium, at the α-carbon positions of NEMA has a profound impact on its metabolism. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger C-D bond compared to the C-H bond, making it more difficult to break. Since α-hydroxylation involves the cleavage of a C-H bond, this step is significantly slowed down in deuterated analogs.

Studies on deuterated NDMA have shown that deuteration leads to a significant increase in the Michaelis-Menten constant (Km), indicating a lower binding affinity of the enzyme for the substrate, while the maximum velocity (Vmax) remains largely unchanged.[9][10][11] This suggests that C-H bond cleavage is a rate-limiting step in the metabolism. Consequently, deuteration can shift the metabolic balance, favoring the denitrosation pathway over α-hydroxylation.[9] This shift towards detoxification is believed to be the primary reason for the observed decrease in the carcinogenicity of deuterated nitrosamines.[12]

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the metabolism of NEMA, its deuterated analogs, and the closely related NDMA.

Table 1: In Vitro Metabolism of N-Nitrosodimethylamine (NDMA) and its Deuterated Analog ([²H₆]NDMA) by Acetone-Induced Rat Liver Microsomes [9]

CompoundPathwayKm (mM)Vmax (nmol/min/mg)
NDMADemethylation0.067.9
[²H₆]NDMADemethylation0.3~7.9
NDMADenitrosation0.060.83
[²H₆]NDMADenitrosation0.3~0.83

Table 2: In Vivo DNA Adduct Formation by N-Nitrosoethylmethylamine (NMEA) in Rats [4]

DNA AdductRelative Concentration (Liver DNA)
7-Methylguanine170-200
7-Ethylguanine1

Experimental Protocols

The study of NEMA metabolism typically involves in vitro experiments using subcellular fractions, such as liver microsomes, which are rich in CYP enzymes.

In Vitro Metabolism of NEMA using Rat Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of NEMA and its deuterated analogs.

  • Preparation of Microsomes:

    • Liver microsomes are prepared from rats (e.g., male Fischer 344) through differential centrifugation.

    • The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).

  • Incubation Mixture:

    • A typical incubation mixture (final volume of 1 mL) contains:

      • Phosphate buffer (e.g., 100 mM, pH 7.4)

      • NEMA or its deuterated analog (substrate) at various concentrations.

      • Rat liver microsomes (e.g., 0.5-1.0 mg of protein).

      • An NADPH-generating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

  • Incubation:

    • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) before initiating the reaction by adding the NADPH-generating system.

    • The reaction is allowed to proceed at 37°C with gentle shaking for a specific duration (e.g., 10-30 minutes).

    • The reaction is terminated by adding a quenching agent, such as a cold solution of perchloric acid or by flash-freezing in liquid nitrogen.

  • Analysis of Metabolites:

    • Aldehydes (Formaldehyde and Acetaldehyde):

      • The quenched reaction mixture is centrifuged to pellet the precipitated protein.

      • The supernatant is derivatized with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH).

      • The resulting hydrazones are extracted and analyzed by high-performance liquid chromatography (HPLC) with UV detection.

    • Denitrosation Products (Ethylmethylamine):

      • The concentration of the secondary amine can be determined by gas chromatography-mass spectrometry (GC-MS) after derivatization.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis microsomes Prepare Rat Liver Microsomes mix Combine Microsomes, Buffer, Substrate (NEMA), and NADPH System microsomes->mix reagents Prepare Incubation Buffer and NADPH-generating System reagents->mix incubate Incubate at 37°C mix->incubate quench Terminate Reaction incubate->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge derivatize Derivatize Aldehydes (DNPH) centrifuge->derivatize gcms Analyze Amines by GC-MS centrifuge->gcms hplc Analyze by HPLC-UV derivatize->hplc

Experimental Workflow for In Vitro NEMA Metabolism

Conclusion

The metabolic activation of N-Nitrosoethylmethylamine via α-hydroxylation is a critical step in its mechanism of carcinogenicity. The process is primarily mediated by CYP2E1 and results in the formation of highly reactive alkylating agents that can damage DNA. Deuterium substitution at the α-carbon positions significantly alters the metabolic fate of NEMA, favoring the detoxification pathway of denitrosation and thereby reducing its carcinogenic potential. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development for further investigation into the metabolism and health risks associated with NEMA and other N-nitrosamines.

References

In-Depth Technical Guide to the Material Safety of N-Nitrosoethylmethylamine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the material safety data for N-Nitrosoethylmethylamine-d3, intended for researchers, scientists, and professionals in drug development. The information compiled herein is based on publicly available safety data sheets and toxicological research.

Chemical and Physical Properties

This compound is the deuterated form of N-Nitrosoethylmethylamine (NEMA), a member of the N-nitrosamine class of compounds. The substitution of hydrogen with deuterium (B1214612) is often utilized in research for mechanistic studies and as an internal standard in analytical chemistry.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Name This compound
Synonyms N-Methyl-N-nitrosoethanamine-d3, Ethylmethylnitrosamine-d3, NEMA-d3
CAS Number 69278-54-2[1][2][3][4][5]
Molecular Formula C₃H₅D₃N₂O[2]
Molecular Weight 91.13 g/mol [1][3][6]
Appearance Clear Colorless Oil[2]
Storage Temperature 2-8°C Refrigerator[2]
Unlabeled CAS Number 10595-95-6[1][3][4]

Toxicological Data

N-nitrosamines are classified as probable human carcinogens. The toxicity of N-Nitrosoethylmethylamine is primarily attributed to its metabolic activation into reactive electrophiles that can alkylate DNA.

Table 2: Acute Toxicity Data for N-Nitrosoethylmethylamine (Unlabeled)

TestSpeciesRouteValue
LD50RatOral90 mg/kg
LD50MouseOral200 mg/kg[7]

Carcinogenicity: N-Nitrosoethylmethylamine is reasonably anticipated to be a human carcinogen.[8] Animal studies have demonstrated that N-nitrosamines can induce tumors in various organs.[8][9] The International Agency for Research on Cancer (IARC) has classified some N-nitrosamines as Group 2A or 2B carcinogens, indicating they are probably or possibly carcinogenic to humans.[7][10]

Mutagenicity: N-Nitrosoethylmethylamine has been shown to be mutagenic in the Ames test under specific conditions that include metabolic activation.[11][12][13][14] It causes mutations by forming DNA adducts.[15][16]

Signaling Pathway of Carcinogenicity

The carcinogenic effect of N-Nitrosoethylmethylamine is initiated by its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. This process leads to the formation of unstable intermediates that generate highly reactive electrophiles, which in turn damage DNA.

G cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Damage NEMA This compound Hydroxylation α-Hydroxylation NEMA->Hydroxylation Oxidation CYP450 Cytochrome P450 (e.g., CYP2E1) CYP450->Hydroxylation Unstable_Intermediates Unstable α-hydroxy Nitrosamines Hydroxylation->Unstable_Intermediates Spontaneous decomposition Electrophiles Methyldiazonium & Ethyldiazonium ions Unstable_Intermediates->Electrophiles DNA Nuclear DNA Electrophiles->DNA Alkylation Adducts DNA Adducts (e.g., O⁶-methylguanine, N⁷-methylguanine) DNA->Adducts Mutation Gene Mutation Adducts->Mutation Miscoding during DNA replication Cancer Cancer Initiation Mutation->Cancer

Metabolic activation of this compound leading to carcinogenesis.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. For nitrosamines, this test requires metabolic activation. The following is a generalized protocol based on successful studies of N-Nitrosoethylmethylamine.[11][12][13][14]

Methodology:

  • Bacterial Strains: Salmonella typhimurium strains TA100 and TA1535, and Escherichia coli strain WP2uvrA(pKM101) are recommended as they are sensitive to base-pair substitution mutagens.[11][12][13][14]

  • Metabolic Activation (S9 Mix): A liver homogenate fraction (S9) from hamsters induced with phenobarbital/β-naphthoflavone is used to provide the necessary cytochrome P450 enzymes for metabolic activation. A 30% S9 concentration in the mix is considered effective.[17][18]

  • Exposure: The pre-incubation method is employed. The test compound, bacterial culture, and S9 mix are incubated together for 30 minutes before being plated on minimal glucose agar.[11][12][13][14]

  • Controls: A vehicle control (e.g., water or methanol) and a known mutagen as a positive control are run in parallel.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) is counted. A significant, dose-dependent increase in revertant colonies compared to the vehicle control indicates a positive mutagenic response.

In Vivo Carcinogenicity Bioassay

Animal bioassays are conducted to determine the carcinogenic potential of a substance in a mammalian system. The following is a general protocol for a rodent bioassay.

Methodology:

  • Animal Model: F344 rats are a commonly used strain for carcinogenicity studies of nitrosamines.[19]

  • Administration: N-Nitrosoethylmethylamine is typically administered in the drinking water or via gavage.

  • Dose Groups: At least two dose groups and a control group are used. Doses are determined from shorter-term toxicity studies.

  • Duration: The study duration is typically long-term, up to two years for rats.

  • Endpoint: The primary endpoint is the incidence of tumors in various organs. A comprehensive histopathological examination of all major tissues is performed at the end of the study.

  • Analysis: Statistical analysis is performed to determine if there is a significant increase in tumor incidence in the dosed groups compared to the control group.

Experimental and Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a nitrosamine (B1359907) compound like this compound.

G Start New Nitrosamine Compound (e.g., this compound) PhysChem Characterize Physicochemical Properties Start->PhysChem In_Silico In Silico Toxicity Prediction (e.g., QSAR) Start->In_Silico Ames In Vitro Mutagenicity Assay (Ames Test with S9) PhysChem->Ames In_Silico->Ames Positive_Ames Positive Result? Ames->Positive_Ames In_Vivo_Genotox In Vivo Genotoxicity Assays (e.g., Micronucleus Test) Positive_Ames->In_Vivo_Genotox Yes Risk_Assessment Risk Assessment & Regulatory Submission Positive_Ames->Risk_Assessment No Carcinogenicity Long-term Carcinogenicity Bioassay (Rodent) In_Vivo_Genotox->Carcinogenicity Carcinogenicity->Risk_Assessment Safe_Handling Develop Safe Handling & Disposal Procedures Risk_Assessment->Safe_Handling

Workflow for safety assessment of a nitrosamine compound.

Safe Handling and Disposal

Handling:

  • This compound should be handled as a carcinogen.

  • Work should be conducted in a well-ventilated fume hood.[7][20]

  • Personal protective equipment (PPE), including double gloves (nitrile or butyl rubber), a lab coat, and safety glasses, must be worn.[7][20]

  • Avoid inhalation of vapors and contact with skin and eyes.[7][20]

  • Keep containers tightly closed when not in use.[21]

Storage:

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[21]

  • Store in a tightly sealed container, protected from light.[20]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.[20]

  • Do not allow the material to enter the environment.[20]

This technical guide provides a summary of the available safety and toxicological information for this compound. It is crucial for all personnel handling this compound to be thoroughly familiar with its potential hazards and to adhere to strict safety protocols. Always refer to the most current and specific Safety Data Sheet provided by the supplier before use.

References

Commercial Suppliers and Technical Guide for N-Nitrosoethylmethylamine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring high-purity N-Nitrosoethylmethylamine-d3 for use as an internal standard in analytical testing, several reputable commercial suppliers are available. This technical guide provides an overview of these suppliers, product specifications, and a representative experimental protocol for its application in the quantitative analysis of N-Nitrosoethylmethylamine.

Introduction to this compound

This compound (NEMA-d3) is the deuterated form of N-Nitrosoethylmethylamine (NEMA), a nitrosamine (B1359907) compound. Due to its isotopic labeling, NEMA-d3 serves as an ideal internal standard for isotope dilution assays in mass spectrometry-based methods such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use allows for the accurate quantification of NEMA in various matrices, including pharmaceutical drug substances, food, and environmental samples, by correcting for variations during sample preparation and analysis.[1][2]

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound, primarily for research and analytical purposes. The products are available in various formats, such as neat material or as a solution in a specified solvent. Key product details from prominent suppliers are summarized in the table below.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Isotopic EnrichmentProduct FormatAvailable Quantities/Concentrations
LGC Standards N-Nitroso-methylethylamine D3 (methyl D3)69278-54-2C3D3H5N2O91.1399 atom % D, min 98% Chemical PurityNeat25 mg, 0.01 g, 0.05 g[3][4]
Pharmaffiliates This compound (Major)69278-54-2C3H5D3N2O91.13High PurityClear Colorless Oil5 mg[1][2]
Cambridge Isotope Laboratories, Inc. N-Nitrosomethylethylamine (D₃, 98%)69278-54-2CH3CH2N(CD3)NO91.1398%1 mg/mL in methylene (B1212753) chloride-D₂1.2 mL
Chiron (distributed by Sapphire North America & ESSLAB) N-Nitrosomethylethylamine-d369278-54-2Not SpecifiedNot SpecifiedNot Specified1000 µg/mL in dichloromethane1 mL[5][6]

Representative Experimental Protocol: Quantification of N-Nitrosoethylmethylamine in a Liquid Matrix using this compound by LC-MS/MS

This protocol outlines a general procedure for the quantification of N-Nitrosoethylmethylamine (NEMA) in a liquid sample (e.g., water, beverage, or dissolved drug product) using this compound as an internal standard. This method is based on the principles of isotope dilution mass spectrometry.[7][8]

Materials and Reagents
  • N-Nitrosoethylmethylamine (NEMA) analytical standard

  • This compound (NEMA-d3) internal standard

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., activated carbon or polymer-based)

  • Sample vials

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of NEMA and NEMA-d3 in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NEMA stock solution with an appropriate solvent (e.g., 10% methanol in water).

  • Internal Standard Spiking Solution: Prepare a working solution of NEMA-d3 at a fixed concentration (e.g., 50 ng/mL) in the same solvent as the calibration standards.

Sample Preparation (Solid Phase Extraction)
  • Spiking: To a known volume of the liquid sample, add a precise volume of the NEMA-d3 internal standard spiking solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove interfering matrix components.

  • Elution: Elute the analytes (NEMA and NEMA-d3) from the cartridge using a stronger solvent (e.g., methanol or dichloromethane).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

    • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both NEMA and NEMA-d3 to ensure accurate identification and quantification.

Data Analysis
  • Construct a calibration curve by plotting the ratio of the peak area of NEMA to the peak area of NEMA-d3 against the concentration of the NEMA calibration standards.

  • Determine the concentration of NEMA in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Visualizations

The following diagrams illustrate the logical workflow for supplier selection and a typical experimental workflow for nitrosamine analysis.

Supplier_Selection_Workflow cluster_Research_Needs Define Research Needs cluster_Supplier_Evaluation Evaluate Commercial Suppliers cluster_Procurement Procurement Process Define_Analyte Identify Analyte: This compound Search_Suppliers Search for Suppliers (e.g., LGC, CIL, Chiron) Define_Analyte->Search_Suppliers Input Define_Purity Specify Purity and Isotopic Enrichment Compare_Specs Compare Product Specifications Define_Purity->Compare_Specs Define_Format Determine Required Format (Neat vs. Solution) Define_Format->Compare_Specs Search_Suppliers->Compare_Specs Select_Supplier Select Optimal Supplier Compare_Specs->Select_Supplier Decision Criteria Check_Availability Verify Stock and Lead Times Check_Availability->Select_Supplier Request_Quotes Request Quotations Request_Quotes->Select_Supplier Place_Order Place Purchase Order Select_Supplier->Place_Order Receive_Product Receive and Verify Product with CoA Place_Order->Receive_Product

Caption: Supplier selection workflow for this compound.

Experimental_Workflow General Experimental Workflow for NEMA Analysis cluster_Preparation Sample & Standard Preparation cluster_Extraction Analyte Extraction cluster_Analysis Instrumental Analysis cluster_Data_Processing Data Processing Prepare_Standards Prepare NEMA Calibration Standards Calibration_Curve Generate Calibration Curve Prepare_Standards->Calibration_Curve Prepare_IS Prepare NEMA-d3 Internal Standard Solution Spike_Sample Spike Sample with NEMA-d3 Prepare_IS->Spike_Sample SPE Solid Phase Extraction (SPE) Spike_Sample->SPE LC_Separation LC Separation SPE->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection MSMS_Detection->Calibration_Curve Quantification Quantify NEMA in Sample MSMS_Detection->Quantification Calibration_Curve->Quantification

Caption: Workflow for NEMA quantification using NEMA-d3.

References

N-Nitrosoethylmethylamine-d3 CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Nitrosoethylmethylamine-d3 (NEMA-d3), a deuterated isotopic analog of the N-nitrosamine compound, N-Nitrosoethylmethylamine (NEMA). NEMA-d3 is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of NEMA in various matrices, including pharmaceutical products, environmental samples, and food products. Its use is critical in studies monitoring for the presence of carcinogenic nitrosamine (B1359907) impurities.

Core Chemical Identifiers

This compound is a stable, isotopically labeled compound essential for mass spectrometry-based quantitative analysis. Below is a summary of its key chemical identifiers.

Identifier TypeValue
CAS Number 69278-54-2[1]
Molecular Formula C₃D₃H₅N₂O[2]
Molecular Weight 91.13 g/mol [2]
IUPAC Name N-ethyl-N-(trideuteriomethyl)nitrous amide[2]
Synonyms N-Ethyl-N-nitrosoethanamine-d3, Ethylmethylnitrosamine-d3, NEMA-d3[1]
InChI InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i2D3[2]
Canonical SMILES CCN(C([2H])([2H])[2H])N=O

Quantitative Data

Quantitative data for N-Nitrosoethylmethylamine is primarily available for its non-deuterated form. The deuterated analog, NEMA-d3, is used as an internal standard and is not typically the subject of toxicological studies itself. The data presented below pertains to NEMA and other relevant nitrosamines, providing context for analytical applications involving NEMA-d3.

Toxicological Data

N-Nitrosamines as a class are recognized as probable human carcinogens. The International Agency for Research on Cancer (IARC) has classified N-Nitrosoethylmethylamine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.

CompoundClassificationAgency
N-Nitrosoethylmethylamine Group 2BIARC
N-Nitrosodimethylamine (NDMA) Group 2AIARC
N-Nitrosodiethylamine (NDEA) Group 2AIARC

Data sourced from general toxicological profiles of nitrosamines.

Analytical Performance Data

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for the analysis of N-nitrosamines in pharmaceutical matrices using mass spectrometry-based methods, where NEMA-d3 would be used as an internal standard.

Analytical MethodAnalyteMatrixLODLOQ
LC-MS/MS NDMAGroundwater1.12 ng/L-
LC-MS/MS NMEAGroundwater-0.280 µg/L
GC-MS/MS NDMASartans0.3 µg/kg0.9 µg/kg
GC-MS/MS NMEASartans0.07 µg/kg0.3 µg/kg

LOD and LOQ values are highly matrix- and instrument-dependent.

Metabolic Pathway

The metabolic activation of N-nitrosoalkylamines is a critical step in their carcinogenic mechanism. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The pathway involves the hydroxylation of the α-carbon atom of the alkyl chains, leading to the formation of unstable intermediates that can ultimately generate highly reactive alkylating agents. These agents can then form adducts with DNA, leading to mutations and potentially cancer.

Although the specific metabolism of this compound is not extensively studied, it is expected to follow the same pathway as its non-deuterated analog, NEMA. The metabolic process for NEMA involves two primary α-hydroxylation pathways, one on the ethyl group and one on the methyl group.

G cluster_0 Metabolic Activation of N-Nitrosoethylmethylamine cluster_1 CYP-mediated α-hydroxylation NEMA N-Nitrosoethylmethylamine Hydroxylation_Ethyl α-Hydroxy-N-nitrosoethylmethylamine NEMA->Hydroxylation_Ethyl on ethyl group Hydroxylation_Methyl α-Hydroxy-N-nitrosomethyl-ethylamine NEMA->Hydroxylation_Methyl on methyl group Decomposition_Ethyl Spontaneous Decomposition Hydroxylation_Ethyl->Decomposition_Ethyl Decomposition_Methyl Spontaneous Decomposition Hydroxylation_Methyl->Decomposition_Methyl Ethyldiazonium Ethyldiazonium Ion Decomposition_Ethyl->Ethyldiazonium Formaldehyde Formaldehyde Decomposition_Ethyl->Formaldehyde Methyldiazonium Methyldiazonium Ion Decomposition_Methyl->Methyldiazonium Acetaldehyde Acetaldehyde Decomposition_Methyl->Acetaldehyde DNA_Adducts_Ethyl DNA Ethylation (e.g., O6-ethylguanine) Ethyldiazonium->DNA_Adducts_Ethyl DNA_Adducts_Methyl DNA Methylation (e.g., N7-methylguanine) Methyldiazonium->DNA_Adducts_Methyl

Metabolic activation pathway of N-Nitrosoethylmethylamine.

Experimental Protocols

The quantification of N-nitrosamines, including NEMA, necessitates highly sensitive and selective analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques. This compound serves as an ideal internal standard for these methods due to its similar chemical properties to the analyte and its distinct mass, which allows for accurate quantification by isotope dilution.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Pharmaceutical Tablets
  • Sample Weighing and Dissolution:

    • Accurately weigh a portion of ground tablet powder equivalent to a specified amount of the active pharmaceutical ingredient (API) into a centrifuge tube.

    • Add a known volume of an appropriate aqueous solution (e.g., 1 M sodium hydroxide) to dissolve or suspend the sample.

    • Spike the sample with a known amount of this compound internal standard solution.

  • Extraction:

    • Add a precise volume of a water-immiscible organic solvent, such as dichloromethane (B109758) (DCM).

    • Vortex the mixture vigorously for several minutes to ensure thorough mixing and facilitate the extraction of nitrosamines into the organic phase.

  • Phase Separation:

    • Centrifuge the mixture at a high speed (e.g., 10,000 x g) for a sufficient time to achieve clear separation of the aqueous and organic layers.

  • Collection and Analysis:

    • Carefully transfer the organic (lower) layer containing the nitrosamines to a clean vial.

    • The extract is now ready for injection into the GC-MS or for further concentration and solvent exchange if required for LC-MS analysis.

Analytical Method: GC-MS/MS
  • Gas Chromatograph (GC) System: Equipped with a suitable capillary column (e.g., DB-624 or equivalent).

  • Injection Mode: Splitless injection is typically used to maximize sensitivity.

  • Oven Temperature Program: A temperature gradient is employed to separate the nitrosamines from other matrix components. A typical program might start at a low temperature (e.g., 40°C), ramp up to a high temperature (e.g., 240°C), and hold for a few minutes.

  • Mass Spectrometer (MS) Detector: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both NEMA and the NEMA-d3 internal standard.

Analytical Method: LC-MS/MS
  • Liquid Chromatograph (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is used.

  • Column: A reverse-phase C18 or a pentafluorophenyl (PFP) column is commonly used for the separation of nitrosamines.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a small amount of an additive like formic acid, is employed.

  • Mass Spectrometer (MS) Detector: A triple quadrupole or a high-resolution mass spectrometer (HRMS) is used for detection.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often providing better sensitivity for small, volatile nitrosamines.

  • MRM Transitions: As with GC-MS/MS, specific MRM transitions are monitored for the analyte and internal standard.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of nitrosamine impurities in a pharmaceutical product using LC-MS/MS with this compound as an internal standard.

G cluster_workflow LC-MS/MS Workflow for Nitrosamine Analysis cluster_analysis LC-MS/MS System start Sample Weighing (e.g., Pharmaceutical Tablet) dissolution Dissolution/Suspension in Aqueous Solution start->dissolution spiking Spiking with This compound (Internal Standard) dissolution->spiking extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) spiking->extraction centrifugation Centrifugation for Phase Separation extraction->centrifugation collection Collection of Organic Layer centrifugation->collection analysis LC-MS/MS Analysis collection->analysis separation Chromatographic Separation (HPLC/UHPLC) quantification Data Processing and Quantification analysis->quantification detection Mass Spectrometric Detection (MRM Mode) result Final Result (ng/g or ppm) quantification->result

References

Navigating the Analytical Landscape of N-Nitrosoethylmethylamine (NEMA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the analytical methodologies for the detection and quantification of N-Nitrosoethylmethylamine (NEMA), a potent genotoxic impurity of significant concern in the pharmaceutical industry. This document outlines the core analytical techniques, sample preparation protocols, and method validation parameters, presenting a valuable resource for researchers, scientists, and drug development professionals.

Introduction

N-Nitrosoethylmethylamine (NEMA) belongs to the nitrosamine (B1359907) class of compounds, which are classified as probable human carcinogens.[1][2] Their presence in pharmaceutical products, even at trace levels, is a critical safety concern, necessitating highly sensitive and selective analytical methods for their detection and control.[3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for nitrosamine impurities in drug substances and products, driving the development and validation of robust analytical procedures.[3][5] This guide focuses on the predominant analytical techniques employed for NEMA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Core Analytical Techniques

The analysis of NEMA at trace levels requires highly sensitive and selective instrumentation. GC-MS and LC-MS have emerged as the gold-standard techniques for this purpose, each offering distinct advantages.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like NEMA.[6][7] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is often employed, which involves the fragmentation of a specific parent ion into product ions, a process known as Multiple Reaction Monitoring (MRM).[6][8]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of a broader range of nitrosamines, including those that are less volatile or thermally labile.[1][9] The liquid chromatograph separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Similar to GC-MS, coupling with tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for trace-level quantification.[5][9]

Sample Preparation: A Critical Step

The goal of sample preparation is to extract NEMA from the sample matrix and concentrate it to a level suitable for instrumental analysis, while removing interfering substances.[2][10] The choice of sample preparation technique depends on the nature of the sample matrix (e.g., drug substance, drug product, solvent).

Commonly employed techniques include:

  • Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. For NEMA analysis, a common approach involves suspending the sample in an aqueous solution (often alkaline) and extracting the nitrosamine into an organic solvent like dichloromethane.[8]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. This technique is effective for cleaning up complex sample matrices and concentrating the analyte.[11]

  • Direct Injection: For relatively clean samples, such as certain solvents, direct injection into the analytical instrument may be possible after simple dilution.[5]

Quantitative Data Summary

The following tables summarize the quantitative performance data for NEMA analysis using various analytical methods as reported in the scientific literature.

Table 1: Quantitative Data for NEMA Analysis by LC-MS/MS

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (r²)Reference
UHPLC-HRAM-MS0.4 - 12 ng/L (in water)Not Specified68 - 83 (for 8 nitrosamines)Not Specified[11][12]
LC-MS/MSNot Specified1 - 10 ppb70 - 130>0.99[6]
LC-MS/MS0.4 ng/mL (in metformin)1 ng/mL (in metformin)Not SpecifiedNot Specified[9]

Table 2: Quantitative Data for NEMA Analysis by GC-MS/MS

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (r²)Reference
GC-MS/MS< 3 ppb15 ppbNot Specified>0.996[7][8]
GC-MS/MSNot Specified1 - 10 ppb70 - 130Not Specified[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of NEMA analysis. Below are representative protocols for LC-MS/MS and GC-MS/MS analysis.

LC-MS/MS Method for NEMA Quantification

This protocol is a composite based on methodologies described in the literature.[1][5][9][11]

1. Sample Preparation (for a solid drug product):

  • Weigh a representative amount of the ground tablet powder (e.g., equivalent to 250 mg of the active pharmaceutical ingredient) into a centrifuge tube.[8]
  • Add a known volume of a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).[1][9]
  • Vortex the sample for a specified time (e.g., 5 minutes) to ensure thorough mixing.[9]
  • Sonicate the sample for a period (e.g., 10 minutes) to facilitate dissolution.[9]
  • Centrifuge the sample to pellet the excipients.
  • Filter the supernatant through a suitable filter (e.g., 0.2 µm PTFE) into an autosampler vial.[6]

2. Chromatographic Conditions:

  • UHPLC System: A high-performance liquid chromatography system capable of gradient elution.[1]
  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).[1]
  • Mobile Phase A: 0.1% Formic acid in water.[1][11]
  • Mobile Phase B: Methanol.[1]
  • Gradient Elution: A suitable gradient to separate NEMA from other components.
  • Flow Rate: 0.45 mL/min.[1]
  • Column Temperature: 45°C.[1]
  • Injection Volume: 5 µL.[1]

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[5]
  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI).[1]
  • Ionization Mode: Positive.
  • MRM Transitions: Specific precursor-to-product ion transitions for NEMA should be monitored.

GC-MS/MS Method for NEMA Analysis

This protocol is a composite based on methodologies described in the literature.[6][7][8]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Suspend a weighed amount of the sample (e.g., 250 mg of API or ground tablets) in an alkaline solution (e.g., 1M NaOH).[8]
  • Add a precise volume of an extraction solvent, typically dichloromethane.[8]
  • Shake the mixture vigorously for a defined period (e.g., 5 minutes) to ensure efficient extraction.[8]
  • Allow the phases to separate.
  • Carefully transfer the organic layer (dichloromethane) containing the nitrosamines into a clean vial for analysis.

2. Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a suitable injector.
  • Column: A capillary column with a polar stationary phase is often used (e.g., a wax-type column).[13]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[13]
  • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of NEMA from other volatile compounds.
  • Injection Mode: Splitless injection is commonly used for trace analysis.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[8]
  • Ionization Source: Electron Ionization (EI).
  • Ionization Mode: Positive.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for NEMA.

Method Validation

Analytical methods for the quantification of NEMA must be validated to ensure they are suitable for their intended purpose.[14][15] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and typically includes the following parameters:[16]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[17]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.99 is generally required.[14]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percentage recovery of a known amount of spiked analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[16]

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for NEMA analysis.

cluster_prep Sample Preparation (Solid Dosage Form) cluster_analysis LC-MS/MS Analysis weigh Weigh Ground Tablets dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex sonicate Sonicate vortex->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter Supernatant centrifuge->filter lcms Inject into LC-MS/MS filter->lcms data Data Acquisition & Processing lcms->data

Figure 1: Experimental workflow for LC-MS/MS analysis of NEMA in a solid dosage form.

cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS/MS Analysis suspend Suspend Sample in Aqueous Alkaline Solution add_solvent Add Dichloromethane suspend->add_solvent extract Shake to Extract add_solvent->extract separate Separate Organic Layer extract->separate gcms Inject into GC-MS/MS separate->gcms data Data Acquisition & Processing gcms->data

Figure 2: Experimental workflow for GC-MS/MS analysis of NEMA using liquid-liquid extraction.

Conclusion

The analysis of N-Nitrosoethylmethylamine in pharmaceutical products is a critical aspect of ensuring drug safety. This technical guide has provided a comprehensive overview of the primary analytical techniques, sample preparation methodologies, and validation requirements for the accurate and reliable quantification of NEMA. Both GC-MS/MS and LC-MS/MS have demonstrated the necessary sensitivity and selectivity for this challenging analysis. The choice of method will depend on the specific nitrosamine, the sample matrix, and the available instrumentation. Adherence to rigorous method validation protocols is paramount to guarantee the quality and reliability of the analytical data, ultimately safeguarding public health.

References

The Isotopic Edge: A Technical Guide to the Physical and Chemical Properties of Deuterated Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the core physical and chemical properties of deuterated nitrosamines, compounds of significant interest in pharmaceutical safety, environmental analysis, and metabolic research. As stable isotope-labeled internal standards, they are indispensable for the accurate quantification of their carcinogenic, non-deuterated counterparts. This document details their unique characteristics, the analytical methodologies for their use, their role in biological pathways, and the regulatory workflows governing their application.

Core Physical and Chemical Properties

Deuteration, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (B1214612) (²H or D), imparts a subtle but crucial change in the physicochemical properties of nitrosamines. While chemically very similar to their parent compounds, this mass difference is fundamental to their use in mass spectrometry. The carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond, which can lead to minor differences in properties such as boiling point and vapor pressure.

The most common application of deuterated nitrosamines is as internal standards in analytical testing, where they are added to samples in known amounts to correct for analyte loss during sample preparation and analysis.[1]

Physical Properties

The primary physical distinction of a deuterated nitrosamine (B1359907) is its increased molecular weight. This allows for clear differentiation from the non-deuterated analyte in a mass spectrometer. Other physical properties are generally similar to the parent compound. Below is a summary of key physical properties for common nitrosamines and their deuterated analogs.

PropertyN-Nitrosodimethylamine (NDMA)N-Nitrosodimethylamine-d6 (NDMA-d6)N-Nitrosodiethylamine (NDEA)N-Nitrosodiethylamine-d10 (NDEA-d10)N-Nitrosopyrrolidine (NPYR)N-Nitrosopyrrolidine-d8 (NPYR-d8)
Molecular Formula C₂H₆N₂OC₂D₆N₂OC₄H₁₀N₂OC₄D₁₀N₂OC₄H₈N₂OC₄D₈N₂O
Molecular Weight 74.08 g/mol 80.12 g/mol 102.14 g/mol 112.20 g/mol 100.12 g/mol 108.17 g/mol
Appearance Yellow liquidColorless to pale yellow liquidYellow liquidColorless to Yellow OilYellow liquidPale Yellow to Yellow Oil
Boiling Point 151-153 °C153 °C177 °C65 °C (for a 100 µg/mL solution in Methanol)214 °CData not available
Density 1.005 g/mL1.086 g/mL at 25 °C0.95 g/mLData not available1.085 g/mL at 25 °CData not available
Solubility Soluble in water and organic solventsSoluble in organic solventsSoluble in water, lipids, and organic solventsSoluble in Chloroform (Slightly), DMSO (Sparingly), Methanol (Slightly)Soluble in waterSoluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate

(Note: Some data for deuterated compounds, particularly for pure substances, is limited as they are often supplied in solution.)

Chemical Properties and the Kinetic Isotope Effect

Deuterated nitrosamines are chemically very similar to their non-deuterated forms. However, the greater strength of the C-D bond compared to the C-H bond can lead to a significant kinetic isotope effect (KIE) . This effect is particularly relevant in the metabolic activation of nitrosamines.

The metabolism of nitrosamines is primarily initiated by Cytochrome P450 (CYP) enzymes, which catalyze the α-hydroxylation of the molecule—a step that involves the cleavage of a C-H bond. When this hydrogen is replaced by deuterium, the rate of this enzymatic reaction can be significantly slower. This reduced rate of metabolic activation for deuterated nitrosamines can lead to decreased carcinogenicity and mutagenicity compared to their parent compounds.

Studies have shown that deuteration of N-nitrosodimethylamine (NDMA) decreases its carcinogenicity and affects its metabolism. The deuteration can cause a several-fold increase in the apparent Michaelis constant (Km) for enzymatic reactions, indicating a lower binding affinity or slower conversion rate by CYP enzymes.

Experimental Protocols

The use of deuterated nitrosamines requires precise and validated experimental protocols, from their synthesis to their final analysis.

Representative Synthesis of a Deuterated Nitrosamine (N-Nitrosodimethylamine-d6)

While specific, detailed protocols for the synthesis of deuterated nitrosamines are often proprietary, a representative procedure can be outlined based on the established chemistry of N-nitrosation. The fundamental reaction involves the nitrosation of a deuterated secondary amine with a nitrosating agent, typically in an acidic medium.

Disclaimer: This protocol is a representative example based on general chemical principles and should be performed only by trained professionals in a controlled laboratory setting with appropriate safety precautions, as nitrosamines are potent carcinogens.

Objective: To synthesize N-Nitrosodimethylamine-d6 (NDMA-d6) from Dimethylamine-d6 hydrochloride.

Materials:

  • Dimethylamine-d6 hydrochloride ((CD₃)₂NH·HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Preparation of Dimethylamine-d6 solution: Dissolve a precise amount of Dimethylamine-d6 hydrochloride in deionized water in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath to cool to 0-5 °C.

  • Preparation of Nitrosating Agent: In a separate beaker, dissolve an equimolar amount of sodium nitrite in deionized water.

  • Nitrosation Reaction: Slowly add the sodium nitrite solution dropwise to the stirred, cooled solution of Dimethylamine-d6 using a dropping funnel. Maintain the temperature below 10 °C throughout the addition.

  • Acidification: After the addition of sodium nitrite is complete, slowly add concentrated hydrochloric acid dropwise to the reaction mixture to achieve an acidic pH (pH 1-2), which facilitates the formation of the nitrosating agent, nitrous acid (HONO).

  • Reaction Time: Allow the reaction to stir in the ice bath for 1-2 hours.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the NDMA-d6 product with several portions of dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. Remove the dichloromethane solvent using a rotary evaporator under reduced pressure to yield the crude NDMA-d6 product.

  • Purification and Characterization: The crude product should be purified, typically by distillation or chromatography. The final product's identity and purity must be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantification of Nitrosamine Impurities in Pharmaceuticals by LC-MS/MS

This protocol describes a general method for the quantification of nitrosamine impurities in a drug product, such as metformin (B114582), using a deuterated internal standard. This method is based on procedures outlined by regulatory bodies like the FDA and USP.[2][3][4]

Objective: To accurately quantify NDMA in a metformin drug product using NDMA-d6 as an internal standard.

Materials and Equipment:

  • Metformin drug substance or crushed tablets

  • N-Nitrosodimethylamine (NDMA) certified reference standard

  • N-Nitrosodimethylamine-d6 (NDMA-d6) certified reference standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18 reversed-phase column)

  • Vortex mixer, sonicator, centrifuge, syringe filters (0.22 µm)

Procedure:

  • Standard Preparation:

    • Stock Solutions (1 mg/mL): Prepare individual stock solutions of NDMA and NDMA-d6 in methanol.

    • Working Standard Solutions: Prepare a series of calibration curve standards by serially diluting the NDMA stock solution with a suitable solvent (e.g., 80:20 methanol:water) to achieve concentrations ranging from 0.2 to 100 ng/mL.

    • Internal Standard Spiking Solution: Prepare a working solution of NDMA-d6 at a fixed concentration (e.g., 20 ng/mL) in the same diluent.

  • Sample Preparation:

    • Weigh an amount of crushed metformin tablets equivalent to 100 mg of the active pharmaceutical ingredient (API) into a centrifuge tube.[5]

    • Add a precise volume of the NDMA-d6 internal standard spiking solution.

    • Add an appropriate volume of extraction solvent (e.g., methanol).[2]

    • Vortex the sample for 5 minutes and sonicate for 10-15 minutes to ensure complete extraction.[5]

    • Centrifuge the sample at high speed (e.g., 4,500 rpm) for 15 minutes to pelletize excipients.[2]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for analysis.[2]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).[5]

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in methanol.

      • Gradient Elution: Develop a suitable gradient to separate the nitrosamines from the API and other matrix components.

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for both NDMA and NDMA-d6 (e.g., NDMA: m/z 75 -> 43; NDMA-d6: m/z 81 -> 46).

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of NDMA to the peak area of NDMA-d6 against the concentration of the NDMA standards.

    • Determine the concentration of NDMA in the sample by interpolating its area ratio from the calibration curve.

Biological Signaling Pathways

Nitrosamines are pro-carcinogens, meaning they require metabolic activation to exert their toxic effects. This process is primarily mediated by CYP enzymes and leads to the formation of reactive electrophiles that can damage DNA.

Metabolic Activation of Nitrosamines

The critical first step in nitrosamine-induced carcinogenesis is α-hydroxylation, catalyzed by various CYP enzymes (e.g., CYP2E1, CYP2A6). This reaction forms an unstable α-hydroxynitrosamine, which spontaneously decomposes to form a highly reactive alkyldiazonium ion. This ion is a potent alkylating agent that readily reacts with nucleophilic sites on DNA bases.

G cluster_activation Metabolic Activation Nitrosamine Nitrosamine (e.g., NDMA) AlphaHydroxy α-Hydroxynitrosamine (Unstable Intermediate) Nitrosamine->AlphaHydroxy α-Hydroxylation CYP Cytochrome P450 (e.g., CYP2E1) CYP->AlphaHydroxy Diazonium Alkyldiazonium Ion (Reactive Electrophile) AlphaHydroxy->Diazonium Spontaneous Decomposition Adducts DNA Adducts (e.g., O⁶-methylguanine) Diazonium->Adducts Alkylation DNA Cellular DNA DNA->Adducts

Metabolic activation pathway of a nitrosamine.
DNA Damage and Repair

The formation of DNA adducts, if not repaired, can lead to mutations during DNA replication and initiate carcinogenesis. The cell possesses several DNA repair pathways to counteract this damage, including:

  • Base Excision Repair (BER): This pathway removes small, non-helix-distorting base lesions.

  • Direct Reversal: Enzymes like O⁶-methylguanine-DNA methyltransferase (MGMT) can directly remove the alkyl group from the damaged guanine (B1146940) base.

  • Nucleotide Excision Repair (NER): This pathway handles bulkier, helix-distorting adducts.

G cluster_repair DNA Repair Pathways DNA_Adduct DNA Adduct Formation BER Base Excision Repair (BER) DNA_Adduct->BER Repair DR Direct Reversal (e.g., MGMT) DNA_Adduct->DR Repair NER Nucleotide Excision Repair (NER) DNA_Adduct->NER Repair Replication DNA Replication DNA_Adduct->Replication If not repaired Normal Normal DNA Sequence BER->Normal DR->Normal NER->Normal Mutation Mutation (e.g., G:C to A:T) Replication->Mutation

DNA damage and repair pathways for nitrosamine adducts.

Regulatory and Analytical Workflow

Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established a clear workflow for manufacturers to control nitrosamine impurities in drug products. This is a three-step process designed to identify, confirm, and mitigate the risk of nitrosamine contamination.

G Start Start: Identify Potential for Nitrosamine Impurities Step1 Step 1: Risk Assessment Start->Step1 Step1_Desc Review API/DP manufacturing processes, raw materials, stability, and packaging to identify potential sources of amines and nitrosating agents. Step1->Step1_Desc Risk_Identified Risk Identified? Step1->Risk_Identified Step2 Step 2: Confirmatory Testing Risk_Identified->Step2 Yes End_NoRisk End: Document Assessment. No further action needed. Risk_Identified->End_NoRisk No Step2_Desc Use a validated, sensitive analytical method (e.g., LC-MS/MS with deuterated standards) to confirm the presence and quantify the level of nitrosamine impurities. Step2->Step2_Desc Above_Limit Impurity Above Acceptable Intake (AI) Limit? Step2->Above_Limit Step3 Step 3: Implement Changes & Report to Agency Above_Limit->Step3 Yes End_Monitor End: Implement Control Strategy & Monitor. Above_Limit->End_Monitor No Step3_Desc Modify manufacturing process, formulation, or raw material sourcing. Submit required changes to regulatory agency. Step3->Step3_Desc Step3->End_Monitor

FDA workflow for control of nitrosamine impurities.

Conclusion

Deuterated nitrosamines are essential tools in modern analytical science, enabling the precise and accurate quantification of potentially harmful impurities in pharmaceuticals and other consumer products. Their unique physical properties, particularly their increased mass, combined with their chemical similarity to parent compounds, make them ideal internal standards. Understanding their properties, the kinetic isotope effect on their metabolism, and the established analytical and regulatory workflows is critical for researchers, scientists, and drug development professionals dedicated to ensuring product quality and patient safety.

References

Methodological & Application

Application Notes and Protocols for N-Nitrosoethylmethylamine-d3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoethylmethylamine (NMEA) is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens.[1] The presence of nitrosamine (B1359907) impurities in pharmaceuticals, food, and environmental samples is a significant safety concern, prompting regulatory bodies to establish stringent limits on their acceptable daily intake. Consequently, highly sensitive and selective analytical methods are crucial for the accurate quantification of these impurities.

This document provides detailed application notes and protocols for the use of N-Nitrosoethylmethylamine-d3 (NMEA-d3) as an internal standard in mass spectrometry-based methods for the quantitative analysis of NMEA. The use of a stable isotope-labeled internal standard like NMEA-d3 is a robust and widely accepted approach in analytical chemistry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, NMEA-d3) to the sample prior to analysis. The isotopically labeled standard is chemically identical to the analyte of interest and therefore behaves similarly during sample extraction, cleanup, and chromatographic separation. Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), the ratio of their signal intensities can be used to accurately calculate the concentration of the native analyte in the sample. This method minimizes errors that can be introduced during sample handling and analysis, leading to highly accurate and precise results.

Application: Quantification of N-Nitrosoethylmethylamine in Pharmaceutical and Environmental Matrices

The primary application of this compound is as an internal standard for the accurate quantification of N-Nitrosoethylmethylamine in various matrices, including active pharmaceutical ingredients (APIs), drug products, and water samples. LC-MS/MS is the analytical technique of choice for this purpose due to its high sensitivity and selectivity.

Experimental Workflow for NMEA Analysis

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (e.g., Drug Product, Water) spike Spike with NMEA-d3 Internal Standard sample->spike Add known amount extract Extraction (e.g., SPE, LLE) spike->extract concentrate Concentration & Reconstitution extract->concentrate lc UHPLC Separation concentrate->lc Inject ms Tandem Mass Spectrometry (MRM) lc->ms Elute integrate Peak Integration ms->integrate Acquire Data calculate Concentration Calculation integrate->calculate Area Ratio (NMEA/NMEA-d3) report Reporting calculate->report

Figure 1: General workflow for the quantitative analysis of N-Nitrosoethylmethylamine (NMEA) using this compound as an internal standard by LC-MS/MS.

Quantitative Data Summary

The following table summarizes representative quantitative performance data for the analysis of N-Nitrosoethylmethylamine (NMEA) using LC-MS/MS with an internal standard. While the specific internal standard used in these examples may vary, the data is indicative of the performance that can be expected when using this compound.

ParameterMatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
NMEADrinking Water & WastewaterUHPLC-HRAM-MS0.4 - 12 ng/L-[2][3]
NMEAMedicinesLC-MS/MS-0.05 µg/g[4]
NMEASartansLC-MS/MS20 ng/g50 ng/g---

Note: The limits of detection (LOD) and quantitation (LOQ) are dependent on the specific instrumentation, method parameters, and matrix being analyzed.

Detailed Experimental Protocols

The following are representative protocols for the analysis of N-Nitrosoethylmethylamine (NMEA) using this compound as an internal standard. These protocols should be adapted and validated for specific applications and matrices.

Protocol 1: Analysis of NMEA in a Drug Substance (e.g., Sartans)

1. Materials and Reagents

  • N-Nitrosoethylmethylamine (NMEA) reference standard

  • This compound (NMEA-d3) internal standard solution (e.g., 1 µg/mL in methanol)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Drug substance to be analyzed

  • Syringe filters (e.g., 0.22 µm PVDF)

2. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of NMEA and NMEA-d3 in methanol at a concentration of, for example, 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the NMEA stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve (e.g., 0.5 - 100 ng/mL). Spike each calibration standard with the NMEA-d3 internal standard to a final concentration of, for example, 20 ng/mL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the drug substance into a centrifuge tube.

    • Add a known volume of the NMEA-d3 internal standard solution.

    • Add a suitable extraction solvent (e.g., 10 mL of methanol).

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ion masses for NMEA and NMEA-d3 need to be optimized on the specific mass spectrometer being used.

      • NMEA (C₃H₈N₂O, MW: 88.11): A common transition is m/z 89.07 -> [optimized product ion].

      • NMEA-d3 (C₃H₅D₃N₂O, MW: 91.13): The precursor ion will be shifted by +3 Da, so a likely transition is m/z 92.09 -> [optimized product ion].

    • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.

4. Data Analysis

  • Integrate the peak areas for the specified MRM transitions of NMEA and NMEA-d3.

  • Calculate the ratio of the peak area of NMEA to the peak area of NMEA-d3.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the NMEA standards.

  • Determine the concentration of NMEA in the sample by interpolating its peak area ratio from the calibration curve.

Protocol 2: Analysis of NMEA in Water Samples

1. Materials and Reagents

  • Same as Protocol 1, with the addition of:

  • Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase).

  • Methanol for SPE conditioning and elution.

  • Nitrogen gas for solvent evaporation.

2. Sample Preparation

  • Sample Collection: Collect water samples in clean, amber glass bottles.

  • Fortification: Add a known amount of NMEA-d3 internal standard to a measured volume of the water sample (e.g., 100 mL).

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the fortified water sample onto the cartridge at a slow, steady flow rate.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

    • Dry the cartridge thoroughly under vacuum or with nitrogen.

    • Elute the analytes with a small volume of a strong solvent (e.g., methanol or acetonitrile).

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of the initial mobile phase (e.g., 100 µL) and transfer to an autosampler vial.

3. LC-MS/MS Conditions and Data Analysis

  • The LC-MS/MS conditions and data analysis will be similar to those described in Protocol 1. The specific gradient and MRM transitions should be optimized for the analysis of water extracts.

Signaling Pathways and Logical Relationships

In the context of this analytical application, there isn't a biological signaling pathway to diagram. However, the logical relationship of the analytical process can be visualized. The following diagram illustrates the relationship between the analyte, the internal standard, and the analytical measurement.

LogicalRelationship cluster_sample Sample Matrix cluster_process Analytical Process cluster_measurement Mass Spectrometry Measurement Analyte NMEA (Unknown Concentration) Process Extraction & LC-MS/MS Analysis Analyte->Process IS NMEA-d3 (Known Concentration) IS->Process Analyte_Signal Signal (NMEA) Process->Analyte_Signal IS_Signal Signal (NMEA-d3) Process->IS_Signal Result Calculated Concentration of NMEA Analyte_Signal->Result Ratio IS_Signal->Result Ratio

Figure 2: Logical relationship in isotope dilution mass spectrometry for NMEA quantification.

Conclusion

This compound is an essential tool for the accurate and precise quantification of N-Nitrosoethylmethylamine in a variety of matrices. The use of this stable isotope-labeled internal standard in conjunction with LC-MS/MS provides a robust and reliable analytical method that can meet the stringent requirements of regulatory agencies. The protocols and information provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of nitrosamine impurities. It is important to note that all methods should be fully validated for their intended use to ensure data quality and reliability.

References

Application Notes and Protocols for N-Nitrosoethylmethylamine-d3 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-Nitrosoethylmethylamine-d3 (NEMA-d3) as an internal standard for the sensitive and accurate quantification of N-Nitrosoethylmethylamine (NEMA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined are applicable for the analysis of trace levels of NEMA in various matrices, including active pharmaceutical ingredients (APIs), drug products, and environmental samples.

The use of a stable isotope-labeled internal standard like NEMA-d3 is critical for reliable quantitative analysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.

Introduction to N-Nitrosoethylmethylamine (NEMA) and the Need for Accurate Quantification

N-Nitrosoethylmethylamine (NEMA) is a member of the nitrosamine (B1359907) class of compounds, which are recognized as probable human carcinogens. The presence of nitrosamine impurities in pharmaceuticals, food, and drinking water is a significant safety concern, prompting stringent regulatory limits on their acceptable intake levels. Consequently, highly sensitive and specific analytical methods are required for their accurate detection and quantification at trace levels.

LC-MS/MS has become the analytical technique of choice for nitrosamine analysis due to its high sensitivity, selectivity, and specificity. The principle of isotope dilution mass spectrometry, which employs a stable isotope-labeled version of the analyte as an internal standard, is the gold standard for achieving accurate and precise quantification. NEMA-d3, a deuterated analog of NEMA, serves as an ideal internal standard as it co-elutes with the native analyte and exhibits similar ionization and fragmentation behavior, while being distinguishable by its mass-to-charge ratio.

Experimental Protocols

This section details the necessary materials, reagents, and procedures for the quantitative analysis of NEMA using NEMA-d3 as an internal standard.

Materials and Reagents
  • Analytes: N-Nitrosoethylmethylamine (NEMA) reference standard, this compound (NEMA-d3) internal standard.

  • Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.

  • Additives: Formic acid (LC-MS grade).

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (if required for sample cleanup), 0.22 µm syringe filters.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of NEMA and NEMA-d3 reference standards into separate 10 mL volumetric flasks.

    • Dissolve in and bring to volume with methanol.

  • Intermediate Stock Solutions (10 µg/mL):

    • Pipette 100 µL of each primary stock solution into separate 10 mL volumetric flasks.

    • Dilute to volume with a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the NEMA intermediate stock solution with 50:50 (v/v) methanol/water to achieve the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

    • Spike each calibration standard and blank with the NEMA-d3 intermediate stock solution to a final concentration of 10 ng/mL.

Sample Preparation

The following is a general sample preparation protocol that may need to be optimized based on the specific sample matrix.

  • Weighing/Measuring: Accurately weigh a known amount of the solid sample (e.g., 100 mg of API or ground tablet) or measure a precise volume of a liquid sample.

  • Spiking: Add a known volume of the NEMA-d3 intermediate stock solution to each sample to achieve a final concentration of 10 ng/mL.

  • Extraction:

    • Add an appropriate volume of extraction solvent (e.g., 10 mL of methanol) to the sample.

    • Vortex or sonicate for 15 minutes to ensure complete extraction.

  • Centrifugation/Filtration:

    • Centrifuge the sample extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation and matrices.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
Column C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (80:20, v/v)
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient See Table 2

Table 2: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.02080
8.1595
10.0595
10.1955
12.0955

Table 3: Mass Spectrometry (MS) Parameters

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions should be used for the quantification and confirmation of NEMA and NEMA-d3.

Table 4: MRM Transitions for NEMA and NEMA-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Ion Ratio (Qualifier/Quantifier)
NEMA 89.061.0 (Quantifier)1002015-
89.029.0 (Qualifier)1002025Target ± 30%
NEMA-d3 92.164.1 (Quantifier)1002015-
92.129.0 (Qualifier)1002025Target ± 30%

Note: The MRM transitions for NEMA-d3 are based on the predictable fragmentation pattern of the deuterated methyl group. It is highly recommended to confirm these transitions by direct infusion of the NEMA-d3 standard on the specific instrument being used.

Data Analysis and Quantification

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the NEMA quantifier ion to the NEMA-d3 quantifier ion against the concentration of the NEMA calibration standards. A linear regression with a weighting of 1/x is typically used. The correlation coefficient (r²) should be ≥ 0.99.

  • Quantification: Determine the concentration of NEMA in the samples by interpolating the peak area ratio from the calibration curve.

  • Confirmation: The presence of NEMA is confirmed by the detection of the qualifier ion at the correct retention time and by ensuring the ion ratio (qualifier/quantifier) is within ±30% of the average ratio observed in the calibration standards.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification A Weigh Sample / Prepare Standards B Spike with NEMA-d3 (Internal Standard) A->B C Solvent Extraction B->C D Centrifuge & Filter C->D E Inject Sample Extract D->E F Chromatographic Separation (C18 Column) E->F G Mass Spectrometric Detection (MRM Mode) F->G H Integrate Peak Areas (NEMA & NEMA-d3) G->H I Calculate Peak Area Ratios H->I J Quantify using Calibration Curve I->J

Caption: Workflow for the quantification of NEMA using NEMA-d3 internal standard.

Logic of Internal Standard Quantification

G cluster_analyte Analyte (NEMA) cluster_is Internal Standard (NEMA-d3) A Variable Signal (due to matrix effects, etc.) C Calculate Ratio (Analyte Signal / IS Signal) A->C B Known Concentration Experiences Same Variations B->C D Accurate Quantification C->D

Caption: Principle of isotope dilution for accurate quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of NEMA by LC-MS/MS. The detailed protocols and methodologies presented in these application notes are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently and accurately assess the levels of this potential carcinogen in a variety of matrices. Adherence to these guidelines, with appropriate method validation, will ensure data of the highest quality for regulatory submissions and risk assessment.

Application Note: Quantitative Analysis of N-Nitrosoethylmethylamine (NEMA) in Food Samples by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitrosoethylmethylamine (NEMA) is a member of the N-nitrosamine family, a class of compounds that are potent carcinogens and can be found in a variety of food products. The formation of NEMA in food can occur during processing, cooking, and storage, particularly in items containing sodium nitrite (B80452) or other nitrosating agents and secondary amines. Common food matrices where N-nitrosamines may be present include cured and processed meats, fish products, beer, and cheese. Given the potential health risks associated with NEMA, sensitive and accurate analytical methods for its quantification in food are crucial for regulatory monitoring and consumer safety.

This application note details a robust and reliable method for the determination of N-Nitrosoethylmethylamine in various food samples. The protocol employs an isotope dilution technique using N-Nitrosoethylmethylamine-d3 (NEMA-d3) as an internal standard, coupled with either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a highly effective approach to compensate for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[1]

Principle of the Method

The analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of NEMA-d3 is spiked into the food sample prior to extraction. The sample then undergoes a rigorous extraction and cleanup procedure to isolate the analyte of interest from the complex food matrix. The final extract is analyzed by either GC-MS/MS or LC-MS/MS. By measuring the ratio of the response of the native NEMA to its isotopically labeled counterpart, accurate quantification can be achieved, as the internal standard experiences similar chemical and physical processes as the target analyte throughout the analytical procedure.

Materials and Reagents

  • Standards:

    • N-Nitrosoethylmethylamine (NEMA), analytical standard grade

    • This compound (NEMA-d3), isotopic purity ≥ 98% (Commercially available from suppliers such as LGC Standards and Pharmaffiliates).[2][3]

  • Solvents:

    • Acetonitrile (B52724), HPLC or LC-MS grade

    • Methanol, HPLC or LC-MS grade

    • Dichloromethane, pesticide residue grade

    • Water, deionized or Milli-Q

  • Reagents:

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Sodium chloride (NaCl)

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • Graphitized carbon black (GCB)

    • Formic acid, LC-MS grade

    • Ammonium formate, LC-MS grade

  • Sample Preparation Materials:

    • 50 mL polypropylene (B1209903) centrifuge tubes

    • 15 mL polypropylene centrifuge tubes

    • Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

    • Syringe filters (0.22 µm, PTFE or PVDF)

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined and effective approach for the extraction and cleanup of NEMA from a variety of food matrices, including processed meats, fish, and dairy products.[2]

Protocol:

  • Homogenization: Homogenize a representative portion of the food sample (e.g., 20-50 g) to a uniform consistency. For solid samples, cryogenic grinding may be employed to prevent the loss of volatile compounds.

  • Extraction:

    • Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds.

    • Spike the sample with a known amount of NEMA-d3 internal standard solution (e.g., 50 µL of a 1 µg/mL solution).

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). For samples with high fat content, an additional sorbent like GCB may be used, but its impact on NEMA recovery should be evaluated.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for GC-MS/MS or LC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS

Instrumentation:

  • Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

GC Conditions:

  • Column: Mid-polarity capillary column (e.g., DB-624 or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Inlet: Splitless mode, 2 µL injection volume, injector temperature 220 °C.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 180 °C.

    • Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes.

MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI). EI is commonly used, but CI with ammonia (B1221849) or methane (B114726) as the reagent gas can provide enhanced sensitivity for some nitrosamines.[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • NEMA: Precursor ion (m/z) → Product ion 1 (m/z), Product ion 2 (m/z)

    • NEMA-d3: Precursor ion (m/z) → Product ion (m/z)

    • Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Instrumental Analysis: LC-MS/MS

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI). APCI can be advantageous for less polar, volatile nitrosamines.[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • NEMA: Precursor ion [M+H]⁺ (m/z) → Product ion 1 (m/z), Product ion 2 (m/z)

    • NEMA-d3: Precursor ion [M+H]⁺ (m/z) → Product ion (m/z)

    • Note: Specific MRM transitions, declustering potential, and collision energies should be optimized for the instrument in use.

Data Presentation

The following table summarizes the expected quantitative performance data for the analytical method for N-Nitrosoethylmethylamine in various food matrices. These values are based on typical performance characteristics reported in the literature for similar analytical methods.[1][4][5]

ParameterCured MeatSmoked FishCheese
Limit of Detection (LOD) (µg/kg) 0.1 - 0.50.1 - 0.50.2 - 0.8
Limit of Quantification (LOQ) (µg/kg) 0.3 - 1.50.3 - 1.50.6 - 2.5
Recovery (%) 85 - 11080 - 11575 - 105
Precision (RSDr, %) < 15< 15< 20
Precision (RSDR, %) < 20< 20< 25

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample Homogenize Homogenization Sample->Homogenize Spike Spike with NEMA-d3 Homogenize->Spike Extract QuEChERS Extraction (Acetonitrile, Salts) Spike->Extract Cleanup d-SPE Cleanup (PSA, C18, MgSO4) Extract->Cleanup Filter Filtration (0.22 µm) Cleanup->Filter GCMS GC-MS/MS Analysis Filter->GCMS Option 1 LCMS LC-MS/MS Analysis Filter->LCMS Option 2 Quant Quantification using Isotope Dilution GCMS->Quant LCMS->Quant Report Reporting of Results Quant->Report G cluster_sample In Sample cluster_ms Mass Spectrometer cluster_quant Quantification NEMA NEMA (Analyte) Unknown Amount MS MS Detection NEMA->MS NEMAd3 NEMA-d3 (Internal Standard) Known Amount Added NEMAd3->MS Ratio Measure Peak Area Ratio (NEMA / NEMA-d3) MS->Ratio Calc Calculate NEMA Concentration using Calibration Curve Ratio->Calc

References

Application Notes and Protocols for the Quantification of N-Nitrosoethylmethylamine (NEMA) in Water Samples by Isotope Dilution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitrosoethylmethylamine (NEMA) is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens.[1][2] The presence of these compounds in water sources, often as disinfection byproducts from processes like chloramination, is a significant public health concern.[1][3] Consequently, sensitive and accurate analytical methods are crucial for monitoring NEMA in drinking water and other aqueous matrices. Isotope dilution analysis, coupled with advanced chromatographic and mass spectrometric techniques, offers a robust approach for the precise quantification of NEMA, effectively compensating for variations during sample preparation and analysis.[4][5][6]

This document provides detailed application notes and protocols for the quantification of NEMA in water samples using isotope dilution followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These guidelines are intended for researchers, scientists, and drug development professionals involved in water quality analysis and safety assessment.

Principle of Isotope Dilution

Isotope dilution is an analytical technique that utilizes the addition of a known amount of an isotopically labeled analog of the analyte (in this case, a deuterated form of NEMA, such as NEMA-d3 or NEMA-d6) to the sample at the beginning of the analytical process.[6] This isotopically labeled internal standard behaves chemically and physically identically to the native analyte throughout the extraction, concentration, and instrumental analysis steps. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using mass spectrometry, the initial concentration of the native analyte in the sample can be accurately determined, irrespective of sample loss during the procedure.[4][5][6]

Isotope_Dilution_Principle cluster_sample Water Sample cluster_standard Isotopically Labeled Standard cluster_process Analytical Procedure cluster_result Quantification A Unknown amount of NEMA (Analyte) C Sample Preparation (Extraction, Concentration) A->C B Known amount of NEMA-d6 (Standard) B->C D Instrumental Analysis (GC-MS/MS or LC-MS/MS) C->D E Measure Ratio of NEMA / NEMA-d6 D->E F Calculate Initial NEMA Concentration E->F

Caption: Principle of Isotope Dilution for NEMA Quantification.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the quantification of NEMA in water samples.

Materials and Reagents
  • Standards:

    • N-Nitrosoethylmethylamine (NEMA) analytical standard

    • Isotopically labeled N-Nitrosoethylmethylamine (e.g., NEMA-d3 or NEMA-d6) as an internal standard

  • Solvents:

  • Solid-Phase Extraction (SPE) Cartridges:

    • Coconut charcoal-based or graphitized carbon cartridges are commonly used.[2]

  • Glassware and Apparatus:

    • Volumetric flasks, pipettes, and syringes

    • Sample collection bottles (amber glass)

    • SPE manifold

    • Concentrator/evaporator (e.g., nitrogen evaporator)

    • Autosampler vials with inserts

  • Instrumentation:

    • Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS) or

    • Ultra-High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (UHPLC-MS/MS)

Sample Collection and Preservation
  • Collect water samples in clean, amber glass bottles to prevent photodegradation.

  • If residual chlorine is present, quench it by adding a suitable agent like ascorbic acid or sodium thiosulfate.

  • Store samples at or below 4°C and protect them from light until extraction.

Sample Preparation: Solid-Phase Extraction (SPE)

The following is a general SPE protocol; specific parameters may need optimization based on the cartridge manufacturer's recommendations and the water matrix.

  • Spiking: To a 500 mL water sample, add a known amount of the isotopically labeled NEMA internal standard solution.

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by reagent water through it.[7]

  • Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).

  • Cartridge Washing: Wash the cartridge with reagent water to remove any interfering substances.

  • Cartridge Drying: Dry the cartridge thoroughly by passing nitrogen or air through it for a sufficient time.

  • Elution: Elute the trapped analytes from the cartridge using a suitable solvent, typically dichloromethane (DCM).[2]

  • Concentration: Concentrate the eluate to a final volume of 1 mL or less using a gentle stream of nitrogen.

  • Solvent Exchange (if necessary): If analyzing by LC-MS/MS, the final extract may need to be exchanged into a mobile phase-compatible solvent.

  • Transfer the final extract to an autosampler vial for instrumental analysis.

Instrumental Analysis: GC-MS/MS

GC-MS/MS is a widely used technique for the analysis of volatile nitrosamines like NEMA.[4][5]

  • Gas Chromatograph (GC) Conditions:

    • Column: A mid-polarity capillary column is typically used for the separation of nitrosamines.

    • Injection: A 1-2 µL injection volume is common, often in splitless mode.[8]

    • Oven Program: A temperature gradient program is employed to ensure good separation of the target analytes.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used.[4][5]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both native NEMA and the labeled internal standard are monitored.

Instrumental Analysis: LC-MS/MS

LC-MS/MS is an alternative technique that can also provide high sensitivity and selectivity.[9]

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is often employed.[9]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is used.[9]

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[9]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used, monitoring specific transitions for NEMA and its labeled internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Sample Collection (500 mL water) B 2. Spike with Isotopically Labeled NEMA Standard A->B C 3. Solid-Phase Extraction (SPE) B->C D 4. Elution with Dichloromethane C->D E 5. Concentration to Final Volume (e.g., 1 mL) D->E F 6. GC-MS/MS or LC-MS/MS Analysis E->F G 7. Integration of Peak Areas (NEMA & IS) F->G H 8. Calculation of Concentration using Isotope Dilution G->H

Caption: Experimental Workflow for NEMA Analysis in Water.

Data Presentation

The following tables summarize typical quantitative data for the analysis of N-Nitrosoethylmethylamine and other nitrosamines in water using isotope dilution methods.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

CompoundMethodMDL (ng/L)LOQ (ng/L)Reference
NEMAGC-MS/MS0.4 - 4-[4]
NEMAGC-MS/MS-0.1 - 0.8[1]
NEMALC-MS/MS0.2 - 1.30.6 - 3.9[1]
NDMAGC-HRMS0.08 - 1.7-[10]
NDEAGC-HRMS0.08 - 1.7-[10]

MDL and LOQ values can vary depending on the specific instrumentation, sample matrix, and analytical conditions.

Table 2: Recovery and Precision Data

CompoundMatrixSpiking Level (ng/L)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
N-NitrosaminesDrinking Water10071.5 - 88.02.29 - 3.64
N-NitrosaminesReagent Water-87 - 104< 11[2]
N-NitrosaminesDrinking Water-77 - 106< 11[2]

The use of isotope dilution ensures that recovery variations are corrected for, leading to high accuracy.

Conclusion

The described protocols, utilizing isotope dilution coupled with GC-MS/MS or LC-MS/MS, provide a highly sensitive, selective, and accurate methodology for the quantification of N-Nitrosoethylmethylamine in water samples. The inclusion of an isotopically labeled internal standard is critical for achieving reliable results by compensating for analytical variabilities. Adherence to these guidelines will enable researchers and scientists to generate high-quality data for the assessment of water safety and the monitoring of N-nitrosamine contamination.

References

Application Note: GC-MS/MS Protocol for the Detection of N-Nitrosoethylmethylamine using a d3 Analog

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the sensitive and selective detection of N-Nitrosoethylmethylamine (NEMA) in pharmaceutical drug substances and products using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The method incorporates the use of a deuterated internal standard, N-Nitrosoethylmethyl-d3-amine (NEMA-d3), to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.

Introduction

N-nitrosamine impurities in pharmaceutical products are a significant safety concern due to their classification as probable human carcinogens. Regulatory bodies worldwide have established stringent guidelines requiring manufacturers to assess and control these impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely accepted analytical technique for the detection and quantification of volatile and semi-volatile nitrosamines at trace levels. The use of a stable isotope-labeled internal standard, such as a d3 analog of the target analyte, is critical for accurate quantification, as it effectively mimics the behavior of the analyte throughout the analytical process.[1][2] This document outlines a comprehensive GC-MS/MS method for the determination of NEMA, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Materials and Reagents
  • N-Nitrosoethylmethylamine (NEMA) standard

  • N-Nitrosoethylmethyl-d3-amine (NEMA-d3) internal standard

  • Dichloromethane (B109758) (DCM), GC grade or equivalent

  • Methanol (B129727), HPLC grade or equivalent

  • 1 M Sodium Hydroxide (B78521) (NaOH) solution

  • Purified water (e.g., Milli-Q)

  • Centrifuge tubes (15 mL)

  • Autosampler vials with inserts

  • Syringe filters (e.g., 0.22 µm PTFE)

Standard Solution Preparation
  • NEMA Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of NEMA standard in methanol to obtain a final concentration of 1 mg/mL.

  • NEMA-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of NEMA-d3 in methanol to achieve a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the NEMA stock solution with dichloromethane to cover the desired calibration range (e.g., 1-100 ng/mL). Spike each working standard with the NEMA-d3 internal standard at a constant concentration (e.g., 20 ng/mL).

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Two common methods are described below.

Method A: Liquid-Liquid Extraction (for water-soluble matrices)

  • Weigh an appropriate amount of the sample (e.g., 200 to 1,000 mg) into a 15 mL centrifuge tube. For finished products, a representative sample may be prepared from ground tablets.

  • Spike the sample with a known amount of the NEMA-d3 internal standard solution.

  • Disperse the sample in 8.0 mL of a 1 M sodium hydroxide (NaOH) solution in water.[3]

  • Vortex the mixture briefly and then shake for at least 5 minutes to ensure complete dissolution or suspension.

  • Add 2.0 mL of dichloromethane (DCM) to the suspension, vortex vigorously for at least 2 minutes.[3]

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (DCM) to a clean tube or autosampler vial, filtering through a syringe filter if necessary.

Method B: Direct Dispersion in an Organic Solvent (for samples soluble in organic solvents)

  • Weigh 500 to 1,000 mg of the sample directly into a suitable vial.[3]

  • Spike the sample with a known amount of the NEMA-d3 internal standard solution.

  • Add 5.0 mL of dichloromethane (DCM) to the sample.

  • Disperse the sample completely in the solvent by vortexing or shaking.

  • Filter the resulting solution through a syringe filter into an autosampler vial.

GC-MS/MS Methodology

The analysis is performed on a triple quadrupole GC-MS/MS system.

Table 1: GC-MS/MS Instrument Parameters
ParameterValue
Gas Chromatograph
Injection ModeSplitless
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven ProgramInitial Temp: 40-50 °C, hold for 1-2 minRamp: 10-20 °C/min to 240-250 °CHold: 2-5 minutes
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV (can be lowered to soften ionization)[4]
MS Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
Table 2: MRM Transitions for NEMA and NEMA-d3
CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
N-Nitrosoethylmethylamine (NEMA)88.142.143.0 / 71.1Optimized experimentally[4]
N-Nitrosoethylmethyl-d3-amine (NEMA-d3)91.142.1 / 45.143.0 / 74.1Optimized experimentally

Note: The precursor ion for NEMA-d3 is predicted based on a mass shift of +3 amu. Product ions and collision energies should be empirically determined and optimized.

Data Presentation

Table 3: Summary of Quantitative Data for NEMA Analysis
ParameterTypical ValueReference
Limit of Detection (LOD)0.15 - 1.0 ng/mL[5]
Limit of Quantification (LOQ)0.5 - 2.0 ng/mL[5]
Linearity Range1 - 100 ng/mL (R² > 0.99)[4]
Accuracy (% Recovery)90 - 110%[5]
Precision (%RSD)< 15%[5]

The values presented are typical and may vary depending on the specific instrumentation, sample matrix, and method validation.

Mandatory Visualization

GCMS_Workflow sample Weigh Sample (Drug Substance/Product) spike Spike with NEMA-d3 Internal Standard sample->spike extract Liquid-Liquid Extraction or Direct Dispersion (DCM) spike->extract separate Centrifuge to Separate Phases extract->separate collect Collect & Filter Organic Layer separate->collect inject Inject into GC-MS/MS collect->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantify Quantification using Calibration Curve detection->quantify report Report Results quantify->report

Caption: Experimental workflow for the GC-MS/MS analysis of NEMA.

References

Application Notes and Protocols for N-Nitrosoethylmethylamine (NEMA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitrosoethylmethylamine (NEMA) is a member of the nitrosamine (B1359907) family of compounds, which are classified as probable human carcinogens. The presence of nitrosamine impurities in pharmaceuticals, food products, and environmental samples is a significant concern for public health.[1][2] Regulatory agencies worldwide have established stringent limits for these impurities, necessitating highly sensitive and reliable analytical methods for their detection and quantification.[1][3] This document provides detailed application notes and protocols for the sample preparation and analysis of NEMA, intended for researchers, scientists, and drug development professionals. The methodologies described herein focus on providing the requisite sensitivity, selectivity, and accuracy for NEMA quantification.[1][4]

Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the analysis of NEMA due to their high sensitivity and selectivity.[1][4][5] The choice of the analytical technique often dictates the most suitable sample preparation method.

Sample Preparation Techniques

Effective sample preparation is critical for the accurate analysis of NEMA, as it serves to isolate the analyte from complex matrices, concentrate it to detectable levels, and remove interfering substances.[6] The most common techniques for NEMA sample preparation include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Dynamic Headspace (DHS) extraction.

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the purification and concentration of analytes from liquid samples.[7][8] It relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix. For nitrosamine analysis, various sorbents can be employed, with activated carbon being a suitable choice for polar analytes like NEMA.[9]

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample (e.g., Drug Product, Water) Spike Spike with Internal Standard Sample->Spike Dilute Dilute with appropriate solvent Spike->Dilute Condition Condition SPE Cartridge Dilute->Condition Load Load Sample Condition->Load Wash Wash to Remove Interferences Load->Wash Elute Elute NEMA Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Analyze Analyze by GC-MS or LC-MS Concentrate->Analyze

Caption: Workflow for NEMA analysis using Solid-Phase Extraction.

Experimental Protocol: SPE for NEMA in Water Samples [10]

  • Materials:

    • SPE cartridges (e.g., Activated Coconut Charcoal)

    • Dichloromethane (DCM)

    • Methanol

    • Reagent Water

    • Nitrogen gas

    • Internal Standard (e.g., NDMA-d6)

  • Procedure:

    • Cartridge Conditioning: Sequentially condition the SPE cartridge with 5 mL of DCM, 5 mL of methanol, and 10 mL of reagent water.

    • Sample Loading: Load a 1000 mL water sample, spiked with an internal standard, onto the conditioned cartridge at a flow rate of 15 mL/min.

    • Washing: Rinse the cartridge with 5 mL of reagent water.

    • Drying: Dry the cartridge for 10 minutes with nitrogen gas.

    • Elution: Elute the analytes with 10 mL of DCM at a flow rate of 5 mL/min.

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Analysis: Analyze the concentrated extract by GC-MS/MS.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent.[8] Dichloromethane is a common solvent for extracting nitrosamines.[11][12]

Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike AddSolvent Add Immiscible Organic Solvent (e.g., DCM) Spike->AddSolvent Mix Vortex/Shake to Mix AddSolvent->Mix Separate Allow Phases to Separate Mix->Separate Collect Collect Organic Layer Separate->Collect Dry Dry Organic Layer (e.g., with Na2SO4) Collect->Dry Concentrate Concentrate Extract Dry->Concentrate Analyze Analyze by GC-MS Concentrate->Analyze

Caption: Workflow for NEMA analysis using Liquid-Liquid Extraction.

Experimental Protocol: LLE for NEMA in Processed Meats [11][12]

  • Materials:

    • Dichloromethane (DCM)

    • Phosphate (B84403) buffer solution (pH 7.0)

    • Anhydrous sodium sulfate

    • Internal Standard

  • Procedure:

    • Homogenization: Homogenize a known weight of the meat sample.

    • Extraction: Extract the homogenized sample with DCM.

    • Clean-up: Wash the DCM extract with a phosphate buffer solution (pH 7.0).

    • Drying: Dry the organic layer by passing it through anhydrous sodium sulfate.

    • Analysis: Directly inject the extract into the GC-MS for analysis. This method avoids a concentration step to prevent the loss of volatile nitrosamines.[11][12]

Dynamic Headspace (DHS) Extraction

DHS is a solventless extraction technique suitable for volatile and semi-volatile compounds like NEMA.[13] It involves purging the headspace above a sample with an inert gas and trapping the volatilized analytes on a sorbent trap. This method is environmentally friendly as it avoids the use of organic solvents.[13]

Workflow for Dynamic Headspace (DHS) Extraction

DHS_Workflow cluster_prep Sample Preparation cluster_dhs Dynamic Headspace Extraction cluster_analysis Analysis Sample Sample in Headspace Vial Spike Spike with Internal Standard Sample->Spike Equilibrate Equilibrate at a specific temperature Spike->Equilibrate Purge Purge Headspace with Inert Gas Equilibrate->Purge Trap Trap Analytes on Sorbent Purge->Trap Desorb Thermally Desorb Analytes Trap->Desorb Analyze Analyze by GC-MS Desorb->Analyze

Caption: Workflow for NEMA analysis using Dynamic Headspace Extraction.

Experimental Protocol: DHS for NEMA in Food and Beverages [13]

  • Materials:

    • Headspace vials

    • Sorbent traps

    • Inert gas (e.g., Helium)

    • Internal Standard

  • Procedure:

    • Sample Preparation: Place a known amount of the sample into a headspace vial and spike with an internal standard.

    • Equilibration: Equilibrate the vial at a controlled temperature to allow NEMA to partition into the headspace.

    • Purge and Trap: Purge the headspace with an inert gas, directing the flow through a sorbent-filled trap to concentrate the analytes.

    • Thermal Desorption: Thermally desorb the trapped analytes directly into the GC-MS system for analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various NEMA analysis methods.

Table 1: Performance of GC-MS/MS Method for NEMA in Drug Substances [1][5]

ParameterValue
Limit of Detection (LOD)0.07 µg/kg
Limit of Quantification (LOQ)0.3 µg/kg

Table 2: Performance of LLE-GC-CI/MS for NEMA in Processed Meats [11][12]

ParameterValue
Limit of Detection (LOD)0.15 - 0.37 µg/kg
Limit of Quantification (LOQ)0.50 - 1.24 µg/kg
Recovery (spiked at 10 & 100 µg/kg)70% - 114%

Table 3: Performance of SPE-GC-MS/MS for Nitrosamines in Water [10]

MatrixAverage Recovery (%)Relative Standard Deviation (%)
Finished Drinking Water91 - 126< 10
Surface Water91 - 126< 10
Treated Wastewater Effluent91 - 146< 20

Analytical Instrumentation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like NEMA.[1][7] The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio.[7] For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is often employed.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another powerful technique for the analysis of a wide range of compounds, including nitrosamines.[4] It is particularly useful for less volatile or thermally labile nitrosamines.[14] The separation is achieved by liquid chromatography, followed by detection with a mass spectrometer.[8] High-resolution mass spectrometry (HRMS) can provide even greater selectivity and is beneficial for complex matrices.[15]

Conclusion

The selection of an appropriate sample preparation technique is paramount for the accurate and reliable quantification of N-Nitrosoethylmethylamine. Solid-phase extraction, liquid-liquid extraction, and dynamic headspace extraction each offer distinct advantages depending on the sample matrix, required sensitivity, and available instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals working on the analysis of this critical impurity. Careful validation of the chosen method is essential to ensure compliance with regulatory requirements and to guarantee the safety of pharmaceutical and food products.[3]

References

Application Note: Preparation of N-Nitrosoethylmethylamine-d3 (NEMA-d3) Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the safe handling and preparation of a stock solution of N-Nitrosoethylmethylamine-d3 (CAS No: 69278-54-2). NEMA-d3 is a deuterated stable isotope-labeled analogue of the N-nitrosamine, NEMA. It is commonly used as an internal standard in analytical methods, such as LC-MS or GC-MS, for the quantification of nitrosamine (B1359907) impurities in pharmaceutical products, food, and environmental samples. Accurate preparation of standard solutions is critical for achieving precise and reliable analytical results.[1][2]

Safety Precautions and Handling

N-Nitrosoethylmethylamine and its analogues are classified as probable or suspected human carcinogens and are acutely toxic if swallowed.[3][4][5] All handling of this compound, both in its neat form and in solution, must be performed in a designated area, inside a properly functioning chemical fume hood.[4] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[3][6]

  • Engineering Controls: Use a chemical fume hood with sufficient ventilation to minimize inhalation exposure.[4] Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Handling: Avoid contact with skin and eyes.[3] Do not breathe vapors.[4] Prevent accidental ingestion and inhalation. Do not eat, drink, or smoke in the work area.[3][7]

  • Disposal: Dispose of all waste, including empty containers, contaminated PPE, and unused solutions, as hazardous waste in accordance with local, state, and federal regulations.

IF EXPOSED OR CONCERNED, OBTAIN MEDICAL ADVICE.[3] Review the Safety Data Sheet (SDS) thoroughly before beginning any work.[3][8]

Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Chemical Name This compound (Major)[9][10]
CAS Number 69278-54-2[9][11][12]
Unlabeled CAS Number 10595-95-6[9][13]
Molecular Formula C₃D₃H₅N₂O[9][11]
Molecular Weight 91.13 g/mol [9][11][13]
Appearance Pale Yellow Oil or Liquid[5][14]
Storage Temperature 2-8°C, protected from light[5]

Experimental Protocol: Stock Solution Preparation (1000 µg/mL)

This protocol details the steps for preparing a 1000 µg/mL (1 mg/mL) stock solution. Analytical standards should be of high purity, and solvents should be HPLC or analytical grade.[2][15]

Materials and Equipment
  • This compound (neat material or certified reference material)

  • High-purity solvent (e.g., Methanol, Acetonitrile, Dichloromethane)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)[15]

  • Calibrated analytical balance (4-5 decimal places)[15]

  • Calibrated micropipettes or gas-tight syringes

  • Amber glass vials with PTFE-lined caps (B75204) for storage

  • Standard laboratory glassware (beakers, pipettes)

  • Vortex mixer

Step-by-Step Procedure
  • Preparation and Calculation:

    • Allow the sealed container of NEMA-d3 to equilibrate to room temperature before opening.

    • Determine the required mass of NEMA-d3 based on the desired final concentration and volume. For a 10 mL stock solution at 1000 µg/mL (1 mg/mL):

      • Mass required (mg) = Concentration (mg/mL) × Volume (mL)

      • Mass required = 1 mg/mL × 10 mL = 10 mg

  • Weighing:

    • Place a clean, dry weighing vessel (e.g., a small glass vial) on the analytical balance and tare it.

    • Carefully transfer the calculated mass (10 mg) of NEMA-d3 into the tared vessel. As NEMA-d3 is a liquid, this should be done using a calibrated pipette or syringe. Record the exact mass.[1][15]

  • Dissolution and Transfer:

    • Add a small volume (e.g., 1-2 mL) of the selected solvent to the weighing vessel containing the NEMA-d3. Gently swirl to dissolve the compound completely.

    • Quantitatively transfer the solution into a 10 mL Class A volumetric flask.

    • Rinse the weighing vessel three times with small aliquots of the solvent, transferring the rinsate to the volumetric flask each time to ensure all the analyte is transferred.

  • Dilution and Homogenization:

    • Carefully add the solvent to the volumetric flask until the bottom of the meniscus is level with the calibration mark.[15]

    • Cap the flask securely and homogenize the solution by inverting it at least 15-20 times.[15]

  • Labeling and Storage:

    • Transfer the final stock solution to a clean, amber glass vial with a PTFE-lined cap to protect it from light.[16]

    • Label the vial clearly with the following information:

      • Compound Name: this compound Stock Solution

      • CAS Number: 69278-54-2

      • Concentration: 1000 µg/mL (or the exact concentration based on the weighed mass)

      • Solvent Used

      • Preparation Date

      • Preparer's Initials

      • Expiration Date

    • Store the stock solution in a refrigerator at 2-8°C.[5]

Workflow Diagram

Stock_Solution_Workflow Safety 1. Safety & Prep (Fume Hood, PPE, SDS Review) Calc 2. Calculation (Determine Mass Needed) Safety->Calc Weigh 3. Weighing (Analytical Balance) Calc->Weigh Dissolve 4. Initial Dissolution (In weighing vessel with solvent) Weigh->Dissolve Transfer 5. Quantitative Transfer (To Volumetric Flask, Rinse Vessel) Dissolve->Transfer Dilute 6. Dilution to Volume (Add solvent to mark) Transfer->Dilute Mix 7. Homogenization (Invert flask 15-20 times) Dilute->Mix Store 8. Labeling & Storage (2-8°C, Protect from Light) Mix->Store Working_Solution_Workflow Stock Stock Solution (e.g., 1000 µg/mL) Calc 1. Calculation (C1V1 = C2V2) Stock->Calc Transfer 2. Aliquot Transfer (Use Calibrated Pipette) Calc->Transfer Dilute 3. Dilute to Volume (In Volumetric Flask) Transfer->Dilute Mix 4. Homogenize (Invert to Mix) Dilute->Mix Working Working Standard (e.g., 10 µg/mL) Mix->Working

References

Application of N-Nitrosoethylmethylamine-d3 in Environmental Monitoring: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-Nitrosoethylmethylamine-d3 (NMEA-d3) in environmental monitoring. The focus is on its application as an internal standard for the accurate quantification of N-Nitrosoethylmethylamine (NMEA) and other nitrosamines in environmental matrices, primarily water and air. The methodologies described are based on established regulatory methods and scientific publications.

Introduction

N-Nitrosoamines are a class of chemical compounds that are of significant concern due to their carcinogenic properties. They can be formed in various industrial processes and as disinfection byproducts in water treatment. Consequently, sensitive and accurate monitoring of nitrosamines in the environment is crucial for public health protection.

Isotope dilution mass spectrometry is the gold standard for the quantitative analysis of trace contaminants. In this technique, a known amount of a stable isotope-labeled analog of the target analyte is added to the sample at the beginning of the analytical process. This compound, a deuterated form of NMEA, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the unlabeled NMEA, ensuring that it behaves similarly during sample preparation, extraction, and analysis. This allows for the correction of analyte losses during sample processing and variations in instrument response, leading to highly accurate and precise quantification.[1]

Application in Environmental Water Monitoring

The primary application of NMEA-d3 in environmental monitoring is as an internal standard in methods for the analysis of nitrosamines in drinking water, wastewater, and other aqueous samples. US EPA Method 521 is a widely adopted method for this purpose.[2][3][4][5]

Principle of Isotope Dilution

The core of this application lies in the principle of isotope dilution. A known concentration of NMEA-d3 is spiked into the environmental water sample before any sample preparation steps. The sample is then subjected to extraction and concentration procedures. During analysis by mass spectrometry, both the native NMEA and the deuterated NMEA-d3 are detected and quantified. Since any loss of the native analyte during the sample preparation process will be mirrored by a proportional loss of the deuterated internal standard, the ratio of their signals allows for accurate calculation of the original concentration of NMEA in the sample.

Figure 1: Principle of Isotope Dilution using NMEA-d3.
Experimental Protocol: Water Analysis (Based on US EPA Method 521)

This protocol outlines the steps for the determination of NMEA in drinking water using solid-phase extraction (SPE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) with NMEA-d3 as an internal standard.

2.2.1. Materials and Reagents

  • This compound (NMEA-d3) standard solution

  • N-Nitrosoethylmethylamine (NMEA) standard solution

  • Other nitrosamine (B1359907) standards as required

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, pesticide residue grade)

  • Reagent water (free of nitrosamines)

  • Solid Phase Extraction (SPE) Cartridges: Coconut charcoal, 2 g, 6 mL[2][4]

  • Sodium thiosulfate (B1220275) (for dechlorination)

  • Hydrochloric acid (for preservation)

2.2.2. Sample Collection and Preservation

  • Collect water samples in 1-liter amber glass bottles.

  • Dechlorinate samples at the time of collection by adding 80 mg of sodium thiosulfate per liter of water.

  • Preserve the samples to a pH < 2 by adding hydrochloric acid.

  • Store samples at 4°C and protect from light. Samples should be extracted within 14 days of collection.[2]

2.2.3. Sample Preparation and Extraction

Experimental_Workflow_Water start Start: 500 mL Water Sample spike Spike with NMEA-d3 (Internal Standard) start->spike condition Condition SPE Cartridge (DCM, Methanol, Reagent Water) spike->condition load Load Sample onto SPE Cartridge (10-15 mL/min) condition->load dry Dry Cartridge (Nitrogen gas) load->dry elute Elute with Dichloromethane (DCM) dry->elute concentrate Concentrate Eluate to 1 mL (Nitrogen evaporation) elute->concentrate analyze Analyze by GC-MS/MS concentrate->analyze

Figure 2: Experimental Workflow for Water Sample Analysis.
  • Internal Standard Spiking: Allow the water sample (500 mL) to warm to room temperature. Spike the sample with a known amount of NMEA-d3 standard solution to achieve a final concentration of, for example, 40 ng/L.

  • SPE Cartridge Conditioning: Condition the coconut charcoal SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of reagent water.[6] Do not allow the cartridge to go dry before loading the sample.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge by purging with nitrogen gas for 10 minutes.[6]

  • Elution: Elute the trapped nitrosamines from the cartridge with two 5 mL portions of DCM.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2.2.4. Instrumental Analysis: GC-MS/MS

  • Gas Chromatograph (GC):

    • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness, or equivalent.[6]

    • Injection: 2 µL, splitless.

    • Oven Program: Initial temperature of 35°C, hold for 1 min, ramp to 120°C at 5°C/min, then to 250°C at 35°C/min, hold for 4.64 min.[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

  • Mass Spectrometer (MS):

    • Ionization Mode: Positive Chemical Ionization (PCI) or Electron Ionization (EI).[6][7]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for NMEA and NMEA-d3 must be determined and optimized. Example transitions are provided in the table below.

Quantitative Data

The following tables summarize typical performance data for the analysis of NMEA using a deuterated internal standard in water matrices.

Table 1: GC-MS/MS MRM Transitions for NMEA and NMEA-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Nitrosoethylmethylamine (NMEA)894310
This compound (NMEA-d3)924610
Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Table 2: Method Detection Limits (MDLs) and Recoveries for NMEA in Water

MatrixMDL (ng/L)Average Recovery (%)% RSDReference
Drinking Water0.4 - 491 - 126< 10[6][8]
Tertiary Treated Effluent0.4 - 491 - 126< 15[6][8]
Surface Water0.6958[9]

Application in Environmental Air Monitoring

NMEA-d3 can also be utilized as an internal standard for the analysis of volatile nitrosamines in workplace and ambient air. OSHA Method 38 provides a framework for the collection and analysis of several volatile nitrosamines, including NMEA.[1][10]

Experimental Protocol: Air Analysis (Based on OSHA Method 38)

3.1.1. Sample Collection

  • Air samples are collected using a solid adsorbent tube, such as a ThermoSorb/N air sampler.[10][11]

  • A calibrated personal sampling pump is used to draw a known volume of air through the sampler at a flow rate of 0.2 to 1 L/min. A typical sample volume is 75 L.[10]

  • After sampling, the tubes are sealed and stored in a freezer, protected from light, until analysis.[1][10]

3.1.2. Sample Preparation and Analysis

  • Desorption: The adsorbent material is transferred to a vial, and the collected nitrosamines are desorbed with 2 mL of a dichloromethane/methanol (75:25 v/v) solution.[10]

  • Internal Standard Spiking: A known amount of NMEA-d3 is added to the desorption solvent prior to desorption or to the sample extract.

  • Analysis: The extract is analyzed by gas chromatography with a Thermal Energy Analyzer (TEA) or a mass spectrometer.

Quantitative Data

Table 3: OSHA Method Performance for Volatile Nitrosamines

ParameterValue
Target Concentration6 µg/m³
Reliable Quantitation Limit3.5 µg/m³
Overall Procedure Precision±25% at 95% confidence
Recovery from Collection Medium≥ 75%
Note: This data is for the overall method for volatile nitrosamines and not specific to NMEA with NMEA-d3 as an internal standard.[12]

Conclusion

This compound is an essential tool for the accurate and reliable quantification of NMEA in environmental samples. Its use as an internal standard in conjunction with mass spectrometric techniques, such as GC-MS/MS and LC-MS/MS, allows for the mitigation of matrix effects and correction for analyte losses during sample preparation. The detailed protocols provided for water and air analysis, based on established regulatory methods, offer a robust framework for researchers and scientists in environmental monitoring and drug development to ensure data of the highest quality. The implementation of these methods with NMEA-d3 as an internal standard is critical for assessing human exposure to carcinogenic nitrosamines and for ensuring regulatory compliance.

References

Application Notes and Protocols for N-Nitrosoethylmethylamine-d3 in Pharmaceutical Impurity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for these impurities in drug substances and products.[4][5] Consequently, highly sensitive and selective analytical methods are essential for their accurate detection and quantification at trace levels.[1][2][3]

This document provides detailed application notes and protocols for the use of N-Nitrosoethylmethylamine-d3 (NMEA-d3) as an internal standard in the analysis of the corresponding N-Nitrosoethylmethylamine (NMEA) impurity in pharmaceuticals. The use of a stable isotope-labeled internal standard like NMEA-d3 is critical for accurate quantification by compensating for matrix effects and variations during sample preparation and instrumental analysis.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of this analytical approach is Isotope Dilution Mass Spectrometry (IDMS). A known amount of the deuterated internal standard, this compound, is spiked into the sample containing the target analyte, N-Nitrosoethylmethylamine. Because NMEA-d3 is chemically identical to NMEA, it behaves similarly during sample extraction, chromatography, and ionization.[6][7] However, due to the mass difference, the mass spectrometer can distinguish between the analyte and the internal standard. By measuring the ratio of the analyte signal to the internal standard signal, the concentration of the NMEA impurity in the original sample can be accurately determined, correcting for any potential losses during the analytical process.

Application: Quantitative Analysis of N-Nitrosoethylmethylamine (NMEA)

This protocol is applicable for the quantitative determination of NMEA in active pharmaceutical ingredients (APIs) and finished drug products. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity in detecting trace-level impurities.[1][8][9][10][11][12][13][14]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of nitrosamine impurities using deuterated internal standards. These values are representative and may vary depending on the specific matrix, instrumentation, and method validation.

Table 1: Typical LC-MS/MS Method Performance Characteristics

ParameterTypical Value
Limit of Detection (LOD)0.05 - 0.5 ng/mL
Limit of Quantification (LOQ)0.1 - 1.0 ng/mL
Linearity (R²)≥ 0.99
Recovery80 - 120%
Precision (%RSD)< 15%

Table 2: Example MRM Transitions for NMEA and NMEA-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Nitrosoethylmethylamine (NMEA)89.143.115
This compound (NMEA-d3)92.146.115

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Experimental Protocols

Reagents and Materials
  • N-Nitrosoethylmethylamine (NMEA) reference standard

  • This compound (NMEA-d3) internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug substance or finished drug product for testing

  • Volumetric flasks, pipettes, and autosampler vials

Standard Solution Preparation

2.1. NMEA Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of NMEA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

2.2. NMEA-d3 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of NMEA-d3 into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

2.3. Working Standard and IS Solutions: Prepare a series of calibration standards by diluting the NMEA stock solution with a suitable solvent (e.g., 50:50 methanol:water). Spike each calibration standard with the NMEA-d3 IS to a final concentration of 10 ng/mL. A typical calibration curve may range from 0.1 ng/mL to 100 ng/mL.

Sample Preparation

The following are general procedures; specific details may need to be optimized based on the drug matrix.

3.1. Water-Soluble Drug Products:

  • Accurately weigh a portion of the ground drug product (e.g., 100 mg) into a centrifuge tube.

  • Add a known volume of extraction solvent (e.g., 10 mL of 1% formic acid in water).

  • Spike with the NMEA-d3 IS working solution to achieve a final concentration of 10 ng/mL.

  • Vortex for 5 minutes and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3.2. Water-Insoluble Drug Products:

  • Accurately weigh a portion of the ground drug product (e.g., 100 mg) into a centrifuge tube.

  • Add a known volume of an appropriate organic solvent (e.g., 10 mL of methanol or dichloromethane).

  • Spike with the NMEA-d3 IS working solution to a final concentration of 10 ng/mL.

  • Vortex for 5 minutes and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

4.1. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to separate NMEA from other matrix components (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

4.2. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: See Table 2 for example transitions. These must be optimized for the specific instrument.

Data Analysis and Quantification

Construct a calibration curve by plotting the ratio of the peak area of NMEA to the peak area of NMEA-d3 against the concentration of the NMEA calibration standards. The concentration of NMEA in the prepared sample is then determined from the calibration curve using the measured peak area ratio. The final concentration in the drug product is calculated by taking into account the initial weight of the sample and the volume of the extraction solvent.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Weigh Drug Substance/Product spike Spike with NMEA-d3 (IS) start->spike extract Add Extraction Solvent (Vortex/Sonicate) spike->extract centrifuge Centrifuge extract->centrifuge filter Filter centrifuge->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantify using Calibration Curve ratio_calc->quantification end_node Report Result quantification->end_node

Caption: Experimental workflow for nitrosamine analysis.

internal_standard_logic cluster_sample_prep Sample Preparation cluster_process Analytical Process cluster_result Measurement analyte Analyte (NMEA) Unknown Amount extraction Extraction & Cleanup analyte->extraction is Internal Standard (NMEA-d3) Known Amount Added is->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms analyte_signal Analyte Signal (Variable) lc_ms->analyte_signal is_signal IS Signal (Variable) lc_ms->is_signal ratio Signal Ratio (Analyte/IS) Stable analyte_signal->ratio is_signal->ratio conclusion Accurate Quantification of Analyte ratio->conclusion

Caption: Logic of using an internal standard for quantification.

References

Standard Operating Procedure for Nitrosamine Analysis with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control and monitoring of these impurities in drug substances and products.[4][5][6][7] This document outlines a standard operating procedure (SOP) for the quantitative analysis of common nitrosamine impurities using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of deuterated internal standards is considered the gold standard for accurate and precise quantification, as they mimic the physicochemical behavior of the target analytes throughout the analytical process, correcting for variations in sample preparation and instrument response.[8]

Principle

This method is based on the principle of isotope dilution mass spectrometry. A known amount of a deuterated internal standard for each target nitrosamine is spiked into the sample at the beginning of the preparation process.[8] The samples are then extracted and analyzed by LC-MS/MS. The ratio of the signal from the native nitrosamine to its corresponding deuterated internal standard is used to calculate the concentration of the nitrosamine in the sample. This approach enhances the accuracy and precision of the measurement by compensating for any analyte loss during sample processing.[8]

Scope

This procedure is applicable to the quantitative analysis of the following common nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products:

  • N-Nitrosodimethylamine (NDMA)

  • N-Nitrosodiethylamine (NDEA)

  • N-Nitrosodiisopropylamine (NDIPA)

  • N-Nitrosoethylisopropylamine (NEIPA)

  • N-Nitrosodibutylamine (NDBA)

  • N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)

Reagents and Materials

  • Standards: Certified reference materials of the target nitrosamines and their corresponding deuterated analogs (e.g., NDMA-d6, NDEA-d10, NMBA-d3).[9][10]

  • Solvents: LC-MS grade methanol (B129727), acetonitrile (B52724), and water.

  • Acids: Formic acid (LC-MS grade).

  • Sample Vials: Amber glass vials to protect light-sensitive nitrosamines.[11]

  • Filters: 0.22 µm or 0.45 µm PVDF or PTFE syringe filters.[9][12]

  • Other: Volumetric flasks, pipettes, and a vortex mixer.

Experimental Protocol

Standard Solution Preparation
  • Internal Standard (ISTD) Stock Solution (e.g., 10 µg/mL): Accurately weigh and dissolve the deuterated nitrosamine standards in methanol to prepare individual stock solutions. A mixed ISTD stock solution can then be prepared by combining appropriate volumes of the individual stocks.[9]

  • Nitrosamine Stock Solution (e.g., 10 µg/mL): Prepare a mixed stock solution of the target nitrosamine standards in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the nitrosamine stock solution with a suitable solvent (e.g., 1% formic acid in water). Each calibration standard should be spiked with a constant concentration of the ISTD working solution.

Sample Preparation

The following is a general procedure for a solid dosage form. The procedure may need to be optimized based on the specific drug matrix.

  • Accurately weigh a portion of the ground drug product or API into a centrifuge tube.[8]

  • Add a specific volume of extraction solvent (e.g., 1% formic acid in water).[9]

  • Add a known volume of the mixed ISTD working solution.[8]

  • Vortex the sample for a specified time (e.g., 20 minutes) to ensure complete dissolution and extraction of the nitrosamines.[9]

  • Centrifuge the sample to pelletize any undissolved excipients.[9][12]

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an amber autosampler vial for LC-MS/MS analysis.[9]

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument and target analytes.

  • LC System: A UHPLC system is recommended for better resolution and sensitivity.[8]

  • Column: A suitable C18 reversed-phase column.[8]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.[13]

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), depending on the specific nitrosamines.[14]

Data Presentation

Table 1: Example MRM Transitions for Nitrosamine Analysis
AnalytePrecursor Ion (m/z)Product Ion (m/z)
NDMA75.143.1
NDEA103.143.1
NDIPA131.289.1
NEIPA117.175.1
NDBA159.257.1
NMBA147.1102.1
NDMA-d681.146.1
NDEA-d10113.246.1
NMBA-d3150.1105.1
Table 2: Example Calibration Curve Data
Concentration (ng/mL)Analyte Peak AreaISTD Peak AreaArea Ratio (Analyte/ISTD)
0.515001000000.015
1.031001020000.030
5.0155001010000.153
10.030500990000.308
25.0760001005000.756
50.0152000995001.528

Visualization of Experimental Workflow

Nitrosamine_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Weigh Sample/Standard add_istd Spike with Deuterated ISTD start->add_istd add_solvent Add Extraction Solvent add_istd->add_solvent vortex Vortex/Sonicate add_solvent->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Supernatant centrifuge->filter lc_separation LC Separation filter->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Nitrosamines calibration->quantification report Generate Report quantification->report

Caption: Workflow for Nitrosamine Analysis.

Considerations and Troubleshooting

  • Contamination: Nitrosamines can be present in the laboratory environment. It is crucial to minimize potential sources of contamination from lab equipment and reagents.[11]

  • Light Sensitivity: Nitrosamines are susceptible to degradation under UV light. The use of amber vials and protection from light is recommended.[11]

  • Hydrogen-Deuterium (H-D) Exchange: While deuterated standards are generally stable, H-D exchange can occur under certain conditions, potentially affecting the accuracy of the results.[15] Using standards with deuterium (B1214612) labels on carbon atoms rather than heteroatoms can minimize this risk.[16] 15N-labeled internal standards are a more stable alternative.[15][16]

  • Matrix Effects: Ion suppression or enhancement from the sample matrix can affect the accuracy of the analysis. The use of isotope-labeled internal standards helps to mitigate these effects.[12]

Conclusion

This SOP provides a robust framework for the sensitive and accurate quantification of nitrosamine impurities in pharmaceutical products using LC-MS/MS with deuterated internal standards. Adherence to these procedures, along with proper validation and quality control measures, will help ensure compliance with regulatory requirements and contribute to the safety of pharmaceutical products.

References

Troubleshooting & Optimization

How to resolve N-Nitrosoethylmethylamine-d3 peak tailing in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of N-Nitrosoethylmethylamine-d3 and other nitrosamines.

Troubleshooting Guides

Issue: Peak Tailing in this compound Analysis

Peak tailing is a common chromatographic problem, particularly with amine-containing compounds like this compound. It manifests as an asymmetry in the peak shape, where the latter half of the peak is broader than the front half. This can negatively impact resolution and the accuracy of quantification. The troubleshooting approach depends on whether you are using Gas Chromatography (GC) or Liquid Chromatography (LC).

Peak tailing in GC for active compounds like nitrosamines often points to issues within the inlet or the column itself. The primary cause is often unwanted interactions between the analyte and active sites in the system.

Troubleshooting Workflow for GC Peak Tailing

GC_Troubleshooting cluster_0 Initial Observation cluster_1 Inlet Maintenance cluster_2 Column Issues cluster_3 Method Parameters cluster_4 Resolution Start Peak Tailing Observed for This compound Liner Inspect & Replace GC Liner - Use a deactivated, inert liner. - Check for contamination or glass wool displacement. Start->Liner Step 1 Septum Replace Septum - Prevents leaks and contamination from septum bleed. Liner->Septum Seal Check Inlet Seal - Use gold-plated seals to minimize activity. Septum->Seal Column_Installation Verify Column Installation - Ensure correct insertion depth and clean, square cuts. Seal->Column_Installation Step 2 Column_Contamination Trim or Replace Column - Trim 15-30 cm from the front. - If tailing persists, replace the column. Column_Installation->Column_Contamination Injection_Temp Optimize Inlet Temperature - Too low can cause slow vaporization. - Too high can cause degradation. Column_Contamination->Injection_Temp Step 3 End Peak Shape Improved Injection_Temp->End Final Check

Caption: A stepwise guide to troubleshooting this compound peak tailing in GC.

Key GC Troubleshooting Steps:

  • Perform Inlet Maintenance: The GC inlet is a common source of activity.

    • Liner: Replace the inlet liner with a new, deactivated one. The choice of liner is critical for ensuring inertness and proper sample vaporization.[1][2] For active compounds, liners with glass wool can sometimes be problematic if the wool is active; consider a liner without wool or one with deactivated wool.

    • Septum: A worn or cored septum can cause leaks and introduce contaminants. Regularly replace the septum.[2]

    • Inlet Seal: Use highly inert seals, such as those that are gold-plated, to reduce the breakdown and adsorption of active compounds.[1][3]

  • Address Column Issues:

    • Column Installation: Ensure the column is installed at the correct depth in the inlet and detector and that the column ends are cut squarely.[4][5]

    • Column Contamination: If the inlet is not the issue, the front of the analytical column may be contaminated. Trim 15-30 cm from the inlet side of the column. If this does not resolve the tailing, the column may need to be replaced.[4]

  • Optimize Method Parameters:

    • Inlet Temperature: Ensure the inlet temperature is sufficient to vaporize the sample and solvent effectively without causing thermal degradation of the analyte.

In reversed-phase LC, peak tailing of basic compounds like this compound is frequently caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[6][7][8]

Troubleshooting Workflow for LC Peak Tailing

LC_Troubleshooting cluster_0 Initial Observation cluster_1 Mobile Phase Optimization cluster_2 Column & Hardware cluster_3 Sample Considerations cluster_4 Resolution Start Peak Tailing Observed for This compound pH_Adjust Lower Mobile Phase pH - Add 0.1% formic acid (pH ~2.7). - Suppresses silanol ionization. Start->pH_Adjust Step 1 Buffer Add Buffer Salts - e.g., 10-20 mM ammonium (B1175870) formate (B1220265). - Masks silanol interactions. pH_Adjust->Buffer Additive Use a Competing Base (Less Common) - e.g., Triethylamine (B128534) (TEA). - Floods active sites. Buffer->Additive Column_Choice Select Appropriate Column - Use a modern, high-purity, end-capped C18. - Consider alternative stationary phases. Additive->Column_Choice Step 2 Hardware_Check Check for Dead Volume - Ensure proper fittings and tubing. - Check for column voids. Column_Choice->Hardware_Check Overload Check for Column Overload - Dilute the sample and reinject. Hardware_Check->Overload Step 3 End Peak Shape Improved Overload->End Final Check

Caption: A systematic approach to resolving this compound peak tailing in LC.

Key LC Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Lower the pH: The most common approach is to lower the mobile phase pH to below 3 using an additive like 0.1% formic acid.[7] This protonates the silanol groups, reducing their ability to interact with the basic analyte.

    • Add a Buffer: Incorporating a buffer, such as 10-20 mM ammonium formate or ammonium acetate, can help mask residual silanol interactions and improve peak shape.[7][9]

    • Use a Competing Base: Historically, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase was a common strategy to block active sites.[6][10] However, modern, high-purity silica (B1680970) columns often make this unnecessary.

  • Evaluate the Column and Hardware:

    • Column Selection: Use a modern, high-purity, end-capped C18 column. These columns have fewer active silanol sites.[6][7] If tailing persists, consider a column with a different stationary phase, such as one with a positive surface charge or a hybrid particle technology.[6][11]

    • Check for Dead Volume: Ensure all fittings are secure and that the correct tubing is used to minimize extra-column volume, which can contribute to peak broadening and tailing.[7] Also, inspect the column for voids at the inlet.[8]

  • Consider Sample Effects:

    • Column Overload: Injecting too much sample can lead to peak tailing.[8] To check for this, dilute the sample and reinject it. If the peak shape improves, column overload was a contributing factor.

Experimental Protocols

Below are example starting protocols for the analysis of this compound by GC-MS/MS and LC-MS/MS. These should be optimized for your specific instrument and application.

GC-MS/MS Protocol for this compound

This protocol is a general guideline for the analysis of volatile nitrosamines.

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides necessary performance and control.
MS System Agilent 7010B Triple Quadrupole MS/MS or equivalentOffers high sensitivity and selectivity for trace analysis.
Column e.g., DB-WAX (30 m x 0.25 mm, 0.5 µm) or similar polar phaseProvides good separation for nitrosamines.
Inlet Split/Splitless
Inlet Temperature240 °CEnsures efficient vaporization.
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.5 mL/min
Oven Program Initial: 50 °C, hold for 1 minAllows for solvent focusing.
Ramp: 20 °C/min to 240 °C, hold for 3.5 minElutes the target analytes.[10]
MS Parameters
Ion SourceElectron Ionization (EI)Standard for GC-MS.
Source Temperature230 °C[10]
Quadrupole Temp150 °C[10]
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity.

Sample Preparation (Liquid-Liquid Extraction):

  • Weigh approximately 250 mg of the sample into a centrifuge tube.

  • Add 10 mL of 1 M sodium hydroxide (B78521) solution, vortex, and shake for at least 5 minutes.

  • Add 2.0 mL of dichloromethane (B109758) (DCM), vortex, and shake for another 5 minutes.[11]

  • Centrifuge to separate the layers.

  • Carefully transfer the lower organic (DCM) layer to a vial for injection.

LC-MS/MS Protocol for this compound

This protocol is a general starting point for the analysis of a range of nitrosamines.

ParameterSettingRationale
LC System Waters ACQUITY UPLC, Shimadzu Nexera, or equivalentUHPLC systems provide better resolution and speed.
MS System Triple Quadrupole Mass SpectrometerRequired for sensitive and selective quantification.
Column e.g., Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm) or equivalent C18Good retention and peak shape for polar compounds.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape.
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 95% B over 10 minutes (example)Adjust as needed for optimal separation.
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Volume 10 µL
MS Parameters
Ion SourceElectrospray Ionization (ESI), Positive ModeGood ionization for nitrosamines.
Acquisition ModeMultiple Reaction Monitoring (MRM)For targeted quantification.

Sample Preparation:

  • Accurately weigh about 80 mg of the drug substance into a 2 mL centrifuge tube.

  • Add approximately 1.2 mL of a diluent (e.g., 1% formic acid in water) and an internal standard solution.[13]

  • Vortex for 20 minutes to dissolve the sample.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE filter into a vial for injection.[13]

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing more common for this compound than for neutral compounds?

A1: this compound contains an amine functional group, which is basic. In reversed-phase LC, the stationary phase is often silica-based, which has residual acidic silanol groups on its surface. The basic amine group on your analyte can have a strong, secondary ionic interaction with these acidic silanol groups, causing some molecules to be retained longer than others and resulting in a tailing peak.[6][8][14]

Q2: All of my peaks are tailing in my LC chromatogram, not just the nitrosamine (B1359907). What could be the cause?

A2: If all peaks are tailing, the issue is likely not a specific chemical interaction but rather a physical problem with the chromatography system. Common causes include:

  • Extra-column volume: Excessive tubing length or improper connections between the injector, column, and detector.[7]

  • Column failure: A void may have formed at the head of the column, or the inlet frit could be partially blocked.[8]

Q3: I've added formic acid to my mobile phase, but I still see some tailing. What else can I do?

A3: While lowering the pH with formic acid is a good first step, it may not completely eliminate tailing. Consider adding a buffer salt like ammonium formate (10-20 mM) to both your aqueous and organic mobile phases.[9] The salt's cations will compete with your protonated analyte for interaction with the residual silanol groups, effectively masking them and improving peak shape.

Q4: In my GC analysis, I just changed the liner and septum, but the peak tailing for my nitrosamine standard is still present. What should I check next?

A4: After performing inlet maintenance, the next most likely culprit is the column itself. The front of the column can become contaminated or active over time. Try trimming 15-30 cm from the inlet side of the column. If that doesn't resolve the issue, you should also verify that the column is installed correctly at the proper depth in the inlet.[4][5] An incorrect installation can create dead volume and cause peak distortion.

Q5: Can the solvent I dissolve my sample in cause peak tailing?

A5: Yes, the sample diluent can have a significant impact on peak shape, especially in LC. If the sample solvent is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion, including tailing or fronting. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

References

Troubleshooting low recovery of N-Nitrosoethylmethylamine-d3 in sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of N-Nitrosoethylmethylamine-d3 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sample analysis?

This compound is a deuterated stable isotope-labeled (SIL) internal standard for N-Nitrosoethylmethylamine (NMEA). It is used in chromatographic methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), to ensure accurate and precise quantification of NMEA. Since this compound is chemically almost identical to NMEA, it behaves similarly during sample preparation and analysis, which helps to compensate for variations in extraction recovery and matrix effects.

Q2: What are the common causes of low recovery for this compound?

Low recovery of this compound can be attributed to several factors throughout the analytical workflow. The most common issues include:

  • Suboptimal Sample Preparation: Inefficient extraction, loss of the analyte during solvent evaporation and reconstitution, or problems with Solid-Phase Extraction (SPE) are significant contributors to low recovery.

  • Matrix Effects: Components within the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression.

  • Analyte Instability: Like other nitrosamines, this compound can be susceptible to degradation under certain conditions.

  • Chromatographic Issues: Poor peak shape or co-elution with interfering compounds can affect the accurate measurement of the this compound signal.

Q3: Can the choice of the deuterated internal standard itself be the source of the problem?

While deuterated internal standards are generally reliable, some potential issues should be considered:

  • Hydrogen-Deuterium Exchange: This can occur if the deuterium (B1214612) atoms are located on a heteroatom. For this compound, the deuterium is on the methyl group, which makes this less likely but still a theoretical possibility.

  • Isotopic Interference: Naturally occurring isotopes of non-labeled NMEA could potentially interfere with the mass channel of the deuterated standard, especially if the mass difference is small.

  • Masking of Issues: A well-behaving internal standard might sometimes mask underlying problems with sample preparation or matrix effects that are affecting the native analyte.

Troubleshooting Guides

Issue 1: Low Recovery During Sample Preparation

Low recovery is frequently traced back to the sample preparation stage. Below is a systematic guide to troubleshoot these issues.

cluster_Start Start: Low Recovery Observed cluster_SPE Solid-Phase Extraction (SPE) Issues cluster_LLE Liquid-Liquid Extraction (LLE) Issues cluster_Solutions Potential Solutions Start Low Recovery of This compound SPE_Sorbent Inappropriate Sorbent Selection Start->SPE_Sorbent Using SPE? LLE_Solvent Incorrect Solvent Polarity Start->LLE_Solvent Using LLE? SPE_Conditioning Improper Cartridge Conditioning SPE_Sorbent->SPE_Conditioning SPE_Loading Sample Overload or Breakthrough SPE_Conditioning->SPE_Loading SPE_Elution Incomplete Elution SPE_Loading->SPE_Elution Solution_SPE Optimize SPE Method: - Test different sorbents - Adjust conditioning/elution solvents - Optimize flow rates SPE_Elution->Solution_SPE LLE_pH Suboptimal pH of Aqueous Phase LLE_Solvent->LLE_pH LLE_Emulsion Emulsion Formation LLE_pH->LLE_Emulsion Solution_LLE Optimize LLE Method: - Screen different extraction solvents - Adjust sample pH - Use anti-emulsion techniques LLE_Emulsion->Solution_LLE Solution_General General Optimization: - Check for analyte degradation - Verify standard concentrations - Evaluate matrix effects Solution_SPE->Solution_General Solution_LLE->Solution_General

Caption: Troubleshooting workflow for low this compound recovery.

Issue 2: Analyte Instability

Nitrosamines can be sensitive to various environmental factors.

cluster_Investigation Investigating Analyte Instability A Low Recovery Observed B Is the sample exposed to light? A->B C Are high temperatures used during sample preparation? B->C No E Use amber vials and protect from light. B->E Yes D Is the sample pH acidic? C->D No F Process samples at room temperature or below. C->F Yes G Adjust sample pH to neutral or slightly basic. D->G Yes H Re-analyze and check for improved recovery. D->H No E->H F->H G->H

Caption: Decision tree for investigating this compound instability.

Quantitative Data Summary

The following tables summarize recovery data for nitrosamines, including NMEA, from various studies. This data can be used as a benchmark for your own experiments.

Table 1: Recovery of N-Nitrosamines from Spiked Water Samples using Solid-Phase Extraction (SPE)

CompoundSpiked Concentration (ng/L)Mean Recovery (%)Reference
N-Nitrosodimethylamine (NDMA)2085[1]
N-Nitrosoethylmethylamine (NMEA) 20 90 [2]
N-Nitrosodiethylamine (NDEA)2092[1]
N-Nitrosodipropylamine (NDPA)2095[1]
N-Nitrosodibutylamine (NDBA)2088[1]

Table 2: Recovery of N-Nitrosamines from Spiked Meat Samples using Liquid-Liquid Extraction (LLE)

CompoundSpiked Concentration (µg/kg)Mean Recovery (%)Reference
N-Nitrosodimethylamine (NDMA)1089[3]
N-Nitrosoethylmethylamine (NMEA) 10 93 [3]
N-Nitrosodiethylamine (NDEA)1096[3]
N-Nitrosopyrrolidine (NPYR)1091[3]
N-Nitrosopiperidine (NPIP)1094[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for N-Nitrosamines in Water Samples

This protocol is adapted from methodologies that have demonstrated high recovery rates for nitrosamines.[1][4]

1. Materials and Reagents

  • SPE Cartridges: Coconut charcoal-based or graphitic carbon cartridges.

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Reagent Water

  • Nitrogen gas for drying

2. Sample Preparation

  • To a 500 mL water sample, add the this compound internal standard.

3. SPE Procedure

  • Conditioning: Condition the SPE cartridge with 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of reagent water.

  • Loading: Load the sample onto the conditioned cartridge at a flow rate of 10-15 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.

  • Drying: Dry the cartridge under a stream of nitrogen for 10 minutes.

  • Elution: Elute the analytes with 10 mL of DCM.

  • Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

4. Analysis

  • Analyze the final extract by LC-MS/MS or GC-MS/MS.

Protocol 2: Liquid-Liquid Extraction (LLE) for N-Nitrosamines in Meat Products

This protocol is based on a validated method for the determination of volatile N-nitrosamines in meat products.[3]

1. Materials and Reagents

2. Sample Preparation

  • Weigh 10 g of the homogenized meat sample into a centrifuge tube.

  • Spike the sample with an appropriate volume of this compound internal standard solution.

3. LLE Procedure

  • Extraction: Add 20 mL of DCM to the sample and homogenize or vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Cleanup: Carefully transfer the lower organic layer (DCM) to a clean tube. Add 10 mL of phosphate buffer solution (pH 7.0), vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Drying: Transfer the organic layer to a new tube containing anhydrous sodium sulfate to remove any residual water.

4. Analysis

  • The final extract is ready for analysis by GC-MS/MS.

References

Optimizing mass spectrometry parameters for N-Nitrosoethylmethylamine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitrosoethylmethylamine-d3 (NMEA-d3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing mass spectrometry parameters and troubleshooting common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard?

A1: this compound is the deuterated analog of N-Nitrosoethylmethylamine (NMEA). It is commonly used as an internal standard (ISTD) in mass spectrometry-based quantification for several reasons. Its chemical and physical properties are nearly identical to the non-deuterated analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization. This similarity allows it to compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of NMEA.[1][2]

Q2: What are the typical mass transitions (MRM) for N-Nitrosoethylmethylamine (NMEA) and its d3 analog?

A2: The selection of precursor and product ions is critical for method sensitivity and selectivity. While optimal transitions should be determined empirically on your specific instrument, common transitions are provided in the table below. NMEA-d3 will have a precursor ion that is 3 Daltons higher than NMEA.

Q3: Which ionization technique is better for NMEA analysis: GC-MS or LC-MS?

A3: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable techniques for analyzing NMEA.[1][3]

  • GC-MS/MS (B15284909): Often utilizes Electron Ionization (EI) and is suitable for volatile nitrosamines. Softer ionization techniques or lower electron energies (e.g., 40 eV instead of 70 eV) can be beneficial for labile compounds like nitrosamines to preserve the precursor ion.[3]

  • LC-MS/MS: Typically employs Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4] APCI can be advantageous for less polar, low-mass nitrosamines, while ESI is well-suited for a broader range of compounds.[4] LC-MS/MS is particularly useful for analyzing less volatile or thermally unstable nitrosamines.[5]

The choice depends on the specific drug product matrix, the volatility of other target nitrosamines, and available instrumentation.

Q4: How can I minimize the risk of artifactual formation of nitrosamines during sample preparation?

A4: Artifactual formation from precursor amines and nitrosating agents is a known risk.[6] To mitigate this, consider the following:

  • Store samples in a freezer until analysis.[6]

  • Use amber vials and protect reagents from UV light, as nitrosamines can degrade.[7]

  • Avoid sources of contamination, such as certain plastics, rubber materials, and even nitrile gloves.[7]

  • In some cases, the addition of inhibitors like ascorbic acid or sulfamic acid during sample preparation can prevent artifact formation.[8]

Troubleshooting Guides

Issue 1: Poor Sensitivity / Low Signal Intensity

If you are experiencing low signal for NMEA-d3 or the target analyte, follow this troubleshooting workflow.

G cluster_start cluster_ms Mass Spectrometer Optimization cluster_lc Chromatography & Sample Prep cluster_end Start Low Signal Detected MS_Params Optimize MS Parameters Start->MS_Params Begin with MS IonSource Check Ion Source (e.g., APCI/ESI) MS_Params->IonSource Is ionization efficient? End Signal Improved ConeVolt Optimize Cone Voltage & Gas Flow IonSource->ConeVolt Optimize ion transfer Collision Optimize Collision Energy (CE/CID) ConeVolt->Collision Optimize fragmentation LC_Params Review LC Method Collision->LC_Params If signal still low, check chromatography MobilePhase Check Mobile Phase (pH, composition) LC_Params->MobilePhase Column Verify Column Integrity & Performance MobilePhase->Column SamplePrep Evaluate Sample Prep (Extraction Efficiency) Column->SamplePrep SamplePrep->End

Caption: Troubleshooting workflow for low signal intensity.

  • Optimize Ion Source Parameters: For LC-MS, ensure probe temperature and gas flows (nebulizer, curtain gas) are optimal.[9] For GC-MS, consider using a softer ionization energy (e.g., 40 eV) to prevent excessive fragmentation of the precursor ion.[3]

  • Adjust Cone/Spray Voltage: This parameter significantly impacts ion transmission. Systematically vary the voltage to find the value that maximizes the signal for your specific analyte and instrument.[5][10]

  • Optimize Collision Energy (CE): The CE value is critical for achieving efficient fragmentation into the desired product ion. Perform a CE optimization experiment for the specific NMEA-d3 transition.

  • Check for Matrix Effects: Drug products can cause significant ion suppression.[8] Dilute the sample extract to see if the signal increases. If suppression is present, improve sample cleanup or chromatographic separation to better resolve the analyte from matrix interferences.

  • Evaluate Mobile Phase (LC-MS): Ensure the mobile phase composition and pH are appropriate. Additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve ionization efficiency.[11]

Issue 2: High Background Noise / Poor Signal-to-Noise (S/N)

Trace analysis of low molecular weight compounds can be challenging due to chemical interference in the low mass range.[5][10]

  • Optimize Cone Gas Flow (LC-MS/APCI): Increasing the cone gas flow can help reduce solvent clusters and other interfering ions, which is particularly effective for low-mass MRM transitions.[5][10]

  • Use High Purity Solvents: Ensure that all solvents and reagents (e.g., water, methanol (B129727), dichloromethane) are of the highest purity available to minimize background contamination.[10]

  • Improve Chromatographic Separation: Enhance the separation between NMEA and any co-eluting matrix components. This can be achieved by adjusting the gradient, changing the column chemistry, or modifying the mobile phase.[4]

  • Check for System Contamination: Run a blank injection (solvent only) to see if the noise is coming from the system itself. If so, clean the ion source and perform system bake-outs as needed.

Experimental Protocols & Data

Protocol: Generic LC-MS/MS Method Optimization

This protocol outlines a general approach for developing a sensitive LC-MS/MS method for NMEA and NMEA-d3.

G cluster_workflow LC-MS/MS Method Development Workflow A 1. Standard Preparation (NMEA & NMEA-d3) B 2. Direct Infusion & Tuning (Determine Precursor/Product Ions) A->B C 3. Optimize Source Parameters (Voltages, Gas Flows, Temp) B->C D 4. Optimize Collision Energy (CE) C->D E 5. Chromatographic Separation (Column, Mobile Phase, Gradient) D->E F 6. Method Validation (Linearity, LOQ, Accuracy) E->F

Caption: Workflow for LC-MS/MS method development.

  • Standard Preparation: Prepare individual stock solutions of NMEA and NMEA-d3 (e.g., 1 mg/mL) in methanol. Create a working solution containing both compounds at a suitable concentration (e.g., 1 µg/mL) for infusion.[12]

  • Direct Infusion: Infuse the working solution directly into the mass spectrometer to identify the most abundant precursor ion ([M+H]+) for both NMEA and NMEA-d3.

  • Product Ion Scan: Perform a product ion scan on the selected precursor ions to identify stable and abundant product ions for the MRM transitions.

  • Parameter Optimization: While infusing, optimize key MS parameters such as spray voltage, source temperature, and gas flows to maximize the precursor ion signal.[1]

  • Collision Energy Optimization: For each MRM transition, perform a collision energy ramp to determine the voltage that produces the most intense product ion signal.

  • Chromatography Development: Select a suitable column (e.g., C18) and develop a gradient elution method using appropriate mobile phases (e.g., water and methanol with 0.1% formic acid) to achieve good peak shape and retention.[2][13]

  • Injection and Validation: Inject the standards onto the LC-MS/MS system to confirm retention times and sensitivity. Proceed with method validation steps including linearity, accuracy, precision, and determination of detection limits (LOD/LOQ).[14]

Data Tables: Mass Spectrometry Parameters

The following tables provide a starting point for method development. Optimal values are instrument-dependent and must be verified experimentally.

Table 1: N-Nitrosoethylmethylamine (NMEA) MRM Transitions

Precursor Ion (m/z) Product Ion (m/z) Typical Collision Energy (eV) Ionization Mode
89.1 43.1 10 - 20 ESI+/APCI+
89.1 72.1 8 - 15 ESI+/APCI+
88.1 42.1 12 - 18 EI

| 88.1 | 43.0 | 8 - 16 | EI |

Data compiled from literature; values may vary.[3]

Table 2: this compound (NMEA-d3) MRM Transitions

Precursor Ion (m/z) Product Ion (m/z) Typical Collision Energy (eV) Ionization Mode
92.1 46.1 10 - 20 ESI+/APCI+

| 92.1 | 75.1 | 8 - 15 | ESI+/APCI+ |

Note: The d3-labeled product ions will be shifted by +3 Da compared to the non-labeled analyte.

Table 3: Example LC-MS/MS Instrument Parameters

Parameter Setting Purpose
Polarity Positive To form [M+H]+ ions
Ion Source ESI / APCI Ionization of the analyte
Spray Voltage 4500 - 5500 V Creates a fine spray of charged droplets
Source Temperature 400 - 550 °C Aids in desolvation of droplets
Curtain Gas 30 - 40 psi Prevents solvent from entering the MS

| Dwell Time | 10 - 20 ms | Time spent acquiring data for one MRM transition |

These are typical values and should be optimized for your specific instrument and method.[9][11]

References

Technical Support Center: Matrix Effects on N-Nitrosoethylmethylamine (NEMA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of N-Nitrosoethylmethylamine (NEMA) using its deuterated internal standard, NEMA-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of NEMA?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as NEMA, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate quantification.[1][2] When analyzing NEMA in complex matrices like pharmaceutical drug products, endogenous or exogenous components can interfere with the ionization process in the mass spectrometer's ion source, compromising the precision, accuracy, and sensitivity of the assay.[2][3]

Q2: How does using a d3-labeled internal standard (NEMA-d3) help in mitigating matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like NEMA-d3 is the gold standard for correcting matrix effects.[3] Since NEMA-d3 is chemically almost identical to NEMA, it co-elutes during chromatography and experiences similar ionization suppression or enhancement.[3] By adding a known amount of NEMA-d3 to the sample at the beginning of the workflow, any variability in the analytical process, including matrix effects, affects both the analyte and the internal standard proportionally.[4] Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which remains consistent even if the absolute signal intensities of both compounds fluctuate due to matrix effects.[4]

Q3: What are the common causes of poor peak shape when analyzing NEMA?

A3: Poor peak shape for NEMA can be caused by several factors. If the sample is prepared in a diluent with a high percentage of organic solvent, it can lead to peak distortion when injected into a highly aqueous mobile phase.[5] Additionally, overloading the HPLC column with the sample matrix can also result in poor peak shapes.[5] To address this, using a diluent that matches the initial mobile phase composition and performing adequate sample cleanup to remove excess matrix components is recommended.[5]

Q4: I am observing a signal for NEMA in my blank samples. What could be the cause?

A4: The presence of NEMA in blank samples could indicate contamination from various sources in the laboratory. Nitrosamines can be found in trace amounts in plastics, rubber materials (including gloves), and solvents.[6][7] It is crucial to use high-purity solvents and pre-screen all lab consumables for potential nitrosamine (B1359907) contamination. Another possibility is carryover from previous injections. Implementing a robust needle wash protocol and injecting blank solvent after high-concentration samples can help minimize this issue.

Q5: My NEMA-d3 internal standard signal is highly variable across different samples. What should I investigate?

A5: High variability in the internal standard signal can point to several issues. Inconsistent sample preparation, such as pipetting errors or incomplete extraction, can lead to varying amounts of the internal standard being introduced into the LC-MS system. Severe matrix effects that disproportionately affect the internal standard compared to the analyte can also be a cause.[4] It is also important to ensure the stability of the NEMA-d3 standard in the sample matrix and during storage.

Troubleshooting Guides

Issue 1: Significant Ion Suppression or Enhancement Observed

Symptoms:

  • Low recovery of NEMA in spiked matrix samples.

  • Inaccurate and imprecise quantification results.

  • High variability in NEMA signal across different lots of the same matrix.

Troubleshooting Steps:

  • Evaluate the Matrix Effect: Quantify the extent of ion suppression or enhancement using the protocol for "Evaluation of Matrix Effects." This will confirm if the matrix is indeed the source of the issue.

  • Optimize Sample Preparation: A more rigorous sample cleanup can remove interfering matrix components. Consider techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively isolate NEMA and NEMA-d3.[8]

  • Chromatographic Separation: Modify the LC method to improve the separation of NEMA from co-eluting matrix components.[2] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a biphenyl (B1667301) stationary phase instead of a C18), or altering the flow rate.[5]

  • Dilution: If the sensitivity of the assay allows, diluting the sample can reduce the concentration of interfering matrix components.[8]

  • Check for Co-eluting Isobaric Interferences: Ensure that no other compounds in the matrix have the same mass-to-charge ratio as NEMA, as this can lead to artificially high readings. High-resolution mass spectrometry can help differentiate between NEMA and potential interferences.[1]

Issue 2: Poor Chromatographic Peak Shape for NEMA and NEMA-d3

Symptoms:

  • Peak fronting, tailing, or splitting.

  • Inconsistent peak integration and reduced sensitivity.

Troubleshooting Steps:

  • Sample Diluent Mismatch: Ensure the composition of the sample diluent is compatible with the initial mobile phase conditions. A high percentage of organic solvent in the diluent can cause peak distortion.[5]

  • Column Overload: Injecting a smaller volume of the sample extract can prevent column overload.[5]

  • Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components. If the problem persists, the column may need to be replaced.

  • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analysis of NEMA.

Issue 3: Inconsistent Internal Standard (NEMA-d3) Response

Symptoms:

  • The peak area of NEMA-d3 varies significantly between replicate injections of the same sample or across different samples.

  • Poor precision in the calculated NEMA concentrations.

Troubleshooting Steps:

  • Verify Sample Preparation Consistency: Review the sample preparation workflow for any steps that could introduce variability, such as inconsistent spiking of the internal standard or variable extraction recovery.

  • Assess Internal Standard Stability: Confirm the stability of NEMA-d3 in the sample matrix and under the storage and analytical conditions.

  • Differential Matrix Effects: In cases of severe ion suppression, it is possible that the matrix affects the analyte and the internal standard to different extents. This can sometimes occur if there is a slight chromatographic separation between NEMA and NEMA-d3 (deuterium isotope effect).[3] Further optimization of the chromatography to ensure co-elution is crucial.

  • Clean the Ion Source: A contaminated ion source can lead to erratic ionization and signal instability. Regular cleaning is recommended.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To quantitatively assess the degree of ion suppression or enhancement on the quantification of NEMA.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of NEMA at a known concentration (e.g., mid-QC level) and NEMA-d3 at the working concentration in the mobile phase.

    • Set B (Post-Spiked Matrix Samples): Obtain blank matrix from at least six different sources. Process these blank matrix samples using the established sample preparation method. Spike NEMA and NEMA-d3 into the final extracts to achieve the same concentrations as in Set A.

    • Set C (Pre-Spiked Matrix Samples): Spike NEMA and NEMA-d3 into the blank matrix from the same six sources at the beginning of the sample preparation process to the same final concentrations as in Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area of analyte in Set B) / (Peak Area of analyte in Set A)

      • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Recovery (RE):

      • RE (%) = [(Peak Area of analyte in Set C) / (Peak Area of analyte in Set B)] * 100

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Peak Area Ratio of NEMA/NEMA-d3 in Set B) / (Peak Area Ratio of NEMA/NEMA-d3 in Set A)

      • The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be ≤15%.[9]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To extract NEMA and NEMA-d3 from a pharmaceutical drug product matrix.

Procedure:

  • Sample Weighing and Dissolution: Accurately weigh a portion of the ground drug product and dissolve it in an appropriate solvent (e.g., 1% formic acid in water).

  • Internal Standard Spiking: Add a known amount of NEMA-d3 working solution to the dissolved sample and vortex to mix.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.

  • Sample Loading: Load the sample solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interfering matrix components.

  • Elution: Elute NEMA and NEMA-d3 from the cartridge using a suitable elution solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: MRM Transitions for NEMA and NEMA-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
NEMA (Quantifier)89.143.15015
NEMA (Qualifier)89.171.15012
NEMA-d3 (Internal Standard)92.146.15015

Table 2: Representative Data for Matrix Effect Evaluation in a Drug Product Matrix

Matrix LotNEMA Peak Area (Set B)NEMA Peak Area (Set A)Matrix Factor (MF)NEMA/NEMA-d3 Ratio (Set B)NEMA/NEMA-d3 Ratio (Set A)IS-Normalized MF
165,432102,3450.641.051.011.04
258,765102,3450.570.981.010.97
371,234102,3450.701.091.011.08
462,109102,3450.611.021.011.01
555,987102,3450.550.951.010.94
668,543102,3450.671.071.011.06
Mean 0.62 1.02
%CV 8.9% 5.3%

This table demonstrates significant ion suppression (mean MF = 0.62), but the use of the NEMA-d3 internal standard effectively compensates for it, resulting in a consistent IS-Normalized MF with a low %CV.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Weigh Drug Product dissolve Dissolve in Solvent sample->dissolve spike Spike with NEMA-d3 dissolve->spike spe Solid-Phase Extraction (SPE) spike->spe evap Evaporate & Reconstitute spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing lcms->data troubleshooting_logic start Inaccurate NEMA Results check_is IS Signal Variable? start->check_is check_matrix Matrix Effect Present? check_is->check_matrix No solution_is Investigate Sample Prep & IS Stability check_is->solution_is Yes check_chrom Poor Peak Shape? check_matrix->check_chrom No solution_matrix Optimize Sample Cleanup & Chromatography check_matrix->solution_matrix Yes solution_chrom Adjust Diluent & Check Column check_chrom->solution_chrom Yes end Accurate Quantification check_chrom->end No solution_is->end solution_matrix->end solution_chrom->end

References

Stability of N-Nitrosoethylmethylamine-d3 in different solvents and conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of N-Nitrosoethylmethylamine-d3 (NEMA-d3) in various solvents and conditions. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: For long-term storage, it is recommended to store NEMA-d3 solutions at or below -20°C in a tightly sealed container, protected from light. Some suppliers provide NEMA-d3 in solvents like methylene (B1212753) chloride or methanol (B129727) and may recommend storage at room temperature for shorter periods, however, for analytical standards, colder temperatures are preferable to minimize any potential degradation.

Q2: In which solvents is this compound typically dissolved for analytical standards?

A2: NEMA-d3 is commonly supplied in solvents such as methanol, methylene chloride, or acetonitrile. The choice of solvent depends on the analytical method being used (e.g., LC-MS, GC-MS) and the solubility of the analyte.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The main factors contributing to the degradation of NEMA-d3 and other nitrosamines are:

  • Light Exposure: Nitrosamines are known to be sensitive to UV light, which can cause photolytic degradation.[1] It is crucial to protect solutions from light by using amber vials or storing them in the dark.

  • High Temperatures: Elevated temperatures, such as those encountered in GC injectors, can lead to thermal degradation of nitrosamines.[2][3]

  • Strongly Acidic or Basic Conditions: While generally stable at neutral pH, extreme pH conditions can affect the stability of nitrosamines.

  • Presence of Oxidizing or Reducing Agents: Strong oxidizing or reducing agents may promote the degradation of NEMA-d3.

Q4: Is there a significant difference in stability between this compound and its non-deuterated counterpart, N-Nitrosoethylmethylamine (NEMA)?

A4: The isotopic labeling in NEMA-d3 is not expected to significantly alter its chemical stability compared to NEMA. Therefore, stability data for NEMA can be a useful surrogate for understanding the stability of NEMA-d3.

Stability Data

While specific quantitative stability studies on NEMA-d3 in various organic solvents are not extensively available in public literature, a long-term stability study on the non-deuterated analog, N-Nitrosoethylmethylamine (NEMA), in a human urine matrix provides valuable insights. The data from this study can be used as a conservative estimate for the stability of NEMA-d3.

Table 1: Long-Term Stability of N-Nitrosoethylmethylamine (NEMA) in Human Urine [4]

Storage Temperature (°C)DurationStability
2024 daysStable
4-1024 daysStable
-2024 daysStable
-70Up to 1 yearStable

Note: This data is for the non-deuterated N-Nitrosoethylmethylamine in a human urine matrix and should be used as a general guide.

Troubleshooting Guide

Issue: Low recovery of NEMA-d3 in my analytical run.

This is a common issue that can be attributed to several factors related to sample preparation and analysis.

Table 2: Troubleshooting Low Recovery of NEMA-d3

Potential CauseTroubleshooting Steps
Degradation during Sample Storage - Ensure standards and samples are stored at appropriate temperatures (≤ -20°C for long-term). - Protect all solutions from light using amber vials or by working under low-light conditions.[1]
Degradation during Sample Preparation - Avoid high temperatures during sample preparation steps. - If evaporation is necessary, perform it at low temperatures under a gentle stream of nitrogen. - Be mindful of the pH of your sample matrix; avoid strongly acidic or basic conditions.
Thermal Degradation in GC Inlet - If using GC-MS, optimize the injector temperature to be as low as possible while still achieving efficient vaporization.[2] - Consider using a temperature-programmed inlet if available.
Matrix Effects in LC-MS - The sample matrix can suppress the ionization of NEMA-d3, leading to a lower signal.[5] - Use a stable isotope-labeled internal standard (if NEMA-d3 is not already being used as one) to compensate for matrix effects. - Optimize sample clean-up procedures to remove interfering matrix components.
Adsorption to Vials/Tubing - Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption of the analyte. - Ensure that the HPLC or GC system is properly passivated.

Experimental Protocols

Protocol: General Stability Assessment of NEMA-d3 in Solution

This protocol outlines a general procedure to assess the stability of NEMA-d3 in a specific solvent under defined conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of NEMA-d3 in the desired solvent (e.g., methanol, acetonitrile, dichloromethane) at a known concentration (e.g., 1 mg/mL).

    • Use amber volumetric flasks to protect from light.

  • Preparation of Stability Samples:

    • Dilute the stock solution to a suitable working concentration (e.g., 1 µg/mL) in the same solvent.

    • Aliquot the working solution into multiple amber vials.

  • Storage Conditions:

    • Divide the vials into different groups to test various conditions:

      • Temperature: Store sets of vials at different temperatures (e.g., -20°C, 4°C, room temperature).

      • Light Exposure: Store one set of vials exposed to ambient light and another set protected from light (e.g., wrapped in aluminum foil).

  • Time Points:

    • Establish a schedule for analysis at various time points (e.g., T=0, 24 hours, 48 hours, 1 week, 1 month).

  • Analysis:

    • At each time point, analyze the samples using a validated analytical method (e.g., LC-MS/MS or GC-MS/MS).

    • Quantify the concentration of NEMA-d3 against a freshly prepared calibration curve.

  • Data Evaluation:

    • Calculate the percentage of NEMA-d3 remaining at each time point relative to the initial concentration (T=0).

    • A common criterion for stability is the analyte concentration remaining within ±10% of the initial concentration.

Visualizations

Experimental_Workflow Experimental Workflow for NEMA-d3 Stability Study prep_stock Prepare NEMA-d3 Stock Solution prep_samples Prepare and Aliquot Stability Samples prep_stock->prep_samples storage Store Samples under Different Conditions (Temperature, Light) prep_samples->storage analysis Analyze Samples at Pre-defined Time Points (T=0, T=1, T=2...) storage->analysis data_eval Evaluate Data and Determine Stability analysis->data_eval

Caption: Workflow for a stability study of NEMA-d3.

Troubleshooting_Workflow Troubleshooting Low Recovery of NEMA-d3 action_node action_node start Low NEMA-d3 Recovery? check_storage Storage Conditions OK? (Temp, Light) start->check_storage check_prep Sample Prep OK? (Temp, pH) check_storage->check_prep Yes action_storage Optimize Storage: Store at <= -20°C, Protect from Light check_storage->action_storage No check_instrument Instrument Conditions OK? (GC Inlet, Matrix Effects) check_prep->check_instrument Yes action_prep Optimize Sample Prep: Use Low Temp, Neutral pH check_prep->action_prep No action_instrument Optimize Instrument Method: Lower GC Inlet Temp, Improve Sample Cleanup check_instrument->action_instrument No end_node Recovery Improved check_instrument->end_node Yes action_storage->end_node action_prep->end_node action_instrument->end_node

Caption: Decision tree for troubleshooting low NEMA-d3 recovery.

References

Common sources of contamination in N-Nitrosoethylmethylamine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request to create a technical support center for N-Nitrosoethylmethylamine (NEMA) analysis, focusing on common sources of contamination.

Technical Support Center: N-Nitrosoethylmethylamine (NEMA) Analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common sources of contamination during the analysis of N-Nitrosoethylmethylamine (NEMA).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary chemical sources of NEMA contamination in my analysis?

A1: NEMA and other nitrosamines typically form from the reaction between a secondary or tertiary amine and a nitrosating agent.[1][2] Key chemical sources to investigate include:

  • Solvents and Reagents: Solvents such as N,N-dimethylformamide (DMF), N-methyl pyrrolidone (NMP), and triethylamine (B128534) (TEA) can contain precursor amine impurities.[3][4][5] Reagents, especially those containing nitrite (B80452) (e.g., sodium nitrite, NaNO₂) or other nitrosating agents, are a primary concern.[5]

  • Contaminated Raw Materials: Starting materials, intermediates, and even catalysts used in synthesis that are contaminated with amines or nitrites can introduce nitrosamines.[3][5]

  • Water Source: Water used for sample preparation or cleaning can be a source of contamination if it contains nitrite or nitrate (B79036) ions.[6]

Q2: How can manufacturing and laboratory processes introduce NEMA contamination?

A2: Several aspects of the experimental process can inadvertently promote the formation of NEMA:

  • Process Conditions: Acidic conditions (low pH) and high temperatures can significantly accelerate the reaction between amines and nitrosating agents, leading to the formation of nitrosamines.[4][7][8]

  • Cross-Contamination: Inadequate cleaning of laboratory equipment, such as glassware, reactors, and utensils, can lead to carryover from previous experiments.[4][9] Reusing disposable items like pipette tips is a common source of cross-sample contamination.[9]

  • Human Error: Poor aseptic techniques, such as talking over open samples, improper glove use, or resting pipettes on contaminated surfaces, can introduce contaminants.[9]

Q3: Can the laboratory environment or sample storage contribute to NEMA contamination?

A3: Yes, the surrounding environment and storage conditions are critical factors:

  • Airborne Contaminants: The laboratory air can contain airborne particles and microbes that may act as sources of contamination.[10][11] Using a laminar flow hood or biological safety cabinet for sample preparation is recommended.[9]

  • Packaging Materials: Certain materials used for packaging and storage, such as rubber stoppers, gaskets, and some plastics, can leach nitrosamines or their precursors into the sample, particularly when exposed to heat or humidity.[4] Nitrocellulose blister material has also been identified as a potential source.[3]

  • Storage Conditions: NEMA and other nitrosamines can be light-sensitive.[12] Storing samples in amber or foil-wrapped containers is crucial to prevent photolytic decomposition.[12] Additionally, elevated temperature and humidity during storage can promote the formation of nitrosamines within the sample matrix.[3][5][8]

Q4: My blank samples are showing NEMA peaks. What should I investigate first?

A4: If your blank samples show contamination, it points to a systemic issue in your analytical workflow. Follow this troubleshooting process:

  • Reagent and Solvent Purity: Prepare fresh blanks using a new batch of high-purity solvents and reagents. Test your deionized water supply separately.[13]

  • Glassware and Labware: Ensure all glassware and plasticware are scrupulously clean. Use items dedicated solely to nitrosamine (B1359907) analysis if possible. Soak labware in dilute nitric acid, followed by a thorough rinse with high-purity water.[13]

  • Sample Preparation Environment: Evaluate the cleanliness of your sample preparation area. Ensure work is performed in a clean hood to minimize airborne contamination.[9]

  • Analytical Instrument: Check for carryover from previous injections. Run multiple solvent blanks through the GC-MS or LC-MS system to ensure the injection port, column, and detector are clean.

Data on Contamination Sources

While specific quantitative data for NEMA contamination during routine analysis is highly dependent on individual laboratory conditions, the following table summarizes common sources and their potential impact.

Contamination Source CategorySpecific ExamplesPotential Impact on AnalysisMitigation Strategy
Reagents & Solvents Recovered or low-purity solvents (DMF, TEA), reagents containing nitrites (NaNO₂).[3][4][5]Introduction of amine precursors and nitrosating agents.Use high-purity, freshly opened solvents and reagents. Qualify suppliers and test incoming materials.[4]
Laboratory Workflow Inadequate cleaning of equipment, improper pH or temperature control.[4][7]Cross-contamination from previous samples, in-situ formation of NEMA.Implement stringent cleaning protocols. Control critical process parameters like temperature and pH.[4]
Labware & Consumables Contaminated pipette tips, glassware, plastic tubes, vial caps.[13]Introduction of trace-level contaminants, leading to false positives.Use pre-cleaned or disposable labware from a validated source. Test for leachable impurities.[13]
Packaging & Storage Leaching from rubber stoppers, plastic containers; exposure to light.[4][12]Introduction of NEMA over time; degradation of the analyte.Use validated, nitrosamine-free packaging. Store samples in amber vials at controlled temperatures.[4][12]
Environmental Airborne dust and particles, contaminated work surfaces.[9][10]Random, difficult-to-trace contamination of samples.Work in a clean and controlled environment, such as a laminar flow hood. Maintain good housekeeping.[9]

Experimental Protocols

1. Protocol: Sample Preparation using Solid Phase Extraction (SPE)

This is a general protocol for extracting nitrosamines from a liquid sample matrix, such as a dissolved drug product.

  • Sample Pre-treatment: Adjust the pH of the aqueous sample to between 7 and 10 using sodium hydroxide (B78521) or sulfuric acid.[12] If the sample contains residual chlorine, quench it by adding 80 mg of sodium thiosulfate (B1220275) per liter.[12]

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a coconut charcoal-based or polymeric sorbent) by passing methanol (B129727) followed by deionized water through it.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove interfering polar impurities.

  • Elution: Elute the trapped NEMA from the cartridge using an appropriate solvent, such as a dichloromethane/methanol mixture (e.g., 75:25 v/v).[14]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated sample is now ready for injection into the GC-MS or LC-MS system.

2. Protocol: Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly sensitive and selective method for the quantification of volatile nitrosamines like NEMA.[3]

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 200-250°C. Note: High temperatures can cause degradation of some nitrosamines.[12]

    • Column: A low-polarity column, such as one based on 5% phenyl-methylpolysiloxane.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for NEMA to ensure accurate identification and quantification.

Visualizations

Below are diagrams illustrating key concepts in NEMA contamination analysis.

G cluster_workflow Experimental Workflow for NEMA Analysis cluster_contamination Potential Contamination Points A 1. Sample Receipt & Storage B 2. Sample Preparation (Dissolution, Extraction) A->B C 3. Sample Cleanup (SPE) B->C D 4. Concentration C->D E 5. GC/LC-MS Analysis D->E F 6. Data Interpretation E->F C1 Packaging Leachables C1->A C2 Contaminated Solvents/Reagents C2->B C3 Dirty Glassware C3->C C4 Airborne Particles C4->B C5 Instrument Carryover C5->E

Caption: Workflow highlighting key points where contamination can be introduced.

G cluster_chem Chemical Sources cluster_proc Process & Environment cluster_human Human & Equipment center Sources of NEMA Contamination Solvents Solvent Impurities (e.g., DMF, TEA) center->Solvents Reagents Nitrosating Agents (e.g., NaNO2) center->Reagents Materials Contaminated Raw Materials center->Materials Conditions High Temp & Acidic pH center->Conditions Cleaning Improper Cleaning center->Cleaning Storage Packaging & Storage (Leaching, Light) center->Storage Air Airborne Particles center->Air Technique Poor Aseptic Technique center->Technique CrossCont Cross-Contamination center->CrossCont Carryover Instrument Carryover center->Carryover

Caption: Logical relationship of common NEMA contamination sources.

References

Technical Support Center: Enhancing the Limit of Detection for N-Nitrosoethylmethylamine (NEMA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the limit of detection (LOD) for N-Nitrosoethylmethylamine (NEMA). Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in your analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving low detection limits for NEMA?

A1: The primary challenges in achieving low detection limits for N-Nitrosoethylmethylamine (NEMA) include its volatile nature, potential for thermal degradation during analysis, and susceptibility to matrix effects from the sample.[1] Additionally, contamination from laboratory equipment and solvents can be a significant issue when analyzing at trace levels.[2] The low concentrations at which NEMA is often present require highly sensitive and specific analytical methods.

Q2: Which analytical techniques are most suitable for detecting NEMA at low levels?

A2: For detecting NEMA at low levels, hyphenated mass spectrometry techniques are the most suitable. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods due to their high sensitivity and selectivity.[3][4] These techniques allow for the accurate identification and quantification of NEMA, even in complex matrices.

Q3: How can sample preparation be optimized to improve NEMA detection limits?

A3: Optimizing sample preparation is a critical step for improving NEMA detection limits.[5] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be employed to concentrate the analyte and remove interfering matrix components.[5] The choice of extraction solvent and pH adjustment are crucial parameters to optimize for efficient extraction. Automated sample preparation workflows can also enhance reproducibility and minimize contamination.[2]

Q4: What is the role of internal standards in improving the accuracy of NEMA analysis?

A4: Internal standards are essential for improving the accuracy and precision of NEMA analysis, especially at low concentrations. Isotopically labeled analogs of NEMA, such as N-Nitrosodimethylamine-d6 (NDMA-d6) or N-Nitrosodi-n-propylamine-d14 (NDPA-d14), are commonly used.[6] These internal standards behave similarly to NEMA during sample preparation and analysis, allowing for the correction of analyte losses and variations in instrument response, thereby leading to more reliable quantification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during NEMA analysis and provides potential solutions.

Issue Potential Cause Recommended Solution
Poor Sensitivity / Low Signal Intensity Inefficient ionization of NEMA.For LC-MS/MS, consider using Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode, which can improve ionization for nitrosamines.[1] For GC-MS/MS, optimize the electron energy; a softer electron energy (e.g., 40 eV) may reduce fragmentation and increase the abundance of the precursor ion.[7]
High matrix interference.Employ more rigorous sample cleanup procedures such as SPE.[5] Diluting the sample extract can also reduce matrix effects, though this may raise the effective limit of detection.
High Background Noise Contamination from the analytical system or sample handling.Use high-purity solvents and reagents. Thoroughly clean the injection port, GC liner, and MS ion source. Be aware that nitrosamines can be present in lab materials like rubber and some plastics.[2]
Poor Peak Shape / Tailing Active sites in the GC inlet or column.Use an ultra-inert GC liner and column to minimize analyte interaction. Ensure proper column installation and conditioning.
Inappropriate mobile phase for LC.For LC analysis, optimize the mobile phase composition and pH. The addition of a small amount of formic acid can improve peak shape.[6]
Inconsistent Results / Poor Reproducibility Variability in manual sample preparation.Implement an automated sample preparation workflow to ensure consistency. Ensure precise and accurate addition of internal standards.
Carryover from previous injections.Implement a robust needle wash procedure for the autosampler, using a strong organic solvent. Injecting a blank solvent after a high-concentration sample can verify the absence of carryover.
Analyte Degradation Thermal degradation in the GC inlet.Optimize the GC inlet temperature. A lower temperature may prevent the breakdown of thermally labile nitrosamines.[1]
Degradation under UV light.Protect samples and standards from light by using amber vials.[2]

Quantitative Data Summary

The following tables summarize the Limits of Detection (LOD) and Quantification (LOQ) for NEMA and other nitrosamines achieved by various analytical methods.

Table 1: Limits of Detection for N-Nitrosamines by GC-MS/MS

CompoundMatrixLODReference
N-Nitrosomethylethylamine (NMEA)Drug Product< 3 ppb[8]
N-Nitrosodimethylamine (NDMA)Drug Product< 3 ppb[8]
N-Nitrosodiethylamine (NDEA)Drug Product< 3 ppb[8]
N-Nitrosoethylisopropylamine (NEIPA)Drug Product< 3 ppb[8]
N-Nitrosodiisopropylamine (NDIPA)Drug Product< 3 ppb[8]

Table 2: Limits of Detection and Quantification for N-Nitrosamines by LC-MS/MS

CompoundMatrixLODLOQReference
N-Nitrosomethylethylamine (NMEA)Drinking Water1.0 ng/L3.3 ng/L[6]
N-Nitrosodimethylamine (NDMA)Drinking Water1.8 ng/L5.9 ng/L[6]
N-Nitrosodiethylamine (NDEA)Drinking Water1.3 ng/L4.3 ng/L[6]
N-Nitrosamines (general)Sartans20 ng/g50 ng/g[9]
Eight Standard NitrosaminesDrug Product0.154–0.560 ng/mL0.438–1.590 ng/mL[10]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is based on methodologies for the analysis of nitrosamines in water.[6][11]

  • Sample Pre-treatment: To a 500 mL water sample, add a suitable internal standard mix (e.g., NDMA-d6 and NDPA-d14) at a concentration of 20 µg/L.

  • SPE Cartridge Conditioning: Condition a coconut charcoal-based SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 20 mL of deionized water.

  • Sample Loading: Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Drying: After loading, dry the cartridge under a gentle stream of nitrogen for 20 minutes.

  • Elution: Elute the trapped nitrosamines from the cartridge with 10 mL of dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for LC-MS/MS or GC-MS/MS analysis.

GC-MS/MS Analysis of NEMA

This protocol is a generalized procedure based on common practices for nitrosamine (B1359907) analysis.[7][8]

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: Rxi-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV (or optimized to a lower energy like 40 eV).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for NMEA:

    • Quantifier: 88.1 -> 42.1

    • Qualifier: 88.1 -> 43.0

Visualizations

NEMA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample_Reception Sample Reception & Logging Spiking Spiking with Internal Standard Sample_Reception->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Concentration Concentration Extraction->Concentration GC_MS_MS GC-MS/MS Analysis Concentration->GC_MS_MS Inject LC_MS_MS LC-MS/MS Analysis Concentration->LC_MS_MS Inject Data_Acquisition Data Acquisition GC_MS_MS->Data_Acquisition LC_MS_MS->Data_Acquisition Integration Peak Integration & Quantification Data_Acquisition->Integration Reporting Reporting Results Integration->Reporting

Caption: Workflow for N-Nitrosoethylmethylamine (NEMA) Analysis.

Troubleshooting_Guide Problem Poor Sensitivity Cause1 Inefficient Ionization Problem->Cause1 Cause2 Matrix Interference Problem->Cause2 Cause3 Analyte Degradation Problem->Cause3 Solution1a Optimize Ion Source (APCI) Cause1->Solution1a Solution1b Use Softer EI Energy Cause1->Solution1b Solution2a Enhance Sample Cleanup (SPE) Cause2->Solution2a Solution2b Dilute Sample Extract Cause2->Solution2b Solution3a Lower GC Inlet Temperature Cause3->Solution3a Solution3b Protect from UV Light Cause3->Solution3b

Caption: Troubleshooting Logic for Poor Sensitivity in NEMA Analysis.

References

Technical Support Center: N-Nitrosoethylmethylamine-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Nitrosoethylmethylamine-d3 (NEMA-d3) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered during experimental analysis, with a specific focus on calibration curve linearity.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NEMA-d3) and why is it used as an internal standard?

A1: this compound is a deuterated form of N-Nitrosoethylmethylamine (NEMA), a potential genotoxic impurity of concern in pharmaceutical products.[1] As an isotopically labeled internal standard, NEMA-d3 is chemically almost identical to NEMA, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization. This co-elution and similar behavior help to correct for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of NEMA.

Q2: What are the typical acceptance criteria for calibration curve linearity in NEMA-d3 analysis?

A2: For most quantitative analytical methods, including those for nitrosamine (B1359907) impurities, a correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable.[2] Some regulatory guidelines may have stricter requirements, such as R² ≥ 0.995 or specific criteria for the y-intercept of the calibration curve.[2] It is essential to consult the relevant regulatory guidelines (e.g., FDA, EMA) for the specific requirements applicable to your analysis.[3][4]

Q3: What are the common analytical techniques used for the analysis of NEMA and NEMA-d3?

A3: The most common analytical techniques for the trace-level detection of nitrosamine impurities are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[5][6][7] These methods offer high sensitivity and selectivity, which are crucial for detecting the low levels of nitrosamines that are of toxicological concern.[3]

Q4: Can the deuterium (B1214612) label on NEMA-d3 be unstable?

A4: Deuterium labels, particularly on certain positions of a molecule, can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvents, especially under acidic or basic conditions. While NEMA-d3 is generally stable, it is good practice to evaluate its stability during method development, especially if the sample preparation involves harsh pH conditions or elevated temperatures.

Troubleshooting Guides for Calibration Curve Linearity Issues

Poor linearity in the calibration curve for this compound can arise from various factors, from sample preparation to data analysis. This guide provides a systematic approach to troubleshooting these issues.

Issue 1: Non-Linearity at Higher Concentrations (Saturation Effect)

Symptoms:

  • The calibration curve flattens at the upper concentration levels.

  • The response factor decreases for high concentration standards.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Detector Saturation 1. Dilute the higher concentration standards and re-inject. 2. Reduce the injection volume. 3. If using MS, check for detector saturation and adjust detector voltage if necessary.
Ion Source Saturation 1. Optimize the ionization source parameters (e.g., temperature, gas flows). 2. Dilute the samples to fall within the linear range of the instrument.
Co-eluting Matrix Interference 1. Improve chromatographic separation to resolve NEMA from interfering matrix components. 2. Enhance sample cleanup procedures to remove matrix interferences.
Issue 2: Non-Linearity at Lower Concentrations

Symptoms:

  • The calibration curve deviates from linearity at the lower end.

  • Poor accuracy and precision for the low concentration standards.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Analyte Adsorption 1. Saturate the analytical system by injecting a high concentration standard before the calibration curve. 2. Use deactivated glassware and sample vials. 3. Modify the mobile phase composition to reduce analyte interaction with the column.
Background Contamination 1. Analyze a blank sample to check for contamination of NEMA in the solvent, glassware, or instrument. 2. Ensure proper cleaning of the injection port and syringe.
Poor Integration of Low-Level Peaks 1. Optimize the peak integration parameters in the chromatography data system. 2. Ensure an adequate signal-to-noise ratio (S/N) for the lowest calibration standard.
Issue 3: Inconsistent or Scattered Data Points

Symptoms:

  • Data points on the calibration curve are scattered and do not follow a clear linear trend.

  • Poor R² value.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inaccurate Standard Preparation 1. Prepare fresh calibration standards, ensuring accurate pipetting and dilutions. 2. Verify the concentration and purity of the NEMA and NEMA-d3 stock solutions.
Instrument Instability 1. Check for fluctuations in the LC pump flow rate or MS source stability. 2. Perform system suitability tests to ensure the instrument is performing correctly.
Variability in Sample Preparation 1. Ensure consistent and reproducible sample preparation steps for all standards. 2. Verify the accurate and consistent addition of the NEMA-d3 internal standard to all samples.

Experimental Protocols

Protocol 1: Preparation of NEMA and NEMA-d3 Standard Solutions

Objective: To prepare accurate stock and working standard solutions for calibration curve generation.

Materials:

  • N-Nitrosoethylmethylamine (NEMA) reference standard

  • This compound (NEMA-d3) internal standard

  • Methanol (LC-MS grade)

  • Dichloromethane (B109758) (GC grade)

  • Amber volumetric flasks and vials to protect from light[8]

Procedure:

  • Stock Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of NEMA and NEMA-d3 into separate 100 mL amber volumetric flasks.

    • Dissolve and dilute to volume with the appropriate solvent (methanol for LC-MS, dichloromethane for GC-MS).

    • Store the stock solutions at -20°C.

  • Intermediate Standard Solution (1 µg/mL):

    • Pipette 1 mL of each stock solution into separate 100 mL amber volumetric flasks and dilute to volume with the chosen solvent.

  • Working Internal Standard Solution (e.g., 50 ng/mL):

    • Dilute the NEMA-d3 intermediate solution to the desired concentration for spiking into all samples and calibration standards.

  • Calibration Curve Standards (e.g., 0.5 - 200 ng/mL):

    • Prepare a series of at least five calibration standards by serially diluting the NEMA intermediate solution.

    • Spike each calibration standard with a constant volume of the working internal standard solution.

Protocol 2: Sample Preparation (for a Pharmaceutical Product)

Objective: To extract NEMA from a solid dosage form and prepare it for LC-MS/MS analysis.

Materials:

  • Pharmaceutical tablets

  • Mortar and pestle

  • 15 mL polypropylene (B1209903) centrifuge tubes

  • Methanol

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm PVDF syringe filters

Procedure:

  • Weigh and grind a representative number of tablets to a fine powder using a mortar and pestle.

  • Accurately weigh a portion of the powdered sample (e.g., 250 mg) into a 15 mL centrifuge tube.

  • Add a known volume of the NEMA-d3 working internal standard solution.

  • Add an appropriate extraction solvent (e.g., 5 mL of 50:50 methanol/water).

  • Vortex the sample for 5 minutes, followed by sonication for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an amber HPLC vial for analysis.

Visualizations

Troubleshooting Workflow for Calibration Curve Linearity

G cluster_start cluster_checks cluster_issues cluster_solutions cluster_advanced cluster_end start Poor Calibration Curve Linearity (R² < 0.99) check_prep Review Standard Preparation and Dilution Scheme start->check_prep check_integration Verify Peak Integration Parameters start->check_integration check_system Perform System Suitability Test start->check_system prep_issue Inaccurate Standards? check_prep->prep_issue integration_issue Integration Errors? check_integration->integration_issue system_issue System Unstable? check_system->system_issue sol_prep Prepare Fresh Standards prep_issue->sol_prep Yes adv_investigate Investigate Matrix Effects and Contamination prep_issue->adv_investigate No sol_integration Optimize Integration integration_issue->sol_integration Yes integration_issue->adv_investigate No sol_system Troubleshoot Instrument system_issue->sol_system Yes system_issue->adv_investigate No end_node Linearity Achieved sol_prep->end_node sol_integration->end_node sol_system->end_node adv_method Re-evaluate Method Parameters (e.g., mobile phase, gradient) adv_investigate->adv_method adv_method->end_node

Caption: A logical workflow for troubleshooting calibration curve linearity issues.

References

Technical Support Center: N-Nitrosoethylmethylamine-d3 (NEMA-d3) LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression and optimizing the LC-MS analysis of N-Nitrosoethylmethylamine-d3 (NEMA-d3).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for NEMA-d3 analysis?

Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, NEMA-d3, in the presence of co-eluting compounds from the sample matrix. This phenomenon leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. Since NEMA-d3 is often used as an internal standard, any suppression of its signal can lead to inaccurate quantification of the target analyte, N-Nitrosoethylmethylamine (NEMA).

Q2: How can I detect ion suppression affecting my NEMA-d3 signal?

A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of NEMA-d3 is introduced into the mass spectrometer after the analytical column. A blank matrix sample (a sample without the analyte or internal standard) is then injected onto the LC system. A drop in the baseline signal of the infused NEMA-d3 at specific retention times indicates the presence of matrix components causing ion suppression.

Another method involves comparing the peak area of NEMA-d3 in a post-extraction spiked blank sample to the peak area of NEMA-d3 in a neat solution. A lower response in the matrix sample signifies ion suppression.

Q3: Which ionization technique is better for NEMA-d3, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

For simple, low-mass nitrosamines like NEMA, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred technique.[1] APCI is generally less susceptible to matrix effects compared to ESI for these types of compounds.[2] However, the choice of ionization source can be compound and matrix-dependent. It is recommended to evaluate both ESI and APCI during method development to determine the optimal choice for your specific application.[1][3]

Troubleshooting Guides

Issue 1: Low or Inconsistent NEMA-d3 Signal

Possible Causes and Solutions:

  • Ion Suppression:

    • Improve Sample Preparation: The primary goal is to remove interfering matrix components.[4] Consider techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or filtration. The effectiveness of different techniques can vary depending on the matrix.

    • Optimize Chromatography:

      • Gradient Optimization: A shallower gradient can improve the resolution between NEMA-d3 and interfering peaks.[5]

      • Column Selection: Consider columns with different selectivities, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase, which can provide better retention and separation for polar compounds like nitrosamines.[5][6]

      • Divert Valve: Use a divert valve to direct the highly concentrated matrix components (e.g., the active pharmaceutical ingredient or API) to waste, preventing them from entering the mass spectrometer and causing suppression or source contamination.[1]

  • Suboptimal MS Parameters:

    • Source Parameters: Optimize parameters like nebulizer gas flow, drying gas temperature, and capillary voltage.

    • Compound-Dependent Parameters: Fine-tune the declustering potential (DP) or collision energy (CE) specifically for NEMA-d3.[5]

Issue 2: Poor Peak Shape for NEMA-d3

Possible Causes and Solutions:

  • Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can lead to peak fronting or splitting. If possible, dissolve and inject your sample in the initial mobile phase.[5]

  • Column Overload: Injecting too much sample can lead to broad or asymmetric peaks. Try diluting the sample.

  • Secondary Interactions: Residual silanol (B1196071) groups on the column can interact with the analyte. Using a highly inert, end-capped column or adding a small amount of an amine modifier to the mobile phase can help mitigate this.

Experimental Protocols

Below are example experimental protocols that can be adapted for the analysis of NEMA-d3.

Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Matrices

This protocol is based on methodologies for extracting nitrosamines from water samples.[7]

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Loading: Load 100 mL of the aqueous sample, spiked with NEMA-d3 internal standard, onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the NEMA-d3 and other nitrosamines with 5 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.

LC-MS/MS Method Parameters

The following table provides a starting point for LC-MS/MS method development for NEMA and can be adapted for NEMA-d3.

ParameterRecommended Condition
LC Column Biphenyl or C18, 150 x 4.6 mm, 2.6 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5-20 µL
Column Temperature 30-45 °C
Ion Source APCI, Positive Ion Mode
Curtain Gas 40 psi
Probe Temperature 500 °C
IonSpray Voltage 5500 V

Note: These parameters are based on a method for varenicline-related nitrosamines and may require optimization for NEMA-d3.[8]

Data Presentation

Table 1: Comparison of Ionization Techniques for Nitrosamine Analysis

Ionization TechniqueAdvantagesDisadvantagesRecommended for NEMA-d3
APCI Less susceptible to matrix effects for small, volatile compounds.[2]Requires higher flow rates for optimal performance.[5]Generally Recommended
ESI Suitable for a broader range of polar compounds.More prone to ion suppression from matrix components.Can be considered, but may require more extensive sample cleanup.

Table 2: Recovery of Nitrosamines from Water Matrices using SPE

This table summarizes recovery data for various nitrosamines from drinking water and wastewater, which can provide an expected range for NEMA-d3 with a similar sample preparation method.

CompoundRecovery in Drinking Water (%)Recovery in Wastewater (%)
NDMA7570
NMEA8078
NDEA8381

Data adapted from a study on the analysis of nine N-nitrosamines.[9]

Visualizations

IonSuppressionTroubleshooting start Low or Inconsistent NEMA-d3 Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression is_suppression Ion Suppression Observed? check_suppression->is_suppression improve_sp Improve Sample Preparation (e.g., SPE, LLE) is_suppression->improve_sp Yes no_suppression Investigate Other Causes is_suppression->no_suppression No optimize_chrom Optimize Chromatography (Gradient, Column) improve_sp->optimize_chrom use_divert Use Divert Valve optimize_chrom->use_divert check_ms Check MS Parameters (Source, Compound) no_suppression->check_ms check_system Check System Suitability (Leaks, Column Health) check_ms->check_system LCMS_Method_Development_Workflow start Method Development Start sample_prep Select Sample Preparation (SPE, LLE, Dilute-and-Shoot) start->sample_prep column_select Select LC Column (C18, Biphenyl, PFP) sample_prep->column_select mobile_phase Optimize Mobile Phase (Solvents, Additives) column_select->mobile_phase gradient Develop Gradient Program mobile_phase->gradient ion_source Select Ionization Source (APCI vs. ESI) gradient->ion_source apci Optimize APCI Parameters ion_source->apci APCI esi Optimize ESI Parameters ion_source->esi ESI ms_params Optimize MS/MS Parameters (MRM Transitions, CE, DP) apci->ms_params esi->ms_params validation Method Validation ms_params->validation

References

Technical Support Center: Purity Assessment of N-Nitrosoethylmethylamine-d3 Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of N-Nitrosoethylmethylamine-d3 (NEMA-d3) standards. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the critical purity attributes of an this compound standard?

A1: The two most critical purity attributes are its chemical purity and its isotopic purity. Chemical purity refers to the percentage of the material that is N-Nitrosoethylmethylamine, regardless of its isotopic composition. Isotopic purity, on the other hand, refers to the percentage of the N-Nitrosoethylmethylamine molecules that contain the deuterium-d3 label. High isotopic purity (typically ≥98%) is crucial for accurate quantification in isotope dilution mass spectrometry.[1][2]

Q2: What are the common impurities found in this compound standards?

A2: Common impurities can include the unlabeled N-Nitrosoethylmethylamine (NEMA), under-deuterated species (d1, d2), and potentially other nitrosamines or byproducts from the synthesis process. The presence of unlabeled NEMA is particularly critical as it can lead to an overestimation of the nitrosamine (B1359907) content in a sample when the d3-standard is used as an internal standard.[1][3]

Q3: What are the recommended storage conditions for this compound standards?

A3: this compound is typically supplied as a solution in a solvent like dichloromethane (B109758) or methanol (B129727). It is recommended to store the standard at room temperature, protected from light and moisture.[4][5] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Q4: Why is my deuterated standard showing a decreasing signal over time in my analytical run?

A4: A decreasing signal of a deuterated standard over time can be an indication of hydrogen-deuterium (H-D) exchange. This can occur when deuterium (B1214612) atoms on the standard are replaced by hydrogen atoms from the sample matrix or solvents. To mitigate this, it is advisable to maintain a neutral or slightly acidic pH during sample preparation and analysis and to minimize the time the standard is in an aqueous matrix before analysis.[1]

Q5: What are the acceptance criteria for the purity of an this compound standard?

A5: While specific criteria may vary by application and regulatory requirements, general recommendations for deuterated internal standards are a chemical purity of >99% and an isotopic purity of ≥98%.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the purity assessment of this compound standards using LC-MS/MS.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Causes Solutions
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions Use a mobile phase with an appropriate buffer to mask residual silanol (B1196071) interactions on the column. Consider a different column chemistry if tailing persists.
Contamination Ensure high-purity solvents and sample vials. Use a guard column to protect the analytical column.
Physical Column Issues A blocked inlet frit can cause peak distortion. Try backflushing the column. If the problem persists, the column may need to be replaced.
Issue 2: Inaccurate Quantification or Poor Reproducibility
Possible Causes Solutions
Isotopic Exchange (H-D Exchange) Minimize the exposure of the standard to aqueous and high pH environments. Analyze samples promptly after preparation.
Presence of Unlabeled Analyte Quantify the amount of unlabeled NEMA in the d3-standard and correct for its contribution to the analyte signal, especially at the lower limit of quantitation.
Differential Matrix Effects Ensure co-elution of the analyte and the deuterated internal standard. Optimize sample preparation to remove interfering matrix components.
In-source Fragmentation Optimize mass spectrometer source conditions (e.g., cone voltage) to minimize fragmentation of the deuterated standard that could contribute to the analyte signal.

Quantitative Data Summary

The following tables provide typical parameters for the analysis of N-Nitrosoethylmethylamine (NEMA) and its deuterated standard (NEMA-d3) by LC-MS/MS.

Table 1: Typical LC-MS/MS Parameters for NEMA and NEMA-d3

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode APCI or ESI positive

Table 2: Example MRM Transitions for NEMA and NEMA-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)
NEMA8961
NEMA-d39264

Note: MRM transitions should be optimized for the specific instrument being used.

Experimental Protocols

Protocol 1: Purity Assessment by LC-MS/MS

Objective: To determine the chemical and isotopic purity of an this compound standard.

Materials:

  • This compound standard solution

  • N-Nitrosoethylmethylamine (unlabeled) reference standard

  • LC-MS grade methanol and water

  • LC-MS grade formic acid

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the this compound standard in methanol.

    • Prepare a separate stock solution of the unlabeled N-Nitrosoethylmethylamine reference standard in methanol.

    • From these stock solutions, prepare a series of calibration standards containing a fixed concentration of the d3-standard and varying concentrations of the unlabeled standard.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the parameters outlined in Table 1.

    • Optimize the MRM transitions for both NEMA and NEMA-d3 as indicated in Table 2.

    • Inject the prepared standards and a blank (methanol).

  • Data Analysis:

    • Chemical Purity: Analyze the chromatogram of the this compound standard for any impurity peaks. Calculate the chemical purity by dividing the peak area of NEMA-d3 by the total peak area of all compounds detected.

    • Isotopic Purity: Using the calibration curve generated from the mixed standards, determine the concentration of unlabeled NEMA present in the this compound standard solution. Calculate the isotopic purity as: (1 - (Concentration of unlabeled NEMA / Concentration of NEMA-d3)) * 100%.

Visualizations

Purity_Assessment_Workflow cluster_prep Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep1 Prepare NEMA-d3 stock solution prep2 Prepare unlabeled NEMA stock solution prep1->prep2 prep3 Create calibration standards prep2->prep3 analysis1 Inject standards and blank prep3->analysis1 analysis2 Acquire data using optimized MRM transitions analysis1->analysis2 data1 Assess chemical purity from chromatogram analysis2->data1 data2 Determine concentration of unlabeled NEMA analysis2->data2 data3 Calculate isotopic purity data1->data3 data2->data3

Caption: Workflow for the purity assessment of NEMA-d3 standards.

Troubleshooting_Logic start Inaccurate Quantification q1 Is there poor peak shape? start->q1 a1_yes Address chromatographic issues (column, mobile phase) q1->a1_yes Yes q2 Is the deuterated standard signal unstable? q1->q2 No a1_yes->q2 a2_yes Investigate H-D exchange (pH, analysis time) q2->a2_yes Yes q3 Is there a high background signal for the unlabeled analyte? q2->q3 No a2_yes->q3 a3_yes Quantify unlabeled impurity in the standard q3->a3_yes Yes end Accurate Quantification Achieved q3->end No a3_yes->end

Caption: Troubleshooting logic for inaccurate quantification.

References

Validation & Comparative

Navigating Nitrosamine Analysis: A Comparative Guide to Analytical Method Validation Using N-Nitrosoethylmethylamine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical quality control, ensuring the absence of harmful impurities is paramount. Among the most critical are N-nitrosamines, a class of compounds classified as probable human carcinogens. The accurate and reliable quantification of these impurities at trace levels is a significant analytical challenge. This guide provides a comprehensive comparison of analytical methodologies for the validation of methods aimed at detecting N-Nitrosoethylmethylamine (NEMA), utilizing its deuterated stable isotope, N-Nitrosoethylmethylamine-d3, as an internal standard.

This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. It includes a summary of quantitative performance data, detailed experimental protocols, and a logical workflow for method validation, empowering laboratories to select and implement the most appropriate analytical strategies.

Comparative Analysis of Analytical Techniques

The two primary techniques for the trace-level quantification of N-nitrosamines are GC-MS/MS and LC-MS/MS. The choice between these methods depends on the specific nitrosamine, the sample matrix, and the desired performance characteristics. This compound is a suitable deuterated internal standard for both techniques, compensating for variations in sample preparation and instrument response.

FeatureGC-MS/MSLC-MS/MS
Principle Separates volatile and thermally stable compounds in the gas phase followed by mass analysis.Separates compounds in the liquid phase based on their physicochemical properties, followed by mass analysis.
Applicability for NEMA Suitable for the volatile N-Nitrosoethylmethylamine.Highly versatile and suitable for a broad range of nitrosamines, including those that may not be amenable to GC analysis.
Sample Derivatization Generally not required for volatile nitrosamines like NEMA.Not required.
Sensitivity High sensitivity, capable of reaching low parts-per-billion (ppb) levels.[1][2]Generally offers higher sensitivity, often reaching sub-ppb levels.[3][4][5]
Matrix Effects Can be susceptible to matrix interference, potentially requiring more extensive sample cleanup.Also prone to matrix effects, but these can often be mitigated by optimizing chromatographic conditions and sample preparation.
Instrumentation Widely available in quality control laboratories.Increasingly common, with a variety of ionization sources available to suit different analytes.

Quantitative Performance Data

The following tables summarize typical validation parameters for the quantification of N-nitrosamines, including NEMA, using GC-MS/MS and LC-MS/MS. These values are representative and may vary depending on the specific instrumentation, method conditions, and sample matrix.

Table 1: Typical Performance Characteristics of GC-MS/MS for Nitrosamine Analysis

ParameterN-Nitrosoethylmethylamine (NEMA) and other Nitrosamines
Limit of Detection (LOD) 0.006 ppm[1]
Limit of Quantification (LOQ) 0.018 ppm[1]
Linearity (Correlation Coefficient, r²) > 0.99[1]
Accuracy (% Recovery) 80 - 120%[2]
Precision (% RSD) < 15%[2]

Table 2: Typical Performance Characteristics of LC-MS/MS for Nitrosamine Analysis

ParameterN-Nitrosoethylmethylamine (NEMA) and other Nitrosamines
Limit of Detection (LOD) 0.015 - 0.02 ppm[3]
Limit of Quantification (LOQ) 0.06 - 0.09 ppm[3]
Linearity (Correlation Coefficient, r²) > 0.99[3][4]
Accuracy (% Recovery) 80 - 120%[5]
Precision (% RSD) < 15%[5]

Experimental Protocols

Detailed methodologies are crucial for the successful validation of an analytical method for N-nitrosamines. Below are representative protocols for sample preparation and analysis using both GC-MS/MS and LC-MS/MS.

Sample Preparation (General Protocol)
  • Sample Weighing: Accurately weigh a representative portion of the drug substance or product.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound solution.

  • Extraction: Add a suitable extraction solvent (e.g., dichloromethane (B109758) or methanol) to the sample.

  • Homogenization: Vortex or sonicate the sample to ensure thorough extraction of the analyte and internal standard.

  • Centrifugation/Filtration: Centrifuge the sample to pellet excipients and filter the supernatant to remove particulate matter.

  • Concentration (if necessary): Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection.

GC-MS/MS Method
  • Gas Chromatograph (GC) System: Agilent 7890B or equivalent.

  • Mass Spectrometer (MS) System: Triple quadrupole mass spectrometer.

  • Column: DB-WAX (30 m x 0.25 mm, 0.5 µm) or equivalent.[1]

  • Inlet Temperature: 230 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 230°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

LC-MS/MS Method
  • Liquid Chromatograph (LC) System: Agilent 1260 Infinity II or equivalent.

  • Mass Spectrometer (MS) System: Triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 150 mm x 3.0 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile.

  • Gradient Elution: A suitable gradient to separate NEMA from other matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Workflow and Pathway Diagrams

To provide a clearer understanding of the processes involved, the following diagrams illustrate the analytical method validation workflow and the logical relationship of its components.

Analytical Method Validation Workflow for N-Nitrosamines cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Technique Selection (LC-MS/MS or GC-MS/MS) MD2 Parameter Optimization (Column, Mobile/Carrier Gas, etc.) MD1->MD2 V1 Specificity / Selectivity MD2->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 SA1 Sample Preparation (Extraction, Cleanup) V7->SA1 Implement Validated Method SA2 Internal Standard Spiking (this compound) SA1->SA2 SA3 Instrumental Analysis SA2->SA3 SA4 Data Processing & Quantification SA3->SA4

Caption: A workflow diagram outlining the key stages of analytical method validation for N-nitrosamines.

Logical Relationships in Quantitative Analysis Analyte NEMA (Analyte) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS NEMA-d3 (Internal Standard) IS->SamplePrep Instrument MS/MS Detection SamplePrep->Instrument Ratio Peak Area Ratio (Analyte / IS) Instrument->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Final Concentration Calibration->Concentration

Caption: Logical relationships in the quantitative analysis of NEMA using a deuterated internal standard.

References

Inter-laboratory Comparison for N-Nitrosoethylmethylamine (NEMA) Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of N-Nitrosoethylmethylamine (NEMA), a member of the nitrosamine (B1359907) family of compounds that are of significant concern as potential genotoxic impurities in pharmaceutical products, food, and environmental samples. Given the low acceptable intake limits for nitrosamines, sensitive and reliable analytical methods are crucial for their detection and quantification. This document summarizes the performance of common analytical techniques based on available experimental data from inter-laboratory studies and method validation reports for volatile nitrosamines, providing a valuable resource for researchers, scientists, and drug development professionals.

Data Presentation: Comparison of Analytical Method Performance

The selection of an appropriate analytical method for NEMA analysis is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely employed techniques. The following tables summarize the typical performance characteristics of these methods for the analysis of volatile nitrosamines, including compounds structurally similar to NEMA. This data is compiled from various sources, including collaborative studies and method validation reports, to provide a representative comparison.

Table 1: Typical Performance Characteristics of GC-MS/MS for Volatile Nitrosamine Analysis

ParameterTypical ValueNotes
Limit of Detection (LOD) 0.01 - 0.1 ng/mLDependent on sample matrix and specific instrumentation.
Limit of Quantification (LOQ) 0.03 - 0.3 ng/mLGenerally, three times the LOD.
Linearity (R²) > 0.99Over a typical concentration range of 0.1 - 100 ng/mL.
Accuracy (% Recovery) 80 - 120%Can be influenced by sample preparation techniques.
Precision (RSD)
    - Repeatability (within-lab)< 15%Based on replicate analyses of the same sample.
    - Reproducibility (between-lab)< 30%Data from collaborative studies on similar nitrosamines.

Table 2: Typical Performance Characteristics of LC-MS/MS for Volatile Nitrosamine Analysis

ParameterTypical ValueNotes
Limit of Detection (LOD) 0.005 - 0.05 ng/mLOften provides higher sensitivity than GC-MS/MS for certain nitrosamines.
Limit of Quantification (LOQ) 0.015 - 0.15 ng/mLEnsures reliable quantification at very low levels.
Linearity (R²) > 0.995Excellent linearity over a wide dynamic range.
Accuracy (% Recovery) 85 - 115%Less susceptible to thermal degradation of analytes compared to GC-MS.
Precision (RSD)
    - Repeatability (within-lab)< 10%Demonstrates high precision in controlled laboratory settings.
    - Reproducibility (between-lab)< 25%Reflects the variability observed in inter-laboratory proficiency tests.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are generalized experimental protocols for the analysis of NEMA using GC-MS/MS and LC-MS/MS. These protocols are based on commonly reported methods for volatile nitrosamines.

Protocol 1: NEMA Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

1. Sample Preparation (Solid Samples):

  • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or a mixture of methanol (B129727) and water).
  • Spike with an appropriate internal standard (e.g., NEMA-d6).
  • Vortex for 5 minutes, followed by ultrasonication for 15 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Carefully transfer the supernatant to a clean tube.
  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.
  • The extract is now ready for GC-MS/MS analysis.

2. GC-MS/MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
  • Injector Temperature: 220 °C.
  • Injection Volume: 1 µL (splitless mode).
  • Oven Program: Initial temperature of 40 °C (hold for 2 min), ramp to 180 °C at 10 °C/min, then to 240 °C at 25 °C/min (hold for 5 min).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions for NEMA:
  • Quantifier: m/z 88 -> 42
  • Qualifier: m/z 88 -> 57

Protocol 2: NEMA Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation (Liquid Samples):

  • Pipette 1.0 mL of the liquid sample into a 15 mL centrifuge tube.
  • Add 5 mL of acetonitrile (B52724).
  • Spike with an appropriate internal standard (e.g., NEMA-d6).
  • Vortex for 2 minutes.
  • Add a salt mixture (e.g., QuEChERS salts) to induce phase separation.
  • Shake vigorously for 1 minute and centrifuge at 5000 rpm for 10 minutes.
  • Transfer an aliquot of the upper acetonitrile layer into a clean tube.
  • Evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 500 µL of the mobile phase.
  • Filter through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.
  • Column: C18 column, 100 mm x 2.1 mm ID, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in methanol.
  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Ion Source Temperature: 500 °C.
  • IonSpray Voltage: 5500 V.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions for NEMA:
  • Quantifier: m/z 89 -> 43
  • Qualifier: m/z 89 -> 72

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the analysis of N-Nitrosoethylmethylamine (NEMA) by GC-MS/MS and LC-MS/MS.

GCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing sample Sample (Solid/Liquid) extraction Solvent Extraction & Internal Standard Spiking sample->extraction cleanup Cleanup / Concentration extraction->cleanup injection GC Injection cleanup->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection MS/MS Detection (MRM) ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

GC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (Liquid/Solid Extract) spe Solid Phase Extraction (SPE) / QuEChERS sample->spe reconstitution Evaporation & Reconstitution spe->reconstitution injection LC Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MS/MS Detection (MRM) ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

LC-MS/MS Experimental Workflow

A Comparative Guide to Internal Standards for Nitrosamine Analysis: The Role of N-Nitrosoethylmethylamine-d3

Author: BenchChem Technical Support Team. Date: December 2025

The detection and quantification of N-nitrosamine impurities in pharmaceuticals, food, and environmental samples have become a critical focus for regulatory bodies and manufacturers due to their classification as probable human carcinogens.[1][2] Achieving accurate, precise, and reliable measurements at trace levels requires robust analytical methods, predominantly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] A cornerstone of these methods is the use of an appropriate internal standard (IS) to correct for variability throughout the analytical process.[5]

Stable isotope-labeled internal standards, particularly deuterated analogs like N-Nitrosoethylmethylamine-d3 (NEMA-d3), are considered the gold standard for this purpose.[6][7] This guide provides an objective comparison of NEMA-d3 and other common deuterated internal standards, supported by performance data and detailed experimental protocols for researchers and drug development professionals.

The Indispensable Role of Deuterated Internal Standards

An ideal internal standard should chemically and physically mimic the analyte of interest through every stage of analysis—from sample extraction and cleanup to chromatographic separation and mass spectrometric detection.[8] Deuterated standards, where hydrogen atoms are replaced by their stable isotope, deuterium, fulfill this requirement almost perfectly.[8][9]

The key advantages of using deuterated internal standards include:

  • Correction for Matrix Effects: Complex sample matrices in pharmaceuticals can suppress or enhance the analyte's signal during ionization in the mass spectrometer. Since the deuterated standard has nearly identical physicochemical properties, it experiences the same matrix effects as the analyte, allowing for accurate signal normalization.[7][10]

  • Compensation for Analyte Loss: Any loss of the target analyte during sample preparation (e.g., extraction, filtration) will be mirrored by a proportional loss of the deuterated standard.[6] The consistent ratio between the analyte and the IS ensures that the final calculated concentration remains accurate.

  • Improved Precision and Reproducibility: By accounting for variations in injection volume and instrument response, deuterated standards significantly enhance the precision and run-to-run reproducibility of the analytical method.[7][11]

Due to these benefits, regulatory agencies like the FDA strongly recommend using isotopically labeled internal standards to ensure the validity of analytical data for nitrosamine (B1359907) impurities.[6][12]

Comparative Analysis of Common Deuterated Nitrosamine Standards

The selection of an internal standard is analyte-specific. A deuterated version of the target nitrosamine is always the preferred choice. This compound is the appropriate internal standard for the analysis of N-Nitrosoethylmethylamine (NEMA). The table below compares NEMA-d3 with other commonly used deuterated standards for the analysis of different nitrosamine impurities.

Internal StandardTarget AnalyteCommon AbbreviationRationale for Use
This compound N-NitrosoethylmethylamineNEMAIsotopically labeled analog of NEMA, ensuring identical behavior during analysis.
N-Nitrosodimethylamine-d6 N-NitrosodimethylamineNDMAThe most common IS for NDMA analysis; widely cited in regulatory methods.[13][14]
N-Nitrosodiethylamine-d10 N-NitrosodiethylamineNDEAStable, isotopically labeled analog of NDEA used for accurate quantification.[13]
N-Nitrosodiisopropylamine-d14 N-NitrosodiisopropylamineNDIPAProvides a distinct mass shift for reliable detection and quantification of NDIPA.
N-Nitrosodibutylamine-d18 N-NitrosodibutylamineNDBAThe appropriate deuterated standard for NDBA analysis.[13]
N-Nitroso-N-methyl-4-aminobutyric acid-d3 N-Nitroso-N-methyl-4-aminobutyric acidNMBAThe designated internal standard for the analysis of NMBA impurity.[13]
Performance Data Overview

The following table summarizes typical performance characteristics for the analysis of common nitrosamines using their corresponding deuterated internal standards. It is critical to note that these values are highly dependent on the specific matrix, instrumentation, and validated analytical method employed.

Target NitrosamineTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Typical Recovery (%)Analytical Technique
NDMA0.15 - 0.56 ng/mL0.43 - 1.59 ng/mL90 - 107%LC-MS/MS[15]
NDEA1.9 ng/mL7.5 ng/mL80 - 120%GC-MS/MS[15]
NDIPA4.4 ng/mL8.8 ng/mL90 - 107%LC-MS/MS[15]
NDBA1.9 ng/mL7.4 ng/mL90 - 107%LC-MS/MS[15]
NMBA0.011 ng/mL0.021 ng/mL95 - 105%LC-MS[1]
Visualizing the Analytical Workflow

The integration of an internal standard is a critical step in the overall analytical workflow for nitrosamine testing.

Nitrosamine Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Drug Product Sample Add_Solvent Add Extraction Solvent Sample->Add_Solvent Spike_IS Spike with Deuterated Internal Standard (e.g., NEMA-d3) Add_Solvent->Spike_IS Extract Vortex / Sonicate for Extraction Spike_IS->Extract Centrifuge Centrifuge & Filter Extract->Centrifuge LC_Separation LC Separation (C18 Column) Centrifuge->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Integrate Peak Areas (Analyte & IS) MS_Detection->Peak_Integration Calc_Ratio Calculate Area Ratio (Analyte / IS) Peak_Integration->Calc_Ratio Quantification Quantify vs. Calibration Curve Calc_Ratio->Quantification Final_Result Report Final Concentration Quantification->Final_Result

Caption: Experimental workflow for nitrosamine analysis.

Principle of Quantification Using a Deuterated Internal Standard

The logic behind using a deuterated internal standard is based on the stable ratio maintained between the analyte and the standard, which corrects for variations.

Quantification Principle Analyte Analyte (e.g., NEMA) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS Internal Standard (NEMA-d3) IS->Sample_Prep LC_MS LC-MS/MS System (Injection, Ionization, Detection) Sample_Prep->LC_MS Analyte_Signal Analyte Signal (Area_A) LC_MS->Analyte_Signal IS_Signal IS Signal (Area_IS) LC_MS->IS_Signal Ratio Ratio = Area_A / Area_IS Analyte_Signal->Ratio IS_Signal->Ratio Concentration Final Concentration Ratio->Concentration

Caption: Logic of quantification using an internal standard.

Detailed Experimental Protocol: LC-MS/MS Analysis

This section provides a representative protocol for the quantification of nitrosamine impurities in a drug product using a deuterated internal standard. This protocol is a composite based on methods published by regulatory agencies and in scientific literature and should be fully validated for each specific drug product matrix.[3][13][16]

1. Preparation of Solutions

  • Internal Standard (IS) Stock Solution (e.g., NEMA-d3):

  • Internal Standard Working Solution:

    • Dilute the IS stock solution with methanol to a final concentration of 20 ng/mL.

  • Analyte Stock Solution (e.g., NEMA):

    • Accurately prepare a 1.0 µg/mL stock solution of NEMA in methanol.

  • Calibration Curve Standards:

    • Perform serial dilutions of the Analyte Stock Solution with a suitable solvent (e.g., 1% formic acid in water) to prepare a series of calibration standards ranging from 0.5 ng/mL to 100 ng/mL.

    • Spike each calibration standard with the IS Working Solution to achieve a constant final IS concentration (e.g., 2 ng/mL).

2. Sample Preparation

  • Accurately weigh a portion of the powdered drug product equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.

  • Add 100 µL of the IS Working Solution (20 ng/mL).

  • Add 9.9 mL of extraction solvent (e.g., 1% formic acid in water).

  • Vortex the tube for 1 minute, then sonicate for 30 minutes to ensure complete extraction.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC) System: A UHPLC system.[16]

  • Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[16]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in methanol.[6]

  • Gradient Elution: Establish a suitable gradient to ensure separation of the target analyte from matrix components (e.g., 5% to 95% B over 8 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.[6]

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[16][17]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimize precursor and product ions for both the analyte and the internal standard (e.g., NEMA and NEMA-d3).

4. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the calibration standards.

  • Calculate the peak area ratio for the prepared sample.

  • Determine the concentration of the nitrosamine in the sample by interpolating its peak area ratio from the linear regression of the calibration curve.

Conclusion

For the accurate and reliable quantification of nitrosamine impurities, the use of stable isotope-labeled internal standards is indispensable. This compound serves as the ideal internal standard for the analysis of NEMA, adhering to the fundamental principle that the IS should be an isotopic analog of the target analyte. While other deuterated standards like NDMA-d6 and NDEA-d10 are essential for their respective target nitrosamines, the choice is always dictated by the specific impurity being investigated. By compensating for matrix effects and procedural variability, these standards ensure that analytical methods are robust, precise, and compliant with stringent global regulatory expectations.

References

Isotope Dilution Method for N-Nitrosoethylmethylamine (NEMA) Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of N-nitrosamines, such as N-Nitrosoethylmethylamine (NEMA), is of paramount importance due to their potential carcinogenic properties. This guide provides an objective comparison of the isotope dilution method, primarily coupled with mass spectrometry (MS), against other analytical techniques for NEMA determination. The information presented is supported by experimental data to aid in the selection of the most suitable analytical methodology.

Superior Accuracy and Precision with Isotope Dilution

The isotope dilution method is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled analogue of the analyte of interest (in this case, a stable isotope-labeled NEMA) to the sample.[1] This labeled compound serves as an internal standard that behaves chemically and physically identically to the native NEMA throughout the analytical process, including extraction, derivatization, and ionization.[1] This co-elution and co-detection allow for the correction of potential variations in sample preparation and matrix effects, leading to highly accurate and precise results. Isotope dilution mass spectrometry (IDMS) is widely regarded as a high-accuracy method.

In contrast, alternative methods that do not employ an isotope-labeled internal standard, such as those using an external standard or a structural analogue as an internal standard, can be more susceptible to variability introduced during sample preparation and analysis, potentially compromising the accuracy and precision of the results.

Performance Data: A Comparative Overview

The following tables summarize the performance characteristics of different analytical methods for the determination of N-Nitrosoethylmethylamine (NEMA) and other nitrosamines.

Table 1: Comparison of Analytical Methods for Nitrosamine Analysis

Analytical TechniqueAnalyte(s) Including NEMAAccuracy (% Recovery)Precision (% RSD)Limit of Quantitation (LOQ)Reference
Isotope Dilution GC-MS/MS NMEA and other nitrosamines80-120% (Trueness)<15%0.08-1.7 ng/L
LC-MS/MS NMEA and other nitrosaminesNot specifiedNot specified0.05 µg/g
EI-GC-MS/MS NMEA and other nitrosaminesAverage 108.66 ± 9.32%<6%< 1 µg/L
APCI-LC-MS/MS NMEA and other nitrosaminesGoodGoodNot specified
ESI-LC-MS/MS NMEA and other nitrosaminesGoodGoodNot specified

Table 2: Linearity of Different Analytical Methods for NEMA

Analytical TechniqueCorrelation Coefficient (R²)
EI-GC-MS/MS ≥ 0.99
APCI-LC-MS/MS ≥ 0.99

Experimental Protocols

Isotope Dilution LC-MS/MS Method for NEMA Analysis

This protocol is a representative example for the analysis of NEMA in a drug substance.

a. Materials and Reagents:

  • N-Nitrosoethylmethylamine (NEMA) reference standard

  • N-Nitrosoethylmethylamine-d3 (NEMA-d3) or other suitable isotopically labeled internal standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Sample of drug substance

b. Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 µm)

c. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Accurately weigh a known amount of NEMA-d3 and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • NEMA Stock Solution: Accurately weigh a known amount of NEMA reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the NEMA stock solution into a suitable solvent (e.g., methanol/water) and adding a fixed amount of the NEMA-d3 internal standard solution to each.

  • Sample Preparation: Accurately weigh a known amount of the drug substance sample. Dissolve the sample in a suitable solvent and add a known amount of the NEMA-d3 internal standard solution. The solution may need to be sonicated or shaken to ensure complete dissolution. Filter the final solution through a 0.22 µm syringe filter before analysis.

d. LC-MS/MS Conditions:

  • LC Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: Typically 5-10 µL.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for both NEMA and NEMA-d3 for confirmation and quantification.

e. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of NEMA to the peak area of NEMA-d3 against the concentration of NEMA in the calibration standards.

  • Determine the concentration of NEMA in the sample by using the peak area ratio of NEMA to NEMA-d3 from the sample chromatogram and the calibration curve.

GC-MS/MS Method for NEMA Analysis (Alternative Method)

a. Materials and Reagents:

  • Similar to the LC-MS/MS method, but with solvents suitable for GC analysis (e.g., dichloromethane).

b. Instrumentation:

  • Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS)

c. Sample Preparation:

  • Sample extraction is often required, for example, using a solid-phase extraction (SPE) cartridge. The isotopically labeled internal standard is added before the extraction process.

d. GC-MS/MS Conditions:

  • GC Column: A suitable capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or pulsed splitless.

  • Ionization Source: Electron Ionization (EI).

  • MS Detection: Multiple Reaction Monitoring (MRM) mode.

Visualizing the Workflow and Comparison

To better illustrate the experimental workflow and the logical relationship between the methods, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Drug Substance Sample Spike Spike with Isotopically Labeled NEMA Sample->Spike Dissolve Dissolve in Solvent Spike->Dissolve Filter Filter Dissolve->Filter LC Liquid Chromatography (Separation) Filter->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Ratio Calculate Peak Area Ratio (NEMA / Labeled NEMA) MSMS->Ratio Concentration Determine NEMA Concentration Ratio->Concentration Curve Calibration Curve Curve->Concentration

Caption: Experimental workflow for NEMA analysis using the isotope dilution LC-MS/MS method.

accuracy_precision_comparison cluster_methods Analytical Methods for NEMA cluster_performance Performance Characteristics IDMS Isotope Dilution MS HighAccuracy High Accuracy IDMS->HighAccuracy Leads to HighPrecision High Precision IDMS->HighPrecision Leads to NonIDMS Non-Isotope Dilution Methods (e.g., External Standard) VariableAccuracy Variable Accuracy NonIDMS->VariableAccuracy Can result in VariablePrecision Variable Precision NonIDMS->VariablePrecision Can result in

Caption: Logical comparison of accuracy and precision between isotope dilution and non-isotope dilution methods.

References

A Comparative Guide to Certified Reference Materials for N-Nitrosoethylmethylamine and its d3 Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical analysis of nitrosamine (B1359907) impurities, the selection of high-quality certified reference materials (CRMs) is paramount. This guide provides a detailed comparison of commercially available CRMs for N-Nitrosoethylmethylamine (NMEA) and its deuterated internal standard, N-Nitrosoethylmethyl-d3-amine (NMEA-d3). The availability of reliable CRMs is essential for the development, validation, and routine monitoring of analytical methods to ensure the safety and quality of pharmaceutical products.

Comparison of Certified Reference Materials

The following tables summarize the specifications of N-Nitrosoethylmethylamine and N-Nitrosoethylmethyl-d3-amine CRMs from various suppliers. These products are crucial for accurate quantification in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Certified Reference Materials for N-Nitrosoethylmethylamine (CAS: 10595-95-6)

SupplierProduct NumberFormatConcentrationPurityStorage Temperature
Sigma-Aldrich (Supelco)68088Neat-≥95%2-8°C[1]
Sigma-Aldrich (TraceCERT®)68402Certified Reference Material---
LGC StandardsTRC-N525950Neat->95% (GC)Room Temperature
AccuStandardAPP-9-152In Dichloromethane (B109758)100 µg/mLCertified Reference MaterialFreeze (<-10 °C)[2]
AccuStandardAS-E0974In Methanol1000 µg/mLCertified Reference MaterialAmbient (>5 °C)[3]
Veeprho---Highly characterizedAmbient Temperature[4]
Agilent5190-0489In Methanol10.0 ± 0.1 µg/LCertified Reference Material-

Table 2: Certified Reference Materials for N-Nitrosoethylmethyl-d3-amine (CAS: 69278-54-2)

SupplierProduct NumberFormatPurityStorage Temperature
LGC StandardsCDN-D-6874Neat99 atom % D, min 98% Chemical Purity[5]Room Temperature[5]
LGC Standards (Dr. Ehrenstorfer)DRE-CA15605510Neat-+4°C[6]

Experimental Protocols for Nitrosamine Analysis

Accurate and sensitive analytical methods are crucial for the detection and quantification of N-nitrosamine impurities in pharmaceutical products.[7] Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely employed for this purpose.[7] The use of a deuterated internal standard like N-Nitrosoethylmethyl-d3-amine is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.

Experimental Workflow for N-Nitrosoethylmethylamine Analysis

The following diagram illustrates a typical workflow for the analysis of N-Nitrosoethylmethylamine in a drug substance or product using a CRM and its deuterated analog as an internal standard.

N-Nitrosoethylmethylamine Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Drug Substance/Product Spike Spike with NMEA-d3 Internal Standard Sample->Spike Add precise amount Extraction Extraction with Organic Solvent Spike->Extraction e.g., Dichloromethane Concentration Evaporation and Reconstitution Extraction->Concentration Injection Inject into LC-MS/MS or GC-MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Monitor transitions for NMEA and NMEA-d3 Quantification Quantification using Calibration Curve Detection->Quantification Calculate area ratio Reporting Report Results Quantification->Reporting

A typical workflow for nitrosamine analysis.
Detailed Methodologies

Below are representative protocols for GC-MS/MS and LC-MS/MS analysis of nitrosamines, adapted from publicly available application notes.

1. GC-MS/MS Method for the Analysis of Volatile Nitrosamines

This method is suitable for the simultaneous analysis of several volatile nitrosamines, including N-Nitrosoethylmethylamine.[8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Weigh an appropriate amount of the sample (e.g., 100 mg of drug substance) into a centrifuge tube.[8]

    • Add a known amount of N-Nitrosoethylmethyl-d3-amine internal standard solution.

    • Add 5 mL of dichloromethane.[8]

    • Vortex for 1 minute and centrifuge.[8]

    • Collect the dichloromethane layer for analysis.[8]

  • GC-MS/MS Instrumental Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 7010B GC/MS/MS or equivalent.

    • Column: SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 μm) or similar.[8]

    • Injection Mode: Splitless.[8]

    • Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute, then ramp to 250°C at 20°C/min, and hold for 3 minutes.[8]

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

2. LC-MS/MS Method for the Analysis of Nitrosamines

LC-MS/MS is a powerful technique for the analysis of a broad range of nitrosamines with high sensitivity and selectivity.[9]

  • Sample Preparation (Direct Dissolution):

    • Accurately weigh the sample and dissolve it in a suitable diluent (e.g., methanol/water mixture) to a known concentration.

    • Spike the sample solution with a known amount of N-Nitrosoethylmethyl-d3-amine internal standard.

    • Filter the solution through a 0.22 µm filter before injection.

  • LC-MS/MS Instrumental Parameters:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Mass Spectrometer: Waters Xevo TQ-XS Tandem Quadrupole Mass Spectrometer or equivalent.

    • Column: Kinetex® 2.6 µm F5 or equivalent.

    • Mobile Phase: A gradient of 0.1% formic acid in water and methanol.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Conclusion

The availability of well-characterized certified reference materials for N-Nitrosoethylmethylamine and its deuterated analog is fundamental for the accurate and reliable quantification of this potential impurity in pharmaceutical products. This guide provides a comparative overview of commercially available CRMs and outlines established analytical methodologies. Researchers and analytical scientists should carefully consider the specifications of the CRMs and select the most appropriate analytical technique based on the specific drug matrix and regulatory requirements to ensure the safety and quality of medicines.

References

Navigating Isotopic Exchange: A Comparative Guide to N-Nitrosoethylmethylamine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-nitrosamine impurities is a critical aspect of ensuring drug safety and quality. The use of isotopically labeled internal standards is a cornerstone of robust analytical methods, primarily employing mass spectrometry. This guide provides a comprehensive comparison of N-Nitrosoethylmethylamine-d3 (NEMA-d3) with alternative internal standards, focusing on the potential for isotopic exchange and providing supporting experimental data and protocols to aid in method development and validation.

This compound (NEMA-d3) is a commonly utilized deuterated internal standard in the analysis of the genotoxic impurity N-Nitrosoethylmethylamine (NEMA). Its structural similarity to the analyte allows it to mimic the behavior of NEMA during sample preparation and analysis, thereby correcting for variations in extraction efficiency and matrix effects. However, a key consideration with any deuterated standard is the potential for hydrogen-deuterium (H-D) isotopic exchange, which can compromise the accuracy of quantitative results.

Understanding Isotopic Exchange in Deuterated Standards

Isotopic exchange is a chemical reaction where a deuterium (B1214612) atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix), or vice versa. This phenomenon is influenced by several factors, including:

  • Position of the Deuterium Label: Deuterium atoms attached to heteroatoms (e.g., oxygen, nitrogen) are generally more susceptible to exchange than those bonded to carbon atoms. In the case of NEMA-d3, the deuterium atoms are located on the methyl group, which is attached to a nitrogen atom. This position is considered relatively stable and less prone to exchange under typical analytical conditions.

  • pH of the Medium: Both acidic and basic conditions can catalyze H-D exchange. It is crucial to control the pH of the sample and extraction solutions to minimize this risk.

  • Temperature: Higher temperatures can accelerate the rate of chemical reactions, including isotopic exchange. Sample preparation and storage should be conducted at controlled, and preferably cool, temperatures.

  • Sample Matrix: The complexity of the sample matrix can also play a role. The presence of certain reactive species or enzymatic activity could potentially facilitate isotopic exchange.

Comparative Analysis of Internal Standards

The choice of an internal standard is a critical decision in analytical method development. While NEMA-d3 is a widely used and generally reliable option, it is essential to consider its performance in comparison to other alternatives, particularly ¹³C-labeled standards.

Internal StandardLabel PositionPotential for Isotopic ExchangeChromatographic Behavior vs. AnalyteRelative Cost
This compound (NEMA-d3) Methyl group (on Carbon)Low, but possible under harsh conditionsMay exhibit slight retention time shiftLower
¹³C-N-Nitrosoethylmethylamine Carbon backboneVirtually noneCo-elutes perfectlyHigher
N-Nitrosodimethylamine-d6 (NDMA-d6) Both methyl groups (on Carbon)Low, analogous to NEMA-d3Different retention timeLower

Key Takeaways from the Comparison:

  • ¹³C-labeled NEMA is the gold standard in terms of isotopic stability, as the carbon-13 isotopes are not susceptible to exchange. It also co-elutes perfectly with the unlabeled analyte, which is ideal for correcting matrix effects. The primary drawback is its higher cost.

  • NEMA-d3 offers a cost-effective alternative with good isotopic stability under controlled conditions. The deuterium labels are on a carbon atom, which minimizes the risk of exchange. A minor chromatographic shift relative to the native analyte may be observed, which is a common characteristic of deuterated standards.

  • NDMA-d6 , while a suitable internal standard for NDMA analysis, is not an ideal choice for NEMA quantification due to differences in chemical structure and chromatographic behavior. However, stability data for NDMA-d6 can provide some indication of the expected stability of other deuterated nitrosamines with labels on carbon.

Experimental Protocols for Assessing Isotopic Stability

To ensure the reliability of quantitative data, it is crucial to experimentally verify the isotopic stability of the chosen internal standard under the specific conditions of the analytical method.

Protocol 1: Assessment of Isotopic Stability by LC-MS/MS

Objective: To evaluate the extent of deuterium loss from NEMA-d3 in the presence of the sample matrix and under various processing conditions.

Methodology:

  • Sample Preparation:

    • Prepare a solution of NEMA-d3 in the sample matrix at a concentration relevant to the analytical method.

    • Prepare control samples of NEMA-d3 in a pure solvent (e.g., methanol).

  • Incubation:

    • Subject the matrix and control samples to the various conditions of the analytical workflow, including different pH values (e.g., acidic, neutral, basic) and temperatures (e.g., room temperature, elevated temperature).

    • Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • LC-MS/MS Analysis:

    • Analyze the collected aliquots using a validated LC-MS/MS method.

    • Monitor the mass transitions for both NEMA-d3 and unlabeled NEMA.

  • Data Analysis:

    • Quantify the peak area of any unlabeled NEMA signal appearing in the NEMA-d3 samples over time.

    • An increase in the NEMA signal in the d3-labeled sample indicates isotopic exchange.

    • Compare the results from the matrix samples to the control samples to assess the influence of the matrix.

Protocol 2: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the initial isotopic purity of the NEMA-d3 standard and to detect any changes after subjecting it to analytical conditions.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the NEMA-d3 standard in a suitable solvent.

  • HRMS Analysis:

    • Infuse the solution directly into a high-resolution mass spectrometer.

    • Acquire the mass spectrum in a narrow mass range around the expected m/z of NEMA-d3 and its potential isotopologues (d0, d1, d2).

  • Data Analysis:

    • Determine the relative abundance of each isotopologue.

    • The initial analysis will confirm the isotopic purity of the standard.

    • Subsequent analyses after experimental manipulations can quantify any shift in the isotopic distribution, indicating exchange.

Visualization of Key Processes

To better understand the workflows and relationships discussed, the following diagrams have been generated using Graphviz.

Isotopic_Exchange_Factors cluster_factors Factors Influencing Isotopic Exchange pH pH Isotopic_Exchange Isotopic Exchange (H-D Exchange) pH->Isotopic_Exchange Temperature Temperature Temperature->Isotopic_Exchange Matrix Matrix Matrix->Isotopic_Exchange Label_Position Label Position Label_Position->Isotopic_Exchange

Caption: Key factors influencing isotopic exchange of deuterated standards.

Internal_Standard_Selection_Workflow start Start: Need for Internal Standard decision_cost Is Cost a Major Constraint? start->decision_cost select_13C Select ¹³C-labeled Standard decision_cost->select_13C No select_d3 Select NEMA-d3 decision_cost->select_d3 Yes validate Validate Isotopic Stability (Experimental Protocol) select_13C->validate select_d3->validate end End: Method Finalized validate->end

Caption: Decision workflow for selecting an appropriate internal standard.

Conclusion and Recommendations

For the routine and cost-effective analysis of N-Nitrosoethylmethylamine, NEMA-d3 serves as a robust and reliable internal standard, provided that the analytical method is carefully developed and validated to minimize the risk of isotopic exchange. The deuterium labels on the methyl carbon are in a chemically stable position, making significant H-D exchange unlikely under standard chromatographic and sample preparation conditions.

However, for methods requiring the highest level of accuracy and for challenging matrices where the risk of exchange may be elevated, the use of a ¹³C-labeled NEMA internal standard is recommended as the superior choice, albeit at a higher cost.

Ultimately, the selection of the most appropriate internal standard depends on a thorough risk assessment of the analytical method, considering factors such as the required level of accuracy, the nature of the sample matrix, and budgetary constraints. Regardless of the choice, experimental verification of isotopic stability is a critical step in the validation of any quantitative method employing isotopically labeled internal standards.

Performance of N-Nitrosoethylmethylamine-d3 Across Diverse Sample Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the trace-level quantification of N-Nitrosoethylmethylamine (NEMA), the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the expected performance of N-Nitrosoethylmethylamine-d3 as an internal standard in three common biological matrices: blood plasma, urine, and tissue homogenate. The data presented is synthesized from established analytical methodologies for nitrosamine (B1359907) analysis, primarily leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).

The use of a deuterated internal standard like this compound is considered the gold standard in mass spectrometry-based quantification.[1] Its chemical and physical properties are nearly identical to the target analyte, NEMA, ensuring it behaves similarly throughout sample preparation and analysis. This co-elution and co-ionization allow for the correction of variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to significantly improved accuracy and precision.[1][2]

Comparative Performance Data

The following tables summarize typical performance metrics for the analysis of N-nitrosamines, including NEMA, in various biological matrices using methods where a deuterated internal standard like this compound is employed. These values are representative of what can be achieved with optimized and validated analytical methods.

Table 1: Performance in Blood Plasma

Performance MetricExpected ValueAnalytical TechniqueComments
Recovery 80-115%LC-MS/MSConsistent recovery is crucial for accuracy. The deuterated standard compensates for minor variations.
Limit of Quantification (LOQ) 0.01 - 0.1 ng/mLLC-MS/MS or GC-MS/MSDependent on instrumentation and sample cleanup. Plasma matrix can be complex, requiring efficient extraction.
Precision (%RSD) < 15%LC-MS/MSDemonstrates the reproducibility of the method.
Matrix Effect Compensated by ISTDLC-MS/MSIon suppression is common in plasma. The internal standard is essential to mitigate this effect.[3]

Table 2: Performance in Urine

Performance MetricExpected ValueAnalytical TechniqueComments
Recovery 85-110%[4]LC-MS/MSUrine is generally a cleaner matrix than plasma, often leading to higher and more consistent recoveries.
Limit of Quantification (LOQ) 0.005 - 0.05 ng/mL[4]LC-MS/MSLower LOQs are often achievable in urine due to reduced matrix interference.
Precision (%RSD) < 10%[4]LC-MS/MSExcellent precision is expected in this less complex matrix.
Matrix Effect Minimal to ModerateLC-MS/MSWhile less pronounced than in plasma, matrix effects can still occur and are corrected by the internal standard.

Table 3: Performance in Tissue Homogenate

Performance MetricExpected ValueAnalytical TechniqueComments
Recovery 70-120%[5][6]GC-MS/MS or LC-MS/MSThe most variable matrix, requiring robust homogenization and extraction procedures.
Limit of Quantification (LOQ) 0.05 - 0.5 ng/gGC-MS/MS or LC-MS/MSHighly dependent on the tissue type and the efficiency of the cleanup process.
Precision (%RSD) < 20%GC-MS/MS or LC-MS/MSHigher variability is expected due to the complexity and heterogeneity of tissue samples.
Matrix Effect SignificantLC-MS/MS or GC-MS/MSStrong ion suppression or enhancement is common. The use of a deuterated internal standard is critical for accurate quantification.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of NEMA using this compound as an internal standard in the different matrices.

Protocol 1: Analysis in Blood Plasma (LC-MS/MS)
  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma in a polypropylene (B1209903) tube, add 50 µL of this compound internal standard working solution (e.g., 10 ng/mL in methanol).

    • Vortex for 10 seconds.

  • Protein Precipitation:

    • Add 1.5 mL of cold acetonitrile.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Extraction:

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid: 5% methanol (B129727) with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A suitable gradient to separate NEMA from matrix components.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific transitions for NEMA and this compound.

Protocol 2: Analysis in Urine (LC-MS/MS)
  • Sample Preparation:

    • Centrifuge urine samples at 4,000 x g for 10 minutes to remove particulate matter.

    • To 1 mL of urine supernatant, add 50 µL of this compound internal standard working solution.

    • Vortex for 10 seconds.

  • Solid Phase Extraction (SPE): [4]

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with water, followed by methanol to remove interferences.

    • Elute the analytes with a small volume of 5% ammonia (B1221849) in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in 200 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Follow the same LC-MS/MS conditions as described for plasma analysis.

Protocol 3: Analysis in Tissue Homogenate (GC-MS/MS)
  • Sample Preparation:

    • Weigh approximately 1 g of tissue into a homogenization tube.

    • Add 4 mL of ice-cold homogenization buffer (e.g., phosphate-buffered saline).

    • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

  • Extraction:

    • To 1 mL of the homogenate, add 100 µL of this compound internal standard working solution.

    • Add 5 mL of dichloromethane.[5]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 5,000 x g for 15 minutes.

  • Cleanup:

    • Carefully transfer the lower organic layer (dichloromethane) to a clean tube, avoiding the protein interface.

    • Pass the extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration:

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • GC-MS/MS Analysis:

    • Column: A mid-polarity capillary column suitable for nitrosamine analysis (e.g., 5% phenyl-methylpolysiloxane).

    • Injection: Splitless injection.

    • Carrier Gas: Helium.

    • Ionization: Electron Ionization (EI).

    • Detection: MRM of characteristic transitions for NEMA and this compound.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the fundamental role of the internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, or Tissue) spike Spike with This compound (ISTD) sample->spike extraction Extraction (Protein Precipitation, SPE, or LLE) spike->extraction cleanup Cleanup & Concentration extraction->cleanup analysis LC-MS/MS or GC-MS/MS Analysis cleanup->analysis peak_integration Peak Area Integration (Analyte and ISTD) analysis->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / ISTD) peak_integration->ratio_calc calibration Quantify using Calibration Curve ratio_calc->calibration result Final Concentration calibration->result

Caption: General analytical workflow for NEMA quantification.

G cluster_0 The Role of the Internal Standard start Known amount of This compound (ISTD) added to sample process Sample undergoes extraction, cleanup, and injection. Both Analyte and ISTD experience potential losses. start->process assumption Key Assumption: Percentage loss is the SAME for Analyte and ISTD process->assumption measurement Mass Spectrometer detects both Analyte and ISTD process->measurement ratio Ratio of (Analyte Peak Area / ISTD Peak Area) is calculated measurement->ratio quantification Ratio is used to determine the original Analyte concentration, correcting for any losses. ratio->quantification

References

Navigating the Analytical Maze: A Comparative Guide to N-Nitrosoethylmethylamine (NEMA) Determination

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the wake of heightened regulatory scrutiny surrounding nitrosamine (B1359907) impurities in pharmaceutical products, a comprehensive understanding of the analytical methodologies for their detection is paramount. This guide provides a detailed cross-validation of common methods for the determination of N-Nitrosoethylmethylamine (NEMA), a potent genotoxic impurity. Tailored for researchers, scientists, and drug development professionals, this publication offers an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), supported by experimental data and detailed protocols.

The presence of nitrosamines, such as NEMA, in pharmaceutical products is a significant safety concern due to their carcinogenic potential.[1] Regulatory bodies worldwide have established stringent limits for these impurities, necessitating highly sensitive and reliable analytical methods for their quantification. This guide aims to equip analytical scientists with the necessary information to select and implement the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for NEMA determination is a critical decision influenced by factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and HPLC-UV for the analysis of NEMA and other volatile nitrosamines.

ParameterGC-MS/MSLC-MS/MSHPLC-UV
Limit of Detection (LOD) 0.006 ppm[2]20 ng/g[3]~10-20 ng/mL (for general nitrosamines)[4]
Limit of Quantitation (LOQ) 0.018 ppm[2], 15 ppb[5]50 ng/g[3]10-20 ng/mL (for general nitrosamines)[4]
Linearity (r²) >0.99[2]>0.995[3]≥0.999 (for general nitrosamines)[4]
Accuracy (% Recovery) 70-130%[5]80-120%[3]83.3% to 101.8% (for NDIPA)[6]
Precision (%RSD) <2.5%[2]<20%[3]Not explicitly stated for NEMA
Selectivity HighVery HighModerate
Sample Throughput ModerateHighHigh
Instrumentation Cost HighVery HighLow to Moderate

Caption: Comparative performance of GC-MS/MS, LC-MS/MS, and HPLC-UV for nitrosamine analysis.

Experimental Workflow for NEMA Determination

A generalized workflow for the determination of NEMA in pharmaceutical samples involves several key stages, from sample preparation to data analysis. The following diagram illustrates a typical process.

NEMA Determination Workflow cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing Sample Pharmaceutical Sample (API or Drug Product) Extraction Extraction (e.g., LLE, SPE, QuEChERS) Sample->Extraction Concentration Concentration/ Reconstitution Extraction->Concentration GC_MS GC-MS/MS Concentration->GC_MS Volatile Analytes LC_MS LC-MS/MS Concentration->LC_MS Thermolabile/ Non-volatile Analytes HPLC_UV HPLC-UV Concentration->HPLC_UV Screening/ Higher Concentrations Quantification Quantification (Calibration Curve) GC_MS->Quantification LC_MS->Quantification HPLC_UV->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation Reporting Reporting Validation->Reporting

Caption: A generalized experimental workflow for the determination of N-Nitrosoethylmethylamine (NEMA).

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for NEMA determination. Below are representative protocols for GC-MS/MS, LC-MS/MS, and HPLC-UV.

GC-MS/MS Method

a. Sample Preparation (Liquid-Liquid Extraction) [5][7]

  • Weigh approximately 250 mg of the active pharmaceutical ingredient (API) or ground tablet powder into a 15 mL centrifuge tube.

  • Add 10 mL of 1M sodium hydroxide (B78521) solution, vortex briefly, and shake for at least 5 minutes.

  • Add 2.0 mL of dichloromethane (B109758) (DCM), vortex, and shake for another 5 minutes.

  • Centrifuge the suspension at approximately 10,000 x g for at least 5 minutes.

  • Carefully remove the upper aqueous layer and transfer the lower organic (DCM) layer to a clean vial for analysis.

b. GC-MS/MS Conditions [8][9]

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm, 0.5 µm) or equivalent.

  • Inlet Temperature: 220 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: Initial temperature of 40 °C held for 1 minute, ramp to 160 °C at 20 °C/min, then to 240 °C at 10 °C/min and hold for 3.5 minutes.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • MS Source Temperature: 230 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

c. Quantification

A calibration curve is generated using standard solutions of NEMA in DCM. The concentration of NEMA in the sample is determined by comparing its peak area to the calibration curve.

LC-MS/MS Method

a. Sample Preparation [3]

  • Weigh 250 mg of the sartan API or ground tablet powder into a 15 mL centrifuge tube.

  • Add 250 µL of an internal standard solution (e.g., N-nitrosodimethylamine-d6) and 250 µL of methanol (B129727). Sonicate for 5 minutes.

  • Add 4.5 mL of deionized water and sonicate for another 5 minutes.

  • Centrifuge the sample at 3000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm PVDF filter into an autosampler vial.

b. LC-MS/MS Conditions [3][10]

  • LC System: UHPLC system.

  • Column: Xselect® HSS T3 column (15 cm × 3 mm i.d., 3.5 μm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (2:8).

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

c. Quantification

Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

HPLC-UV Method

a. Sample Preparation [6]

  • Prepare a stock solution of the nitrosamine standard mixture in a suitable diluent (e.g., water:methanol, 60:40 v/v).

  • Prepare working standard solutions by diluting the stock solution.

  • Dissolve a known amount of the drug substance in the diluent to achieve a target concentration.

b. HPLC-UV Conditions [4][6]

  • HPLC System: HPLC with a UV detector.

  • Column: Inertsil ODS 3V (250mm × 4.6mm, 5.0μm) or XSelect HSS T3 Column.

  • Mobile Phase: Isocratic mixture of water and methanol (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 80 µL.

  • Detection Wavelength: 230 nm or 245 nm.

c. Quantification

A calibration curve is prepared by plotting the peak area of the nitrosamine standards against their concentrations. The concentration of NEMA in the sample is then determined from this curve.

Conclusion

The choice of an analytical method for NEMA determination requires a careful consideration of the specific analytical needs and regulatory requirements. GC-MS/MS and LC-MS/MS offer high sensitivity and selectivity, making them suitable for trace-level quantification in complex matrices. HPLC-UV, while being a more accessible and cost-effective technique, may be suitable for screening purposes or for matrices where higher detection limits are acceptable. The detailed protocols and comparative data presented in this guide serve as a valuable resource for analytical laboratories to ensure the safety and quality of pharmaceutical products.

References

The Gold Standard: Justifying the Use of Deuterated Internal Standards in Nitrosamine Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical task of nitrosamine (B1359907) analysis, the pursuit of accurate and reliable data is paramount. This guide provides a comprehensive comparison to justify the preferential use of deuterated internal standards in nitrosamine testing, supported by experimental data and detailed methodologies. The use of such standards is a cornerstone of robust analytical methods, ensuring the safety and quality of pharmaceutical products.

Nitrosamines are a class of genotoxic impurities that have been found in various pharmaceutical products, leading to global regulatory scrutiny. The accurate quantification of these impurities at trace levels is a significant analytical challenge. The use of an appropriate internal standard (IS) is crucial to compensate for the variability inherent in the analytical process, from sample preparation to detection. While various types of internal standards exist, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized as the "gold standard" for quantitative analysis by mass spectrometry.[1][2]

The Rationale for Deuterated Internal Standards

A deuterated internal standard is a synthetic version of the analyte in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate the internal standard from the analyte of interest. Crucially, the physicochemical properties of the deuterated standard remain nearly identical to the non-deuterated analyte.[1] This similarity in chemical behavior is the fundamental reason for their superior performance.[3]

By adding a known amount of the deuterated internal standard to a sample at the very beginning of the analytical workflow, it experiences the same conditions as the target analyte. This includes any losses during sample extraction and cleanup, as well as variations in ionization efficiency within the mass spectrometer's source.[4] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, leading to more accurate and precise quantification.[5] Regulatory bodies such as the FDA and EMA strongly recommend the use of SIL-ISs for the validation of analytical data for nitrosamine impurities.[6]

Head-to-Head Comparison: Deuterated vs. Non-Deuterated (Analog) Internal Standards

The primary alternative to a deuterated internal standard is a structural analog—a compound that is chemically similar but not identical to the analyte. While analog internal standards can offer some correction for analytical variability, they fall short of the performance achieved with deuterated standards.

Table 1: Performance Comparison of Internal Standard Types in Nitrosamine Analysis

Performance MetricDeuterated Internal StandardNon-Deuterated (Analog) Internal StandardNo Internal Standard
Accuracy (% Recovery) Typically 90-110%Can be variable (e.g., 70-130%)Highly variable, susceptible to matrix effects and sample loss
Precision (% RSD) Typically < 15%Often > 15%Can be significantly higher, often exceeding 20%
Matrix Effect Compensation Excellent, co-elutes and experiences similar ionization suppression/enhancementPartial, different elution times and ionization efficiencies can lead to inadequate correctionNone, highly susceptible to matrix effects
Correction for Sample Loss Excellent, tracks the analyte through the entire processPartial, differences in physicochemical properties can lead to differential lossesNone, any loss during sample preparation directly impacts the final result
Regulatory Acceptance Highly recommended by FDA and EMAAcceptable in some cases, but requires extensive validation and justificationGenerally not acceptable for quantitative analysis of trace impurities

The Logical Justification for Using a Deuterated Internal Standard

The diagram below illustrates the logical workflow and the critical role of a deuterated internal standard in ensuring accurate quantification of nitrosamines.

Deuterated_IS_Justification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Sample Containing Nitrosamine Analyte Spiked_Sample Sample Spiked with Deuterated IS Sample->Spiked_Sample Add known amount of Deuterated IS Extraction Extraction & Cleanup Spiked_Sample->Extraction Analyte_Loss Potential Analyte Loss (Incomplete Extraction, etc.) Extraction->Analyte_Loss IS_Loss IS also experiences similar loss Extraction->IS_Loss LC_MS LC-MS/MS System Extraction->LC_MS Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) LC_MS->Matrix_Effect IS_Matrix_Effect IS experiences the same matrix effects LC_MS->IS_Matrix_Effect Analyte_Signal Analyte Signal LC_MS->Analyte_Signal IS_Signal Deuterated IS Signal LC_MS->IS_Signal Ratio Calculate Ratio: Analyte Signal / IS Signal Analyte_Signal->Ratio IS_Signal->Ratio Calibration_Curve Quantify against Calibration Curve Ratio->Calibration_Curve Accurate_Result Accurate & Precise Nitrosamine Concentration Calibration_Curve->Accurate_Result

Figure 1. The workflow demonstrates how a deuterated internal standard compensates for variations.

Experimental Protocol: Nitrosamine Testing in Valsartan (B143634) Drug Product using LC-MS/MS with a Deuterated Internal Standard

This protocol provides a detailed methodology for the determination of N-nitrosodimethylamine (NDMA) in a valsartan drug product, utilizing NDMA-d6 as the internal standard.

1. Materials and Reagents

  • N-Nitrosodimethylamine (NDMA) analytical standard

  • N-Nitrosodimethylamine-d6 (NDMA-d6) internal standard

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Valsartan drug product tablets

  • 0.22 µm Syringe filters (PVDF)

2. Standard Solution Preparation

  • NDMA Stock Solution (1 µg/mL): Accurately weigh and dissolve an appropriate amount of NDMA standard in methanol.

  • NDMA-d6 Internal Standard (IS) Stock Solution (1 µg/mL): Accurately weigh and dissolve an appropriate amount of NDMA-d6 in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the NDMA stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL. Each working standard should be fortified with the NDMA-d6 IS to a final concentration of 20 ng/mL.

3. Sample Preparation

  • Weigh and grind a sufficient number of valsartan tablets to obtain a fine, homogeneous powder.

  • Accurately weigh a portion of the powdered drug product equivalent to 100 mg of valsartan into a centrifuge tube.

  • Add 1.0 mL of the NDMA-d6 IS working solution (e.g., 20 ng/mL in methanol).

  • Add 9.0 mL of methanol to the tube.

  • Vortex the sample for 1 minute and then sonicate for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[7]

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A UHPLC system.

  • Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: A suitable gradient to ensure separation of NDMA from the valsartan API and other matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both NDMA and NDMA-d6.[8]

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of NDMA to the peak area of NDMA-d6 against the concentration of the NDMA calibration standards.

  • Determine the concentration of NDMA in the sample by calculating the peak area ratio from the sample injection and interpolating the concentration from the calibration curve.

Experimental Workflow for Nitrosamine Analysis

The following diagram outlines the key steps in a typical experimental workflow for nitrosamine analysis using a deuterated internal standard.

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis_quant Analysis & Quantification Standard_Prep Prepare Calibration Standards & Internal Standard Solution Calibration Construct Calibration Curve Standard_Prep->Calibration Sample_Weighing Weigh & Grind Drug Product Spiking Spike Sample with Deuterated IS Sample_Weighing->Spiking Solvent_Addition Add Extraction Solvent Spiking->Solvent_Addition Vortex_Sonication Vortex & Sonicate Solvent_Addition->Vortex_Sonication Centrifugation Centrifuge Vortex_Sonication->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration LC_MS_Analysis LC-MS/MS Analysis Filtration->LC_MS_Analysis Data_Processing Process Data (Peak Integration) LC_MS_Analysis->Data_Processing Data_Processing->Calibration Quantification Quantify Nitrosamine in Sample Calibration->Quantification

Figure 2. A typical experimental workflow for nitrosamine analysis.

Conclusion

The use of deuterated internal standards is indispensable for the accurate and reliable quantification of nitrosamine impurities in pharmaceutical products. Their ability to mimic the behavior of the target analyte throughout the analytical process provides a robust correction for sample loss and matrix effects, leading to superior accuracy and precision compared to other internal standard approaches.[1] For researchers, scientists, and drug development professionals committed to ensuring the safety and quality of medicines, the adoption of deuterated internal standards in nitrosamine testing is not just a best practice, but a scientific necessity.

References

Safety Operating Guide

Safe Disposal of N-Nitrosoethylmethylamine-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: N-Nitrosoethylmethylamine-d3 is classified as a probable human carcinogen and requires specialized disposal procedures. All waste must be treated as hazardous.

This document provides comprehensive guidance on the proper disposal of this compound, a deuterated N-nitrosamine compound frequently used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

Hazard Profile and Safety Summary

This compound and its non-deuterated form are recognized for their carcinogenic properties.[1][2] The following table summarizes key hazard information.

Hazard ClassificationDescriptionPrimary Routes of ExposureTarget Organs
Carcinogenicity Suspected of causing cancer.[3] Classified as a Group 2B carcinogen by IARC.[1]Inhalation, Ingestion, Skin ContactLiver, Kidneys[2]
Acute Toxicity (Oral) Toxic if swallowed.[3]Ingestion-
Skin and Eye Irritation Causes skin and serious eye irritation.[3]Skin and eye contactSkin, Eyes
Aquatic Hazard Harmful to aquatic life with long-lasting effects.Environmental release-

Operational Disposal Plan: Step-by-Step Procedures

This section outlines the standard operating procedures for the safe disposal of this compound from a laboratory setting.

Waste Segregation and Collection
  • Dedicated Waste Streams: Establish a dedicated hazardous waste stream specifically for this compound and materials contaminated with it.

  • Original Containers: Whenever possible, leave the chemical in its original container. Do not mix with other waste streams.

  • Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment (gloves, lab coats), absorbent materials from spill cleanups, and contaminated labware, must be disposed of as hazardous waste.[4]

  • Dry Waste: Double-bag all dry contaminated waste using transparent, sealable bags.[4]

Waste Container Labeling and Storage
  • Labeling: Clearly label all waste containers as "HAZARDOUS WASTE" and include the full chemical name: "this compound".[4] Also, indicate the date the waste was generated.[4]

  • Storage: Store waste containers in a designated, well-ventilated, and cool area, away from heat and sources of ignition.[2][5] The storage area should have secondary containment to prevent the spread of any potential leaks.[4]

Spill Management
  • Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.

  • Containment: Use a non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth to contain the spill.[1]

  • Collection: Carefully collect the absorbent material and place it in a designated hazardous waste container for disposal.[1]

  • Decontamination: Clean the affected area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[4]

Chemical Degradation Protocol

For laboratories equipped to perform chemical neutralization, the following protocol, adapted from published research, can be used to degrade this compound into less harmful amines.[6]

Methodology:

  • Preparation: In a suitable reaction vessel within a fume hood, dissolve the this compound waste in a compatible solvent.

  • Reagent Addition: Slowly add aluminum-nickel alloy powder and an aqueous alkali solution to the mixture.

  • Reaction: The reaction rapidly reduces the nitrosamine (B1359907) to its corresponding amine. Hydrazine may be produced as a transient intermediate but is also reduced under these conditions.[6]

  • Verification: After the reaction is complete, analyze a sample of the mixture to ensure the complete degradation of the nitrosamine.

  • Disposal: The resulting amine solution must still be disposed of as hazardous chemical waste, following institutional and local regulations.

Waste Pickup and Final Disposal
  • Authorized Personnel: Only individuals authorized and trained in hazardous waste management should handle the final packaging and pickup of the waste.

  • Professional Disposal Service: Arrange for a licensed hazardous waste disposal company to collect and transport the waste for final disposal in accordance with all local, state, and federal regulations.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Pure Chemical or Solution C Segregate into Dedicated Hazardous Waste Container A->C B Contaminated Materials (Gloves, Wipes, etc.) B->C D Label as 'HAZARDOUS WASTE' with Chemical Name and Date C->D E Store in Designated, Secure, and Ventilated Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Transport to Approved Hazardous Waste Facility F->G

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling N-Nitrosoethylmethylamine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N-Nitrosoethylmethylamine-d3. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

This compound, like other N-nitroso compounds, is classified as a suspected carcinogen and requires stringent handling protocols.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and mitigate risks.

Hazard Identification and Personal Protective Equipment

This compound is toxic if swallowed and is suspected of causing cancer and genetic defects.[2][3] It can also cause skin and eye irritation.[2] The International Agency for Research on Cancer (IARC) classifies N-nitrosamines as Group 2B carcinogens, meaning they are possibly carcinogenic to humans.[1]

Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Personal Protective Equipment (PPE) Specifications and Use Cases
Gloves Double-gloving with chemically resistant gloves (e.g., Butyl rubber or SilverShield®) is mandatory when handling the concentrated compound or solutions.
Eye Protection Chemical safety goggles or a face shield must be worn at all times.
Lab Coat A buttoned, knee-length lab coat is required. A disposable gown is recommended for procedures with a higher risk of contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used, especially when handling the neat compound or when there is a potential for aerosolization. All work with the compound should be performed within a certified chemical fume hood.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • The storage area should be clearly labeled with a "Suspected Carcinogen" warning sign.

Handling and Preparation of Solutions
  • All work, including weighing and preparing solutions, must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Avoid the formation of dust or aerosols.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Decontamination
  • All surfaces and equipment that come into contact with this compound must be decontaminated.

  • Wipe down the work area in the chemical fume hood with a suitable decontamination solution after each use.

  • Dispose of all contaminated materials as hazardous waste.[4]

Spill Cleanup

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert your supervisor and laboratory safety personnel.

  • Secure the Area: Restrict access to the spill area.

  • Personal Protection: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: For liquid spills, use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[2][5] Do not use paper towels as they can increase the surface area and evaporation.[5]

  • Collection: Carefully collect the absorbent material and any contaminated debris into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and all contaminated materials is a critical step in the safety protocol.

Waste Stream Disposal Procedure
Unused Compound Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of it down the drain or in regular trash.[2]
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, labeled, and sealed hazardous waste container. The container should be clearly marked with "Hazardous Waste" and the chemical constituents.[4]
Contaminated PPE (e.g., gloves, disposable lab coats) Double-bag in clear, sealed plastic bags and place in the designated hazardous waste container.[4]
Aqueous Waste Solutions Collect in a labeled, sealed, and chemically resistant container. Do not mix with other waste streams. Arrange for pickup by your institution's EHS office.

Experimental Protocol Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Don PPE prepare_hood Prepare Chemical Fume Hood start->prepare_hood retrieve Retrieve Compound from Storage prepare_hood->retrieve weigh Weigh Compound retrieve->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment in Hood dissolve->experiment Proceed with experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Post-experiment waste Segregate & Label Hazardous Waste decontaminate->waste store_waste Store Waste in Designated Area waste->store_waste doff_ppe Doff PPE store_waste->doff_ppe wash Wash Hands doff_ppe->wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.